Product packaging for 2-Bromo-1,1-diethoxyoctane(Cat. No.:CAS No. 33861-21-1)

2-Bromo-1,1-diethoxyoctane

Cat. No.: B15478417
CAS No.: 33861-21-1
M. Wt: 281.23 g/mol
InChI Key: HBVVPDCAFSTEGI-UHFFFAOYSA-N
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Description

2-Bromo-1,1-diethoxyoctane is a useful research compound. Its molecular formula is C12H25BrO2 and its molecular weight is 281.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H25BrO2 B15478417 2-Bromo-1,1-diethoxyoctane CAS No. 33861-21-1

Properties

CAS No.

33861-21-1

Molecular Formula

C12H25BrO2

Molecular Weight

281.23 g/mol

IUPAC Name

2-bromo-1,1-diethoxyoctane

InChI

InChI=1S/C12H25BrO2/c1-4-7-8-9-10-11(13)12(14-5-2)15-6-3/h11-12H,4-10H2,1-3H3

InChI Key

HBVVPDCAFSTEGI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C(OCC)OCC)Br

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 2-Bromo-1,1-diethoxyethane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-1,1-diethoxyethane (also known as bromoacetaldehyde diethyl acetal), a key building block in organic synthesis, particularly in the pharmaceutical industry. This document details its synthesis, physical and chemical properties, and spectroscopic data, supported by detailed experimental protocols and comparative data analysis.

Physicochemical Properties

2-Bromo-1,1-diethoxyethane is a colorless to light yellow liquid.[1] It is a versatile reagent used in the synthesis of various pharmaceutical compounds, including antibiotics like erythromycin and cephalosporins.[1] The compound is stable under normal conditions but may darken over time.[1] It is immiscible with water but soluble in organic solvents such as chloroform and methanol.[1]

Table 1: Physical and Chemical Properties of 2-Bromo-1,1-diethoxyethane

PropertyValueReference
Molecular Formula C₆H₁₃BrO₂[1]
Molecular Weight 197.07 g/mol [1]
Appearance Colorless to light yellow liquid[1]
Boiling Point 167-170 °C (at atmospheric pressure)[1]
66-67 °C (at 18 mmHg)[1][2]
Density 1.31 g/mL at 25 °C[1]
Refractive Index (n²⁰/D) 1.439[1]
Flash Point 125 °F (51.7 °C)[1]
Solubility Insoluble in water; Soluble in chloroform and methanol[1]
Stability The pure acetal is unstable and darkens over time. The crude product is more stable.[1]
Storage Recommended storage at 2-8°C[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and quality control of 2-Bromo-1,1-diethoxyethane.

Table 2: Spectroscopic Data for 2-Bromo-1,1-diethoxyethane

Spectroscopy Characteristic Peaks
¹H NMR Data not explicitly found in search results.
¹³C NMR Data not explicitly found in search results.
IR Spectroscopy Data not explicitly found in search results.
Mass Spectrometry (EI-MS) m/z (%): 198 (M+2, 2), 196 (M+, 2), 153 (73), 151 (71), 125 (87), 123 (87), 103 (99), 95 (24), 93 (28), 75 (82), 47 (100), 43 (73)

Synthesis of 2-Bromo-1,1-diethoxyethane

Several synthetic routes to 2-Bromo-1,1-diethoxyethane have been reported. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements.

Table 3: Comparison of Synthesis Methods for 2-Bromo-1,1-diethoxyethane

Starting Material Reagents Conditions Yield Purity Reference
Diethyl acetalBromine, Calcium carbonate5-10°C, followed by standing for 24 hours31-42%Not specified[1]
1,2-Dibromoethyl ethyl etherPotassium hydroxide, Ethanol0°C, followed by boiling83%Not specified
ParaldehydeBromine, Copper catalyst, Sulfuric acid, Ethanol, Inorganic dehydrating agent-5 to 0°C for bromination, then 35-40°C for acetalization77-80%>98.0%[3]
Synthesis Workflow Diagrams

The following diagrams illustrate the key steps in the synthesis of 2-Bromo-1,1-diethoxyethane from different starting materials.

Synthesis_from_Diethyl_Acetal cluster_reactants Reactants cluster_process Process cluster_product Product Diethyl acetal Diethyl acetal Reaction at 5-10°C Reaction at 5-10°C Diethyl acetal->Reaction at 5-10°C Bromine Bromine Bromine->Reaction at 5-10°C Calcium carbonate Calcium carbonate Calcium carbonate->Reaction at 5-10°C Stirring for 24h Stirring for 24h Reaction at 5-10°C->Stirring for 24h Dropwise addition Steam Distillation Steam Distillation Stirring for 24h->Steam Distillation Drying Drying Steam Distillation->Drying Separation of oil Distillation Distillation Drying->Distillation 2-Bromo-1,1-diethoxyethane 2-Bromo-1,1-diethoxyethane Distillation->2-Bromo-1,1-diethoxyethane

Caption: Synthesis of 2-Bromo-1,1-diethoxyethane from Diethyl Acetal.

Synthesis_from_Paraldehyde cluster_reactants Reactants cluster_bromination Catalytic Bromination cluster_acetalization Acetalization cluster_product Product Paraldehyde Paraldehyde Reaction at -5 to 0°C Reaction at -5 to 0°C Paraldehyde->Reaction at -5 to 0°C Bromine Bromine Bromine->Reaction at -5 to 0°C Copper catalyst Copper catalyst Copper catalyst->Reaction at -5 to 0°C Sulfuric acid Sulfuric acid Sulfuric acid->Reaction at -5 to 0°C Ethanol Ethanol Ethanol->Reaction at -5 to 0°C Addition of Dehydrating Agent Addition of Dehydrating Agent Reaction at -5 to 0°C->Addition of Dehydrating Agent Bromoacetaldehyde solution Reaction at 35-40°C Reaction at 35-40°C Addition of Dehydrating Agent->Reaction at 35-40°C Neutralization Neutralization Reaction at 35-40°C->Neutralization Work-up with ice water Extraction Extraction Neutralization->Extraction Distillation Distillation Extraction->Distillation High-purity 2-Bromo-1,1-diethoxyethane High-purity 2-Bromo-1,1-diethoxyethane Distillation->High-purity 2-Bromo-1,1-diethoxyethane

Caption: Synthesis of 2-Bromo-1,1-diethoxyethane from Paraldehyde.

Experimental Protocols

Detailed experimental procedures are essential for the successful synthesis of 2-Bromo-1,1-diethoxyethane.

Method 1: From Diethyl Acetal[1]
  • Reaction Setup: A flask is charged with 118.0 g (1.0 mole) of diethyl acetal and 55 g (0.55 mole) of calcium carbonate.

  • Bromination: 55 mL (1.0 mole) of bromine is added dropwise to the stirred mixture over a period of 30-45 minutes. The reaction temperature is maintained between 5-10°C using an ice bath.

  • Reaction Time: The reaction mixture is allowed to stand for 24 hours.

  • Work-up: Steam is introduced to dissolve the inorganic salts. The oily layer is separated.

  • Purification: The crude product is dried over potassium carbonate and then distilled. The fraction boiling at 167-170°C is collected. For further purification, the product can be shaken with potassium carbonate and distilled under reduced pressure (boiling point 48-49°C at 3 mm Hg).

Method 2: From 1,2-Dibromoethyl Ethyl Ether
  • Reaction Setup: A solution of 101 g of potassium hydroxide in 500 mL of absolute ethanol is prepared and cooled to 0°C.

  • Addition: A solution of 231.9 g of 1,2-dibromoethyl ethyl ether in 200 mL of absolute ethanol is added dropwise to the stirred potassium hydroxide solution at 0°C.

  • Reaction: The mixture is then boiled in a water bath for 5 minutes.

  • Work-up: The reaction mixture is poured onto ice, and the organic layer of bromoacetaldehyde diethyl acetal is separated.

  • Extraction and Drying: The aqueous layer is extracted with ether. The combined organic layers are dried over anhydrous potassium carbonate.

  • Purification: The ether and ethanol are removed by distillation. The residue is then fractionated under vacuum to yield the final product (boiling point 63°C at 14 mm).

Method 3: From Paraldehyde[3]
  • Catalytic Bromination: Paraldehyde, a copper catalyst, concentrated sulfuric acid, and absolute ethanol are stirred and dissolved in a reactor. The mixture is cooled to between -5 and 0°C in a salt bath. Elemental bromine is then slowly added dropwise over 1-1.5 hours while maintaining the temperature.

  • Acetalization: An inorganic dehydrating agent is added to the resulting ethanol solution of bromoacetaldehyde. The mixture is heated to 35-40°C and held for 5-6 hours.

  • Work-up: Ice water is added, and the mixture is stirred for 15-20 minutes. Sodium carbonate is then added to neutralize the solution.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted twice with dichloroethane. The combined organic phases are distilled under reduced pressure to first recover the solvent, followed by fractionation to collect the high-purity 2-Bromo-1,1-diethoxyethane at 65-68°C.

Safety and Handling

2-Bromo-1,1-diethoxyethane is a flammable liquid and should be handled with appropriate safety precautions. It is irritating to the eyes and skin.[2] Keep away from sources of ignition and use in a well-ventilated area.[2]

This guide provides a solid foundation for understanding the synthesis and properties of 2-Bromo-1,1-diethoxyethane. For further details, consulting the primary literature is recommended.

References

Characterization of Bromoacetaldehyde Diethyl Acetal: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization data for bromoacetaldehyde diethyl acetal (2-bromo-1,1-diethoxyethane), a versatile bifunctional reagent used in the synthesis of various pharmaceuticals and heterocyclic compounds. This document compiles its physical and spectral properties, detailed experimental protocols for its synthesis, and a representative reaction scheme.

Physicochemical Properties

Bromoacetaldehyde diethyl acetal is a colorless to pale yellow liquid.[1] It is soluble in ethanol and ether but immiscible with water.[2] Key physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₆H₁₃BrO₂[2]
Molecular Weight 197.07 g/mol [2]
Boiling Point 66-67 °C at 18 mmHg[2]
Density 1.31 g/mL at 25 °C[2]
Refractive Index (n²⁰/D) 1.439[2]
Flash Point 65 °C (149 °F) - closed cup[3]
CAS Number 2032-35-1[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of bromoacetaldehyde diethyl acetal.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR)

The proton NMR spectrum of bromoacetaldehyde diethyl acetal exhibits characteristic signals for the ethyl and the bromoacetal protons.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
4.62 (t, J=5.6 Hz)Triplet1HCH(OEt)₂
3.66 - 3.52 (m)Multiplet4HOCH₂CH₃
3.32 (d, J=5.6 Hz)Doublet2HBrCH₂
1.17 (t, J=7.1 Hz)Triplet6HOCH₂CH₃

¹³C NMR (Carbon-13 NMR)

The carbon-13 NMR spectrum shows four distinct signals corresponding to the different carbon environments in the molecule.

Chemical Shift (δ) ppmAssignment
100.5CH(OEt)₂
62.5OCH₂CH₃
34.5BrCH₂
15.1OCH₂CH₃
Infrared (IR) Spectroscopy

The IR spectrum of bromoacetaldehyde diethyl acetal is characterized by the presence of strong C-O and C-H stretching vibrations.

Wavenumber (cm⁻¹)IntensityAssignment
2975-2870StrongC-H stretch (alkyl)
1445, 1375MediumC-H bend (alkyl)
1125, 1060StrongC-O stretch (acetal)
680Medium-StrongC-Br stretch
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of bromoacetaldehyde diethyl acetal results in a characteristic fragmentation pattern. The molecular ion peak is often weak or absent.

m/zRelative Intensity (%)Assignment
151/153High[M - OCH₂CH₃]⁺
123/125High[M - CH₂OCH₂CH₃]⁺
103High[CH(OCH₂CH₃)₂]⁺
75High[CH(OCH₂CH₃)]⁺
47Base Peak[CH₂OCH₃]⁺

Experimental Protocols

Several methods for the synthesis of bromoacetaldehyde diethyl acetal have been reported. Below are two common procedures.

Synthesis from Paraldehyde

This method involves the bromination of paraldehyde followed by acetalization.

Materials:

  • Paraldehyde

  • Absolute Ethanol

  • Bromine

  • Copper catalyst (e.g., CuBr₂)

  • Concentrated Sulfuric Acid

  • Inorganic dehydrating agent (e.g., anhydrous sodium sulfate)

  • Sodium Carbonate

  • Dichloromethane

Procedure:

  • Dissolve paraldehyde, a catalytic amount of copper bromide, and a small amount of concentrated sulfuric acid in absolute ethanol.

  • Cool the mixture to below 0 °C using an ice-salt bath.

  • Slowly add bromine dropwise while maintaining the temperature below 0 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours.

  • Add an inorganic dehydrating agent and warm the mixture to 35-40 °C for 5-6 hours.

  • Cool the mixture and add ice water.

  • Neutralize the reaction mixture with a saturated sodium carbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain bromoacetaldehyde diethyl acetal.

Synthesis from Vinyl Acetate

This procedure involves the reaction of vinyl acetate with bromine in the presence of ethanol.

Materials:

  • Vinyl Acetate

  • Absolute Ethanol

  • Bromine

  • Sodium Carbonate Solution (10%)

  • Anhydrous Calcium Chloride

Procedure:

  • Dissolve vinyl acetate in absolute ethanol and cool the solution to approximately -10 °C.

  • Slowly bubble bromine vapor through the stirred solution while maintaining the temperature below 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stand overnight.

  • Pour the mixture into ice water and separate the lower organic layer.

  • Wash the organic layer with cold water and then with a cold 10% sodium carbonate solution.

  • Dry the product over anhydrous calcium chloride.

  • Purify by vacuum distillation.

Reaction Scheme and Workflow

Bromoacetaldehyde diethyl acetal is a valuable precursor for the synthesis of various heterocyclic compounds. A representative example is the synthesis of substituted furans. The acetal acts as a masked aldehyde, which can be deprotected under acidic conditions to react with a suitable nucleophile.

The following diagram illustrates a general workflow for the synthesis of a furan derivative using bromoacetaldehyde diethyl acetal.

furan_synthesis reagent1 Bromoacetaldehyde diethyl acetal intermediate Alkylated Intermediate reagent1->intermediate reagent2 1,3-Dicarbonyl compound reagent2->intermediate base Base (e.g., NaH) base->intermediate product Substituted Furan intermediate->product acid Acid (e.g., H₂SO₄) acid->product

Caption: General workflow for the synthesis of a substituted furan.

In this reaction, the 1,3-dicarbonyl compound is first deprotonated by a base. The resulting enolate then undergoes nucleophilic substitution with bromoacetaldehyde diethyl acetal to form an alkylated intermediate. Subsequent acid-catalyzed cyclization and dehydration yield the substituted furan. This pathway highlights the utility of bromoacetaldehyde diethyl acetal as a bifunctional building block.

References

A Comprehensive Technical Guide to 2-Bromo-1,1-diethoxyethane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Bromo-1,1-diethoxyethane, a key building block in organic synthesis, particularly in the pharmaceutical industry. This document outlines its chemical identity, physical properties, and a detailed experimental protocol for its preparation.

Chemical Identity and Synonyms

CAS Number: 2032-35-1[1][2][3][4][5][6][7]

2-Bromo-1,1-diethoxyethane is also known by a variety of synonyms, which are crucial for comprehensive literature and database searches.

Synonym Reference
Bromoacetaldehyde diethyl acetal[1][8][9][10]
Bromacetal[1][10]
1-Bromo-2,2-diethoxyethane[1][10]
2-Bromoacetaldehyde diethyl acetal[1]
1,1-Diethoxy-2-bromoethane[1][2][10]
Diethyl bromoacetal[1][10]
2,2-Diethoxyethyl bromide[5][10]
NSC 8036[1][10]
BADEA[1]
Ethane, 2-bromo-1,1-diethoxy-[10]
Acetaldehyde, bromo-, diethyl acetal[10]

Physicochemical Properties

A summary of the key quantitative data for 2-Bromo-1,1-diethoxyethane is presented in the table below for easy reference and comparison.

Property Value Reference
Molecular Formula C6H13BrO2[1][2][3]
Molecular Weight 197.07 g/mol [1][3][8]
Appearance Clear, colorless oil/liquid[1][3]
Boiling Point 66-67 °C at 18 mmHg[1][6][8][9]
167-170 °C (crude)[1]
Density 1.31 g/mL at 25 °C[1][6][8][9]
1.296 g/cm³ at 19 °C[2]
Refractive Index n20/D 1.439[1][8][9]
1.44[3]
Flash Point 125 °F (51.7 °C)[1][9]
149.0 °F (65 °C) - closed cup[8]
Solubility Immiscible in water. Soluble in chloroform, methanol, ethanol, and ether.[1][9]
Storage Temperature 2-8°C[1][8]
Stability Moisture and light sensitive. The pure acetal is unstable and can discolor over time.[1][3]

Experimental Protocols

Synthesis of 2-Bromo-1,1-diethoxyethane

A common method for the preparation of 2-bromo-1,1-diethoxyethane involves the bromination of diethyl acetal.[1]

Materials:

  • Diethyl acetal (1.0 mole, 118.0 g)

  • Calcium carbonate (0.55 mole, 55 g)

  • Bromine (1.0 mole, 55 mL)

  • Potassium carbonate

  • Steam

Procedure:

  • To a flask, add 118.0 g (1.0 mole) of diethyl acetal and 55 g (0.55 mole) of calcium carbonate.

  • Cool the flask to 5-10°C.

  • Slowly add 55 mL (1.0 mole) of bromine dropwise over a period of 30-45 minutes, maintaining the reaction temperature between 5-10°C.

  • Allow the reaction mixture to stand for 24 hours.

  • Introduce steam to the mixture to dissolve the salts.

  • Separate the oily layer.

  • Dry the separated oil over potassium carbonate.

  • Distill the dried oil to obtain the crude product, which boils at 167-170°C. The yield is typically between 31-42% (61-83 g).

  • For further purification, shake the crude product with potassium carbonate and distill under reduced pressure. The pure product has a boiling point of 48-49°C at 3 mmHg.[1]

Another reported synthetic route involves the catalytic bromination of acetaldehyde followed by a condensation reaction with absolute ethanol.[11]

Logical Relationships in Synthesis

The synthesis of 2-Bromo-1,1-diethoxyethane from diethyl acetal can be visualized as a direct bromination reaction.

Synthesis_Pathway Diethyl_Acetal Diethyl Acetal Bromo_Diethoxyethane 2-Bromo-1,1-diethoxyethane Diethyl_Acetal->Bromo_Diethoxyethane Bromination Bromine Bromine (Br2) Calcium Carbonate (CaCO3) Bromine->Bromo_Diethoxyethane

Synthesis of 2-Bromo-1,1-diethoxyethane.

Applications in Synthesis

2-Bromo-1,1-diethoxyethane is a versatile synthetic intermediate. It serves as a building block for the synthesis of various pharmaceutical compounds, including antibiotics like erythromycin and cephalosporins.[1] It is also utilized in the preparation of other α-heterosubstituted acetaldehyde acetals.[1] Furthermore, it has been used in the synthesis of monomer 2-(2,2-dimethoxy)ethoxyethyl vinyl ether.[8] Its reaction with anhydrous trimethylamine can form glycine betaine aldehyde.[8]

References

In-Depth Spectroscopic Guide to 2-Bromo-1,1-diethoxyethane for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An extensive examination of the nuclear magnetic resonance (NMR) characteristics of 2-Bromo-1,1-diethoxyethane, a key building block in pharmaceutical synthesis. This guide provides a detailed analysis of its ¹H and ¹³C NMR spectra, standardized experimental protocols, and visual representations of its molecular structure and analytical workflow.

Introduction

2-Bromo-1,1-diethoxyethane, also known as bromoacetaldehyde diethyl acetal, is a versatile reagent frequently employed in the synthesis of complex organic molecules, including active pharmaceutical ingredients. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural verification. This technical guide offers a comprehensive overview of the NMR spectroscopic data for 2-Bromo-1,1-diethoxyethane, tailored for scientists and professionals in research and drug development.

Spectroscopic Data

The structural elucidation of 2-Bromo-1,1-diethoxyethane is definitively achieved through the analysis of its ¹H and ¹³C NMR spectra. The data presented below has been compiled from various spectroscopic databases and is presented in a clear, tabular format for ease of reference and comparison.

¹H NMR Spectral Data

The proton NMR spectrum of 2-Bromo-1,1-diethoxyethane is characterized by four distinct signals, corresponding to the four unique proton environments in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are given in Hertz (Hz).

Assignment Chemical Shift (δ) in ppm Multiplicity Integration Coupling Constant (J) in Hz
-CH(OCH₂CH₃)₂4.67Triplet (t)1H5.5
-CH₂Br3.37Doublet (d)2H5.5
-OCH₂CH₃3.59 - 3.70Multiplet (m)4H7.1
-OCH₂CH₃1.24Triplet (t)6H7.1
¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of 2-Bromo-1,1-diethoxyethane displays four signals, each corresponding to a unique carbon environment within the molecule. The chemical shifts are reported in ppm relative to TMS.

Assignment Chemical Shift (δ) in ppm
-C H(OCH₂CH₃)₂100.8
-OC H₂CH₃62.5
-C H₂Br36.1
-OCH₂C H₃15.1

Experimental Protocols

The following section details the standardized methodologies for the acquisition of high-quality NMR spectra of 2-Bromo-1,1-diethoxyethane.

Sample Preparation
  • Sample Purity: Ensure the 2-Bromo-1,1-diethoxyethane sample is of high purity to avoid interference from impurities in the NMR spectrum.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a commonly used solvent for this compound.

  • Concentration: Prepare a solution by dissolving approximately 10-30 mg of 2-Bromo-1,1-diethoxyethane in 0.6-0.7 mL of CDCl₃.

  • Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

  • Filtration: The prepared solution should be filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

Instrumentation and Data Acquisition
  • Spectrometer: A high-resolution NMR spectrometer with a proton frequency of 300 MHz or higher is recommended for optimal signal dispersion.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence is typically used.

    • Acquisition Time: Approximately 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8 to 16 scans are generally sufficient to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE).

    • Acquisition Time: Approximately 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

Data Visualization

Visual diagrams are essential for understanding the structural relationships and analytical processes. The following diagrams were generated using the DOT language.

molecular_structure cluster_acetal Acetal Group cluster_bromoethyl Bromoethyl Group cluster_ethoxy1 Ethoxy Group 1 cluster_ethoxy2 Ethoxy Group 2 C1 C¹ (100.8 ppm) H_acetal H (4.67 ppm) C1->H_acetal O1 O C1->O1 O2 O C1->O2 C2 C² (36.1 ppm) C1->C2 C3 C³ (62.5 ppm) O1->C3 C5 C⁵ (62.5 ppm) O2->C5 H_bromo H₂ (3.37 ppm) C2->H_bromo Br Br C2->Br H_methylene1 H₂ (3.59-3.70 ppm) C3->H_methylene1 C4 C⁴ (15.1 ppm) C3->C4 H_methyl1 H₃ (1.24 ppm) C4->H_methyl1 H_methylene2 H₂ (3.59-3.70 ppm) C5->H_methylene2 C6 C⁶ (15.1 ppm) C5->C6 H_methyl2 H₃ (1.24 ppm) C6->H_methyl2

Molecular Structure and NMR Assignments of 2-Bromo-1,1-diethoxyethane.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample High-Purity Sample Mixing Dissolution & Mixing Sample->Mixing Solvent Deuterated Solvent (CDCl₃) Solvent->Mixing Standard Internal Standard (TMS) Standard->Mixing Filtration Filtration into NMR Tube Mixing->Filtration Spectrometer NMR Spectrometer Filtration->Spectrometer H1_Acq ¹H NMR Acquisition Spectrometer->H1_Acq C13_Acq ¹³C NMR Acquisition Spectrometer->C13_Acq Processing Fourier Transform & Phasing H1_Acq->Processing C13_Acq->Processing Referencing Chemical Shift Referencing Processing->Referencing Integration Peak Integration (¹H) Referencing->Integration Analysis Structural Elucidation Referencing->Analysis Integration->Analysis

General Workflow for NMR Spectroscopic Analysis.

"physical and chemical properties of 2-Bromo-1,1-diethoxyethane"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1,1-diethoxyethane, also known as bromoacetaldehyde diethyl acetal, is a key organic intermediate with significant applications in pharmaceutical synthesis. Its unique chemical structure, featuring a reactive bromine atom and a protected aldehyde group in the form of a diethyl acetal, makes it a versatile building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2-Bromo-1,1-diethoxyethane, along with detailed experimental protocols for its synthesis and its pivotal role in the development of therapeutic agents.

Physical and Chemical Properties

2-Bromo-1,1-diethoxyethane is a colorless to light yellow liquid.[1] It is characterized by the following properties:

Table 1: Physical Properties of 2-Bromo-1,1-diethoxyethane

PropertyValueReference(s)
Molecular Formula C₆H₁₃BrO₂[2]
Molecular Weight 197.07 g/mol [2]
Boiling Point 66-67 °C at 18 mmHg[1][3]
135-139 °C at 95 mmHg[1]
Melting Point -70 °C
Density 1.31 g/mL at 25 °C
Refractive Index (n²⁰/D) 1.439[1]
Flash Point 65 °C (149 °F) - closed cup[1]
Solubility Insoluble in water.[4] Soluble in organic solvents such as ethanol, diethyl ether, and toluene.

Table 2: Chemical and Safety Information

PropertyValueReference(s)
CAS Number 2032-35-1[2]
EC Number 217-989-1[2]
InChI 1S/C6H13BrO2/c1-3-8-6(5-7)9-4-2/h6H,3-5H2,1-2H3[1]
SMILES CCOC(CBr)OCC[1]
Stability Stable under normal temperatures and pressures.[4]
Incompatibilities Strong oxidizing agents, acids, moisture.[4]
Hazardous Decomposition Products Carbon monoxide, carbon dioxide, hydrogen bromide.[4]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum is expected to show signals corresponding to the methyl protons of the ethoxy groups (triplet), the methylene protons of the ethoxy groups (quartet), the methine proton of the acetal group (triplet), and the methylene protons adjacent to the bromine atom (doublet).

  • ¹³C NMR: The spectrum should display distinct signals for the methyl and methylene carbons of the ethoxy groups, the methine carbon of the acetal, and the methylene carbon bonded to the bromine atom.

Infrared (IR) Spectroscopy

The IR spectrum of 2-Bromo-1,1-diethoxyethane would be characterized by the absence of a strong carbonyl (C=O) absorption band, confirming the protection of the aldehyde group. Key expected absorption bands include:

  • C-H stretching: around 2850-3000 cm⁻¹ for the alkyl groups.

  • C-O stretching: strong bands in the 1050-1150 cm⁻¹ region, characteristic of the acetal group.

  • C-Br stretching: in the fingerprint region, typically below 680 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum provides valuable information about the molecule's fragmentation pattern. The presence of bromine is readily identifiable by the characteristic M+2 isotopic peak with nearly equal intensity to the molecular ion peak.[5] Key fragments observed in the mass spectrum of 2-Bromo-1,1-diethoxyethane include m/z values of 125, 123, and 103, with the peak at m/z 103 often being the base peak.[6]

Experimental Protocols

Synthesis of 2-Bromo-1,1-diethoxyethane from Vinyl Acetate

This protocol is adapted from a literature procedure and provides a reliable method for the laboratory-scale synthesis of the target compound.[7]

Materials:

  • Vinyl acetate

  • Absolute ethanol

  • Bromine

  • Ice

  • 10% Sodium carbonate solution

  • Anhydrous calcium chloride

Procedure:

  • A solution of vinyl acetate in absolute ethanol is prepared in a three-necked round-bottomed flask equipped with a mechanical stirrer, a thermometer, and a gas inlet tube.

  • The solution is cooled to approximately -10 °C using an ice-salt bath.

  • Bromine is introduced into the flask via a rapid current of air over a period of 8-10 hours while maintaining the low temperature and stirring.

  • After the addition is complete, stirring is stopped, and the reaction mixture is allowed to warm to room temperature overnight.

  • The mixture is then poured into ice water, and the lower organic layer containing the product and ethyl acetate is separated.

  • The organic layer is washed sequentially with cold water and a cold 10% sodium carbonate solution.

  • The washed organic layer is dried over anhydrous calcium chloride.

  • The crude product is purified by fractional distillation under reduced pressure to yield pure 2-Bromo-1,1-diethoxyethane (boiling point 62–63°/15 mm).[7]

G cluster_synthesis Synthesis of 2-Bromo-1,1-diethoxyethane Vinyl Acetate\n+ Ethanol Vinyl Acetate + Ethanol Reaction Mixture Reaction Mixture Vinyl Acetate\n+ Ethanol->Reaction Mixture Dissolve Bromination Bromination Reaction Mixture->Bromination Cool to -10°C Overnight Reaction Overnight Reaction Bromination->Overnight Reaction Stir Bromine Bromine Bromine->Bromination Slow Addition Workup Workup Overnight Reaction->Workup Pour into ice water Separation Separation Workup->Separation Separate layers Washing Washing Separation->Washing Wash with H₂O & Na₂CO₃ Drying Drying Washing->Drying Dry with CaCl₂ Purification Purification Drying->Purification Distillation 2-Bromo-1,1-diethoxyethane 2-Bromo-1,1-diethoxyethane Purification->2-Bromo-1,1-diethoxyethane

Caption: Synthetic workflow for 2-Bromo-1,1-diethoxyethane.

Applications in Drug Development

2-Bromo-1,1-diethoxyethane serves as a crucial intermediate in the synthesis of various pharmaceuticals. A prominent example is its use in the production of the macrolide antibiotic dirithromycin .[8][9]

Role in the Synthesis of Dirithromycin

Dirithromycin is a derivative of erythromycin, synthesized through the condensation of 9(S)-erythromycylamine with 2-(2-methoxyethoxy)acetaldehyde.[4] While not a direct reactant, 2-Bromo-1,1-diethoxyethane is a precursor to the aldehyde component. The bromoacetal can be converted to the required aldehyde through a series of chemical transformations. This synthetic strategy highlights the importance of 2-Bromo-1,1-diethoxyethane as a stable, protected form of a reactive aldehyde, allowing for controlled and efficient synthesis of complex drug molecules.

G cluster_drug_synthesis Application in Dirithromycin Synthesis A 2-Bromo-1,1-diethoxyethane B Chemical Transformation (e.g., to 2-(2-methoxyethoxy)acetaldehyde) A->B Precursor D Condensation Reaction B->D C 9(S)-Erythromycylamine C->D E Dirithromycin D->E Forms

Caption: Role of 2-Bromo-1,1-diethoxyethane in Dirithromycin synthesis.

Conclusion

2-Bromo-1,1-diethoxyethane is a valuable and versatile chemical intermediate with well-defined physical and chemical properties. Its utility in the synthesis of complex pharmaceuticals, such as the antibiotic dirithromycin, underscores its importance in the field of drug development. The experimental protocols and spectroscopic data provided in this guide offer a comprehensive resource for researchers and scientists working with this compound, facilitating its effective and safe use in the laboratory and beyond.

References

A Comprehensive Technical Guide to 2-Bromo-1,1-diethoxyethane

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an in-depth overview of the molecular structure and properties of 2-Bromo-1,1-diethoxyethane, a valuable compound for researchers, scientists, and professionals in drug development.

Molecular and Chemical Properties

2-Bromo-1,1-diethoxyethane, also known as bromoacetaldehyde diethyl acetal, is a halogenated acetal. The presence of the bromine atom and the diethoxy group confers specific reactivity to the molecule, making it a useful intermediate in various organic syntheses.

PropertyValue
Molecular Formula C₆H₁₃BrO₂[1][2]
Molecular Weight 197.07 g/mol [1][3][4]
CAS Number 2032-35-1[1][2]
SMILES CCOC(CBr)OCC[1]
InChIKey LILXDMFJXYAKMK-UHFFFAOYSA-N[5][6]
Density 1.296 - 1.31 g/mL[2][7]
Boiling Point 66 - 67 °C at 18 mmHg[7][8]
Refractive Index 1.4387 - 1.4390[2][7]

Molecular Structure Visualization

The two-dimensional structure of 2-Bromo-1,1-diethoxyethane is depicted below, illustrating the connectivity of the atoms.

Molecular structure of 2-Bromo-1,1-diethoxyethane.

Experimental Protocols

Due to the nature of the requested information, which focuses on inherent molecular properties, detailed experimental protocols for the determination of molecular weight and structure are based on standard analytical chemistry techniques.

Determination of Molecular Weight:

The molecular weight of 2-Bromo-1,1-diethoxyethane is typically determined using mass spectrometry.

  • Methodology:

    • A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

    • The solution is introduced into the mass spectrometer, often via direct infusion or coupled with a gas or liquid chromatograph.

    • The sample is ionized using an appropriate technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

    • The mass-to-charge ratio (m/z) of the resulting ions is measured by the mass analyzer.

    • The molecular weight is determined from the m/z value of the molecular ion peak.

Structural Elucidation:

The molecular structure is confirmed using a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

  • ¹H and ¹³C NMR Spectroscopy:

    • A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃).

    • The sample is placed in a high-field NMR spectrometer.

    • ¹H and ¹³C NMR spectra are acquired.

    • The chemical shifts, integration, and coupling patterns of the signals in the ¹H spectrum, along with the chemical shifts in the ¹³C spectrum, are analyzed to confirm the connectivity of the atoms.

  • Infrared (IR) Spectroscopy:

    • A thin film of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr), or the sample is analyzed using an Attenuated Total Reflectance (ATR) accessory.

    • An infrared spectrum is recorded.

    • The presence of characteristic absorption bands corresponding to C-H, C-O, and C-Br bonds is confirmed.

References

The Reactivity of Bromoacetaldehyde Diethyl Acetal: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoacetaldehyde diethyl acetal, also known as 2-bromo-1,1-diethoxyethane, is a versatile bifunctional reagent of significant interest in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its structure incorporates a masked aldehyde in the form of a diethyl acetal and a reactive carbon-bromine bond, making it a valuable building block for the introduction of a two-carbon unit with latent electrophilic character. The acetal functionality serves as a robust protecting group for the aldehyde, stable to a variety of nucleophilic and basic conditions, which can be deprotected under acidic conditions when desired. This guide provides a comprehensive overview of the reactivity of bromoacetaldehyde diethyl acetal, including its synthesis, key reactions, and detailed experimental protocols.

Chemical Properties and Stability

Bromoacetaldehyde diethyl acetal is a colorless to light yellow liquid. While the crude product is relatively stable for extended periods, the purified acetal can discolor over time and should be stored under appropriate conditions to prevent decomposition.[1] It is a lachrymator and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[2]

Table 1: Physical and Chemical Properties of Bromoacetaldehyde Diethyl Acetal

PropertyValueReference(s)
Molecular FormulaC6H13BrO2[3]
Molecular Weight197.07 g/mol [1]
Boiling Point66-67 °C at 18 mmHg[1]
Density1.31 g/mL at 25 °C[1]
Refractive Index (n20/D)1.439[1]

Synthesis of Bromoacetaldehyde Diethyl Acetal

Several methods for the synthesis of bromoacetaldehyde diethyl acetal have been reported, offering various starting materials and reaction conditions.

Table 2: Summary of Synthetic Protocols for Bromoacetaldehyde Diethyl Acetal

Starting MaterialReagentsSolventYield (%)Reference(s)
Vinyl acetateBromine, EthanolEthanol62-64[2]
ParaldehydeBromine, Copper catalyst, H2SO4Ethanol77-80[4][5]
Diethyl acetalN-BromosuccinimideNot specifiedNot specified[3]
1,2-Dibromoethyl ethyl etherPotassium hydroxideEthanol83[6]
Experimental Protocols for Synthesis

Protocol 1: From Vinyl Acetate [2]

  • A solution of vinyl acetate (430 g, 5 moles) in absolute ethanol (1.5 L) is cooled to approximately -10 °C in a three-necked flask equipped with a mechanical stirrer, thermometer, and a gas inlet tube.

  • Bromine (255 mL, 5 moles), previously washed with concentrated sulfuric acid, is introduced into the reaction mixture via a rapid current of air over 8-10 hours, maintaining the temperature below 0 °C.

  • The reaction mixture is allowed to stand overnight and warm to room temperature.

  • The mixture is then poured into 1.7 L of ice water. The lower organic layer is separated, washed twice with 300 mL portions of cold water, and once with 300 mL of cold 10% sodium carbonate solution.

  • The organic layer is dried over anhydrous calcium chloride and purified by vacuum distillation to yield bromoacetaldehyde diethyl acetal (610-625 g, 62-64%).

Protocol 2: From Paraldehyde [4][5]

  • Paraldehyde (132 kg), a copper catalyst (e.g., copper bromide, 1.58 kg), concentrated sulfuric acid (0.53 L), and absolute ethanol (858 L) are stirred and dissolved in a reaction kettle and cooled to below -5 °C using an ice-salt bath.

  • Elemental bromine (475 kg) is slowly added dropwise over 3 hours, maintaining the reaction temperature below 0 °C.

  • The reaction is stirred for an additional 1-1.5 hours at -5 to 0 °C to obtain an ethanol solution of bromoacetaldehyde.

  • An inorganic dehydrant (e.g., anhydrous sodium sulfate, 150 kg) is added to the solution, and the mixture is heated to 35-40 °C for 5-6 hours.

  • Ice water is added, and the solution is neutralized with sodium carbonate.

  • The organic layer is separated, and the aqueous layer is extracted with dichloroethane. The combined organic phases are distilled under reduced pressure to afford high-purity bromoacetaldehyde diethyl acetal (yield: 77-80%).

G cluster_synthesis Synthesis of Bromoacetaldehyde Diethyl Acetal vinyl_acetate Vinyl Acetate bromoacetal Bromoacetaldehyde Diethyl Acetal vinyl_acetate->bromoacetal paraldehyde Paraldehyde paraldehyde->bromoacetal br2_etoh Br₂, EtOH br2_cu_h2so4 Br₂, Cu catalyst, H₂SO₄, EtOH br2_etoh_pos br2_etoh_pos:w->bromoacetal:n br2_cu_h2so4_pos br2_cu_h2so4_pos:w->bromoacetal:s

Caption: Synthetic routes to bromoacetaldehyde diethyl acetal.

Reactivity and Applications in Synthesis

Bromoacetaldehyde diethyl acetal is a valuable precursor to a variety of functional groups and heterocyclic systems. The primary modes of reactivity involve nucleophilic substitution at the bromine-bearing carbon and reactions of the aldehyde following deprotection of the acetal.

Nucleophilic Substitution Reactions

The bromine atom in bromoacetaldehyde diethyl acetal is a good leaving group, readily displaced by a variety of nucleophiles.

A major application of bromoacetaldehyde diethyl acetal is in the synthesis of nitrogen- and sulfur-containing heterocycles, which are common scaffolds in pharmaceuticals.

a) Imidazo[1,2-a]pyridines:

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds with a wide range of biological activities. They can be synthesized by the condensation of a 2-aminopyridine with bromoacetaldehyde diethyl acetal. The reaction proceeds via initial N-alkylation of the pyridine ring nitrogen, followed by intramolecular cyclization and dehydration.

Table 3: Synthesis of Imidazo[1,2-a]pyridines

2-Aminopyridine DerivativeReagentsSolventYield (%)Reference(s)
2-AminopyridineBromoacetaldehyde diethyl acetal, NaHCO3EthanolNot specified[7]
Substituted 2-aminopyridinesBromoacetaldehyde diethyl acetalVariousModerate to good[7][8]

Experimental Protocol: Synthesis of Imidazo[1,2-a]pyridine

  • A mixture of 2-aminopyridine (1 equivalent), bromoacetaldehyde diethyl acetal (1.1 equivalents), and sodium bicarbonate (2 equivalents) in ethanol is heated at reflux.

  • The reaction progress is monitored by thin-layer chromatography.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine.

G cluster_imidazopyridine Synthesis of Imidazo[1,2-a]pyridine aminopyridine 2-Aminopyridine intermediate1 N-Alkylated Intermediate aminopyridine->intermediate1 + Bromoacetal bromoacetal Bromoacetaldehyde Diethyl Acetal intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization imidazopyridine Imidazo[1,2-a]pyridine intermediate2->imidazopyridine - H₂O

Caption: Pathway for Imidazo[1,2-a]pyridine synthesis.

b) Thiazoles:

Thiazole rings are present in many biologically active compounds. The Hantzsch thiazole synthesis can be employed, where bromoacetaldehyde diethyl acetal (or the deprotected aldehyde) reacts with a thiourea or thioamide.

Table 4: Synthesis of 2-Aminothiazoles

Thioamide/ThioureaReagentsSolventYield (%)Reference(s)
ThioureaBromoacetaldehyde diethyl acetalWater/Ethanol48-79[4][6]

Experimental Protocol: Synthesis of 2-Aminothiazole [4]

  • Bromoacetaldehyde diethyl acetal (1 equivalent) and thiourea (1 equivalent) are heated in water or an ethanol/water mixture.

  • The reaction mixture is typically heated for several hours.

  • After cooling, the solution is neutralized with a base (e.g., sodium carbonate) to precipitate the product.

  • The solid is collected by filtration, washed with water, and dried to yield 2-aminothiazole.

Bromoacetaldehyde diethyl acetal reacts with a range of other nucleophiles, such as nitriles, to form new carbon-carbon bonds.

a) Synthesis of 2,5-Dihydrofuran-2-one:

The reaction with the anion of isobutyronitrile, followed by hydrolysis and lactonization, provides a route to substituted dihydrofuranones.

Experimental Protocol: Synthesis of 3,3-Dimethyl-2,5-dihydrofuran-2-one

  • A strong base, such as lithium diisopropylamide (LDA), is used to deprotonate isobutyronitrile in an anhydrous solvent like tetrahydrofuran (THF) at low temperature.

  • Bromoacetaldehyde diethyl acetal is added to the resulting anion.

  • The reaction mixture is then subjected to acidic workup to hydrolyze both the nitrile and the acetal, leading to the formation of a γ-hydroxy acid which subsequently lactonizes to the dihydrofuranone.

G cluster_dihydrofuranone Synthesis of Dihydrofuranone isobutyronitrile Isobutyronitrile adduct Alkylated Adduct isobutyronitrile->adduct + Bromoacetal (Base) bromoacetal Bromoacetaldehyde Diethyl Acetal gamma_hydroxy_acid γ-Hydroxy Acid Intermediate adduct->gamma_hydroxy_acid Acidic Hydrolysis dihydrofuranone 3,3-Dimethyl-2,5- dihydrofuran-2-one gamma_hydroxy_acid->dihydrofuranone Lactonization

Caption: Dihydrofuranone synthesis workflow.

Deprotection and Subsequent Reactions of the Aldehyde

The acetal group can be readily removed under acidic conditions to unmask the reactive aldehyde functionality. The resulting bromoacetaldehyde is a highly reactive species and is often used in situ.

Experimental Protocol: Deprotection to Bromoacetaldehyde

  • Bromoacetaldehyde diethyl acetal is stirred with an aqueous acidic solution (e.g., dilute hydrochloric acid or p-toluenesulfonic acid in acetone/water).[3]

  • The reaction is typically performed at room temperature or with gentle heating.

  • The progress of the deprotection can be monitored by TLC or GC-MS.

  • The resulting bromoacetaldehyde solution can be used directly in the next synthetic step.

Grignard and Wittig Reactions

Bromoacetaldehyde diethyl acetal can be converted into Grignard and Wittig reagents, providing access to carbon-carbon bond formation at the carbon adjacent to the protected aldehyde.

a) Grignard Reagent Formation and Reaction:

While the direct formation of a Grignard reagent from bromoacetaldehyde diethyl acetal can be challenging due to potential side reactions, related acetals have been successfully converted. The resulting Grignard reagent is a synthetic equivalent of a formyl anion synthon.

Table 5: Grignard Reactions of Bromo-acetal Derivatives

Bromo-acetal DerivativeReagentsSolventSubsequent ReactionReference(s)
2-(Bromomethyl)-1,3-dioxolaneMgTHFAddition to ketones[9]
2-(2-Bromoethyl)-1,3-dioxaneMgTHFAddition to N-tert-butanesulfinyl aldimines[8]

Experimental Protocol: General Procedure for Grignard Reaction

  • Magnesium turnings are activated in a flame-dried flask under an inert atmosphere.

  • A solution of the bromo-acetal derivative in an anhydrous ether solvent (e.g., THF) is added slowly to the magnesium.

  • The reaction is often initiated with a small crystal of iodine or 1,2-dibromoethane.

  • Once the Grignard reagent has formed, a solution of the electrophile (e.g., an aldehyde or ketone) in the same solvent is added at an appropriate temperature.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The product is extracted with an organic solvent, and the organic layer is dried and concentrated.

  • Purification is typically achieved by column chromatography.

b) Wittig Reagent Formation and Reaction:

Bromoacetaldehyde diethyl acetal can be used to prepare the corresponding phosphonium salt, which upon deprotonation with a strong base, yields a Wittig reagent. This reagent can then react with aldehydes and ketones to form α,β-unsaturated acetals.

Experimental Protocol: Synthesis and Use of (2,2-Diethoxyethyl)triphenylphosphonium Bromide

  • Phosphonium Salt Formation: A solution of bromoacetaldehyde diethyl acetal and triphenylphosphine in a suitable solvent (e.g., toluene or acetonitrile) is heated to form (2,2-diethoxyethyl)triphenylphosphonium bromide. The salt typically precipitates from the solution upon cooling and can be collected by filtration.

  • Wittig Reaction:

    • The phosphonium salt is suspended in an anhydrous solvent like THF under an inert atmosphere.

    • A strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) is added at low temperature to generate the ylide.

    • The aldehyde or ketone is then added, and the reaction is allowed to warm to room temperature.

    • The reaction is quenched, and the product is extracted and purified by standard methods.

G cluster_wittig Wittig Reaction Workflow bromoacetal Bromoacetaldehyde Diethyl Acetal phosphonium_salt Phosphonium Salt bromoacetal->phosphonium_salt + PPh₃ ylide Phosphorus Ylide phosphonium_salt->ylide + Strong Base unsaturated_acetal α,β-Unsaturated Acetal ylide->unsaturated_acetal + Carbonyl carbonyl Aldehyde or Ketone

Caption: General workflow for the Wittig reaction.

Conclusion

Bromoacetaldehyde diethyl acetal is a highly valuable and reactive intermediate in organic synthesis. Its bifunctional nature allows for a wide range of transformations, making it a key building block in the synthesis of complex molecules, particularly in the pharmaceutical industry. The ability to perform nucleophilic substitutions at the carbon-bromine bond, coupled with the latent aldehyde functionality of the acetal group, provides synthetic chemists with a powerful tool for molecular construction. The detailed protocols and reactivity data presented in this guide are intended to facilitate its effective use in research and development.

References

Technical Guide: Synthesis of 2-Bromo-1,1-diethoxyethane from Bromoacetaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis of 2-bromo-1,1-diethoxyethane, also known as bromoacetaldehyde diethyl acetal, from bromoacetaldehyde. This synthesis is a crucial step in the production of various pharmaceuticals, including antibiotics like erythromycin and cephalosporin[1]. The core of this process lies in the acetalization of bromoacetaldehyde, a reaction that protects the reactive aldehyde group.

The primary synthetic route involves the reaction of bromoacetaldehyde with ethanol in the presence of a dehydrating agent to form the stable diethyl acetal. Variations in starting materials and reaction conditions exist, which are detailed in the subsequent sections.

Quantitative Data Summary

The following table summarizes quantitative data from various reported synthesis protocols for 2-bromo-1,1-diethoxyethane.

ParameterMethod 1Method 2
Starting Material ParaldehydeAldehyde
Brominating Agent Elemental BromineBromine
Solvent/Reagent Absolute EthanolAbsolute Ethanol
Dehydrating Agent Anhydrous Sodium SulfateN/A
Catalyst Copper Bromide, Sulfuric AcidN/A
Reaction Temp. -5 to 0°C (Bromination), 35°C (Acetalization)[2]Room Temperature
Reaction Time 1 hour (Bromination), 5 hours (Acetalization)[2]3 hours[1]
Neutralizing Agent Sodium Carbonate[2]Potassium Carbonate[1]
Purification Reduced Pressure Distillation[2]Distillation (Vigreux column)[1]
Boiling Point 65-68°C (under reduced pressure)[2]62–63°C/15 mm Hg[3]
Yield Not explicitly stated for the entire process68% of theoretical yield[1]
Purity High Purity (≥98.0%)[2]Not specified

Experimental Protocols

Two primary methodologies for the synthesis of 2-bromo-1,1-diethoxyethane are detailed below. The first involves a two-step process starting from paraldehyde, while the second describes the direct acetalization of an aldehyde.

Method 1: Two-Step Synthesis from Paraldehyde

This method involves the initial catalytic bromination of paraldehyde to form an ethanol solution of bromoacetaldehyde, which is then subjected to an acetalization reaction.

Step 1: Catalytic Bromination

  • In a reaction kettle, dissolve 132 kg of paraldehyde, 1.58 kg of copper bromide, and 0.53 L of concentrated sulfuric acid in 858 L of anhydrous ethanol.

  • Cool the mixture to below -5°C using an ice-salt bath.

  • Slowly add 475 kg of elemental bromine to the reaction kettle over 3 hours, ensuring the reaction temperature is maintained below 0°C.

  • After the addition is complete, continue the reaction for 1 hour at a temperature between -5°C and 0°C. This will yield an ethanol solution of bromoacetaldehyde, which can be used directly in the next step.[2]

Step 2: Acetalization Reaction

  • To the ethanol solution of bromoacetaldehyde obtained in the previous step, add 150 kg of anhydrous sodium sulfate.

  • Heat the mixture to 35°C and maintain this temperature for 5 hours.

  • After the reaction, add 300 L of ice water and stir for 15 minutes at room temperature.

  • Neutralize the reaction solution by adding 180 kg of sodium carbonate until the pH is between 6 and 7.

  • Allow the mixture to stand and separate into layers.

  • Separate the organic layer. The aqueous layer can be extracted twice with dichloroethane.

  • Combine the organic phases and recover the solvent via reduced pressure distillation.

  • Further purify the product by reduced pressure distillation, collecting the fraction at 65-68°C to obtain high-purity bromoacetaldehyde diethyl acetal.[2]

Method 2: Direct Acetalization of Aldehyde

This protocol starts with a generic aldehyde and proceeds with its bromination and subsequent acetalization in a one-pot synthesis.

  • In a round-bottom flask equipped with a stirrer, dissolve 100g of aldehyde in 700 mL of absolute ethanol.

  • While cooling the flask, slowly add 339.0g of bromine until the solution changes color.

  • Stir the reaction mixture at room temperature for 3 hours.

  • Neutralize the hydrobromic acid (HBr) generated during the reaction with a potassium carbonate/water solution. Exercise caution during the initial addition of carbonate to prevent excessive foaming.

  • Extract the resulting acetal with diethyl ether.

  • Wash and dry the ether extract.

  • Carefully evaporate the diethyl ether.

  • Distill the remaining yellow oil using a Vigreux column to obtain the final product, 2-bromo-1,1-diethoxyethane.[1]

Visualizations

The following diagrams illustrate the chemical pathway and a generalized experimental workflow for the synthesis of 2-bromo-1,1-diethoxyethane.

Synthesis_Pathway Synthesis of 2-Bromo-1,1-diethoxyethane Bromoacetaldehyde Bromoacetaldehyde Product 2-Bromo-1,1-diethoxyethane Bromoacetaldehyde->Product + 2x Ethanol - H2O Ethanol Ethanol Ethanol->Product

Caption: Chemical reaction for the synthesis of 2-bromo-1,1-diethoxyethane.

Experimental_Workflow Generalized Experimental Workflow Start Start: Bromoacetaldehyde Solution Reaction Acetalization with Ethanol (Dehydrating Agent) Start->Reaction Neutralization Neutralization (e.g., Sodium Carbonate) Reaction->Neutralization Extraction Extraction with Organic Solvent (e.g., Dichloroethane) Neutralization->Extraction Drying Drying of Organic Phase Extraction->Drying Distillation Reduced Pressure Distillation Drying->Distillation End Product: 2-Bromo-1,1-diethoxyethane Distillation->End

Caption: Generalized workflow for the synthesis and purification.

References

An In-depth Technical Guide to the Initial Investigations of 2-Bromo-1,1-diethoxyethane Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-1,1-diethoxyethane, also known as bromoacetaldehyde diethyl acetal, is a versatile bifunctional reagent in organic synthesis. Its structure, featuring a reactive bromine atom and a protected aldehyde functionality, allows for a variety of chemical transformations, making it a valuable building block for the synthesis of a wide range of organic molecules, including pharmaceuticals and other fine chemicals. This guide provides a comprehensive overview of the initial investigations into the reactions of 2-bromo-1,1-diethoxyethane, presenting key reaction types, detailed experimental protocols, and quantitative data to facilitate its application in research and development.

Introduction

2-Bromo-1,1-diethoxyethane possesses a unique chemical profile that enables its participation in a diverse array of reactions. The primary alkyl bromide is susceptible to nucleophilic substitution, while the diethyl acetal group serves as a stable protecting group for an aldehyde functionality, which can be deprotected under acidic conditions. This dual reactivity allows for the sequential introduction of different functionalities, making it a strategic component in multistep syntheses.

This technical guide will delve into the fundamental reactions of 2-bromo-1,1-diethoxyethane, including its synthesis and its utility in nucleophilic substitutions, carbon-carbon bond formation, and the synthesis of heterocyclic compounds.

Synthesis of 2-Bromo-1,1-diethoxyethane

The efficient synthesis of 2-bromo-1,1-diethoxyethane is crucial for its widespread application. A common and effective method involves the bromination of paraldehyde followed by acetalization with ethanol.

Experimental Protocol: Synthesis from Paraldehyde

Reaction Scheme:

(CH₃CHO)₃ + Br₂ + C₂H₅OH → BrCH₂CH(OC₂H₅)₂

Procedure:

  • In a well-ventilated fume hood, a solution of paraldehyde (132 kg), cupric bromide (1.58 kg) as a catalyst, and concentrated sulfuric acid (0.53 L) in absolute ethanol (858 L) is prepared in a suitable reactor.

  • The mixture is cooled to below -5 °C using an ice-salt bath.

  • Elemental bromine (475 kg) is slowly added to the stirred reaction mixture over a period of 3-4 hours, maintaining the temperature below 0 °C.

  • After the addition is complete, the reaction is stirred for an additional 1-1.5 hours at -5 to 0 °C to ensure the complete formation of bromoacetaldehyde.

  • Anhydrous sodium sulfate (150 kg) is then added to the reaction mixture, which is subsequently heated to 35 °C and maintained at this temperature for 5 hours to facilitate the acetalization reaction.

  • The reaction mixture is then cooled, and ice water (approximately 250 L) is added. The pH is adjusted to 6-7 with sodium carbonate.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are then distilled under reduced pressure to afford 2-bromo-1,1-diethoxyethane.

Quantitative Data:

ParameterValue
Molar Yield79% (based on paraldehyde)
Purity>99%
Refractive Index1.4398

Nucleophilic Substitution Reactions

The primary bromide in 2-bromo-1,1-diethoxyethane is an excellent electrophile for Sₙ2 reactions with a variety of nucleophiles.

Reaction with Amines: Synthesis of 2,2-Diethoxyethanamine

The reaction with ammonia provides a straightforward route to 2,2-diethoxyethanamine, a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

Experimental Protocol:

  • In a pressure reactor, 2-bromo-1,1-diethoxyethane (59.1 g) is combined with tetrabutylammonium bromide (19.32 g) and an aqueous solution of ammonia.

  • The reactor is sealed, and the mixture is heated with stirring.

  • After the reaction is complete, the reactor is cooled, and the product is isolated by extraction and subsequent distillation.

Quantitative Data:

ReagentMolar RatioYield
2-Bromo-1,1-diethoxyethane1-
AmmoniaExcessHigh
Williamson Ether Synthesis

2-Bromo-1,1-diethoxyethane can be employed as an electrophile in the Williamson ether synthesis to form ethers. The reaction proceeds via an Sₙ2 mechanism with an alkoxide nucleophile.

General Experimental Workflow:

Williamson_Ether_Synthesis Alcohol Alcohol (R-OH) Alkoxide Alkoxide (R-O⁻) Alcohol->Alkoxide Deprotonation Base Strong Base (e.g., NaH) Base->Alkoxide Ether Ether Product Alkoxide->Ether SN2 Attack Bromoacetal 2-Bromo-1,1-diethoxyethane Bromoacetal->Ether Workup Aqueous Workup Ether->Workup

Caption: General workflow for the Williamson ether synthesis.

Reaction with Thiols

Thiols and their corresponding thiolates are excellent nucleophiles that readily react with 2-bromo-1,1-diethoxyethane to form thioethers. These reactions are typically fast and proceed with high yields.

Reaction with Sodium Azide

The substitution reaction with sodium azide provides a convenient route to 2-azido-1,1-diethoxyethane. This azido derivative is a useful precursor for the synthesis of various nitrogen-containing compounds, including amines (via reduction) and triazoles (via cycloaddition reactions).

Carbon-Carbon Bond Forming Reactions

2-Bromo-1,1-diethoxyethane serves as a valuable electrophile for the formation of new carbon-carbon bonds, expanding its synthetic utility.

Grignard Reactions

The reaction of 2-bromo-1,1-diethoxyethane with Grignard reagents (R-MgX) leads to the formation of a new carbon-carbon bond. The protected aldehyde can then be deprotected to reveal a new aldehyde, which can be further functionalized.

Reaction Pathway:

Grignard_Reaction Bromoacetal 2-Bromo-1,1-diethoxyethane Coupling_Product Coupling Product Bromoacetal->Coupling_Product Grignard Grignard Reagent (R-MgX) Grignard->Coupling_Product Aldehyde Aldehyde Product Coupling_Product->Aldehyde Deprotection Acid_Workup Acidic Workup Acid_Workup->Aldehyde

Caption: C-C bond formation via Grignard reaction.

Malonic Ester Synthesis

2-Bromo-1,1-diethoxyethane can be used as an alkylating agent in the malonic ester synthesis to introduce a 2,2-diethoxyethyl group. Subsequent hydrolysis and decarboxylation yield a substituted carboxylic acid.

Synthesis of Heterocyclic Compounds

The reactivity of 2-bromo-1,1-diethoxyethane makes it a key starting material for the synthesis of various heterocyclic systems.

Synthesis of Substituted Pyrroles

The condensation of 2-azido-1,1-diethoxyethane (synthesized from 2-bromo-1,1-diethoxyethane) with 1,3-dicarbonyl compounds, followed by cyclization, provides an efficient route to a variety of functionalized pyrroles.

Synthesis of Isoindoline-1,3-diones

2-Bromo-1,1-diethoxyethane can react with phthalimide to form N-(2,2-diethoxyethyl)phthalimide. This intermediate can then be used in further synthetic transformations.

Experimental Protocol for N-(2,2-diethoxyethyl)phthalimide:

  • A mixture of 2-bromo-1,1-diethoxyethane and potassium phthalimide is heated in a suitable solvent, such as DMF.

  • The reaction is monitored by TLC until the starting materials are consumed.

  • The reaction mixture is then cooled and poured into water to precipitate the product.

  • The solid product is collected by filtration, washed with water, and dried.

Conclusion

2-Bromo-1,1-diethoxyethane is a highly valuable and versatile reagent in organic synthesis. Its dual functionality allows for a wide range of chemical transformations, providing access to a diverse array of complex molecules. The reactions outlined in this guide, from nucleophilic substitutions to carbon-carbon bond formations and heterocycle synthesis, demonstrate the significant potential of this compound in both academic research and industrial applications, particularly in the field of drug development. Further exploration of its reactivity is expected to uncover even more novel and efficient synthetic methodologies.

A Technical Guide to the Synthesis of 2-Bromo-1,1-diethoxyethane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of the various synthetic routes for 2-Bromo-1,1-diethoxyethane, also known as bromoacetaldehyde diethyl acetal. This key organic intermediate is utilized in the synthesis of a range of pharmaceuticals, including antibiotics like erythromycin and cephalosporins, as well as other fine chemicals.[1] This document outlines detailed experimental protocols, presents quantitative data in structured tables for comparative analysis, and includes visualizations of the synthetic pathways.

Synthetic Methodologies

The synthesis of 2-Bromo-1,1-diethoxyethane can be achieved through several distinct pathways, each with its own set of advantages and disadvantages regarding starting materials, reaction conditions, and overall yield. The primary methods identified in the literature involve the bromination of various precursors, followed by acetalization where necessary.

Method 1: From 1,2-dibromoethyl ethyl ether

This method involves the reaction of 1,2-dibromoethyl ethyl ether with potassium hydroxide in ethanol. The alkoxide formed promotes an elimination reaction, which is then followed by the addition of ethanol to the resulting vinyl ether, ultimately forming the desired acetal.

Method 2: Bromination of Diethyl Acetal

Direct bromination of diethyl acetal offers a straightforward approach. This reaction is typically carried out in the presence of a base like calcium carbonate to neutralize the hydrogen bromide byproduct.

Method 3: From Paraldehyde (Catalytic Bromination and Acetalization)

A two-step process starting from paraldehyde, a trimer of acetaldehyde, is also a common synthetic route. The first step involves a catalyzed bromination to form bromoacetaldehyde, which is then subjected to an acetalization reaction with ethanol.[2]

Method 4: From Vinyl Acetate

This procedure, a large-scale adaptation of a method by Filachione, involves the bromination of vinyl acetate in the presence of absolute ethanol.[3]

Comparative Data of Synthetic Methods

The following table summarizes the key quantitative data from the different synthetic routes to 2-Bromo-1,1-diethoxyethane, allowing for easy comparison of their efficiencies and the conditions required.

Starting Material Key Reagents Reaction Conditions Yield (%) Boiling Point (°C/mmHg) Reference
1,2-dibromoethyl ethyl etherPotassium hydroxide, Ethanol0°C to boiling8363/14[4]
Diethyl acetalBromine, Calcium carbonate5-10°C31-42167-170 (atmospheric), 48-49/3[1]
ParaldehydeBromine, Copper catalyst, Sulfuric acid, Ethanol, Inorganic dehydrating agent-5 to 0°C (bromination), 35-40°C (acetalization)77-8065-68 (vacuum fractionation)[2]
Vinyl AcetateBromine, Ethanol-10°C62-64 (up to 78% with modification)62-63/15, 84-85/30[3]

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the literature for the synthesis of 2-Bromo-1,1-diethoxyethane.

Protocol 1: Synthesis from 1,2-dibromoethyl ethyl ether[4]
  • A solution of 101 g of potassium hydroxide in 500 ml of absolute ethanol is prepared and cooled to 0°C with stirring.

  • A solution of 231.9 g of 1,2-dibromoethyl ethyl ether dissolved in 200 ml of absolute ethanol is added dropwise to the potassium hydroxide solution.

  • The mixture is then boiled in a water bath for 5 minutes.

  • After boiling, the mixture is poured onto ice, and the organic layer of bromoacetaldehyde diethyl acetal is separated.

  • The aqueous layer is extracted with ether, and the ether extract is combined with the initial organic layer.

  • The combined organic phases are dried over anhydrous potassium carbonate.

  • The ether and ethanol are removed by distillation.

  • The final product is obtained by vacuum fractionation, collecting the fraction at 63°C/14 mmHg.

Protocol 2: Synthesis from Diethyl Acetal[1]
  • To a flask containing 118.0 g (1.0 mole) of diethyl acetal and 55 g (0.55 mole) of calcium carbonate, 55 ml (1.0 mole) of bromine is added dropwise over a period of 30-45 minutes. The reaction temperature is maintained at 5-10°C.

  • The reaction mixture is allowed to stand for 24 hours.

  • Steam is introduced to dissolve the salts, and the oily layer is separated.

  • The oil is dried over potassium carbonate and then distilled to yield the crude product.

  • For further purification, the product is shaken with potassium carbonate and distilled under reduced pressure.

Protocol 3: Synthesis from Paraldehyde[2][5]

Step 1: Catalytic Bromination

  • Paraldehyde (132 kg), a copper catalyst (e.g., cupric bromide, 1.58 kg), concentrated sulfuric acid (0.53 L), and absolute ethanol (858 L) are stirred and dissolved in a reactor.[2]

  • The mixture is cooled to below -5°C using a salt bath.

  • Elemental bromine (475 kg) is slowly added dropwise to the reactor, maintaining the reaction temperature below 0°C. The addition takes approximately 3 hours.

  • The reaction is allowed to proceed at -5 to 0°C for 1-1.5 hours to yield an ethanol solution of bromoacetaldehyde.[2][5]

Step 2: Acetalization

  • An inorganic dehydrating agent, such as anhydrous magnesium sulfate (120 kg), is added to the bromoacetaldehyde ethanol solution.[2]

  • The mixture is heated to 35-40°C and maintained at this temperature for 5-6 hours.[2][5]

  • Ice water (250 L) is then added, and the mixture is stirred for 15-20 minutes.[2][5]

  • Sodium carbonate is added to neutralize the reaction solution to a pH of 6-7.

  • The mixture is allowed to stand for stratification, and the organic layer is separated.

  • The aqueous layer is extracted twice with dichloroethane.

  • The organic phases are combined, and the solvent is recovered by distillation under reduced pressure.

  • The final product is obtained by vacuum fractionation, collecting the fractions at 65-68°C.[2][5]

Protocol 4: Synthesis from Vinyl Acetate[3]
  • A solution of 430 g (5 moles) of vinyl acetate in 1.5 L (26 moles) of absolute ethanol is placed in a 3-L three-necked round-bottomed flask equipped with a mechanical stirrer, a thermometer, and a gas inlet tube.

  • The solution is cooled to about -10°C using an ice-salt mixture, and stirring is initiated.

  • Bromine (255 ml, 5 moles), previously washed with concentrated sulfuric acid, is introduced into the flask via a rapid current of air over a period of 8-10 hours.

  • After the addition is complete, stirring is stopped, and the reaction mixture is allowed to stand overnight to come to room temperature.

  • The mixture is poured into 1.7 L of ice water. The lower layer, containing bromoacetal and ethyl acetate, is separated.

  • The organic layer is washed twice with 300-ml portions of cold water and once with 300 ml of cold 10% sodium carbonate solution.

  • The product is dried over two successive 25-g portions of anhydrous calcium chloride for 30 minutes.

  • The crude product is purified by distillation under diminished pressure through a Widmer or Vigreux column.

Visualized Synthetic Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic methodologies described.

Synthesis_from_1_2_dibromoethyl_ethyl_ether start 1,2-dibromoethyl ethyl ether intermediate Reaction Mixture start->intermediate 0°C to boiling reagent1 KOH, Ethanol reagent1->intermediate workup1 Pour on ice, Separate layers intermediate->workup1 workup2 Extract aqueous layer with ether workup1->workup2 drying Dry with K2CO3 workup2->drying distillation Distill off ether and ethanol drying->distillation purification Vacuum Fractionation distillation->purification product 2-Bromo-1,1-diethoxyethane purification->product

Caption: Synthesis from 1,2-dibromoethyl ethyl ether.

Synthesis_from_Diethyl_Acetal start Diethyl Acetal intermediate Reaction Mixture start->intermediate 5-10°C reagent1 Bromine, CaCO3 reagent1->intermediate standing Stand for 24h intermediate->standing workup1 Dissolve salts with steam standing->workup1 separation Separate oil workup1->separation drying Dry with K2CO3 separation->drying distillation Distillation drying->distillation purification Vacuum Distillation distillation->purification product 2-Bromo-1,1-diethoxyethane purification->product Synthesis_from_Paraldehyde cluster_bromination Catalytic Bromination cluster_acetalization Acetalization start Paraldehyde, Ethanol, H2SO4, Cu catalyst bromination_reaction Bromination -5 to 0°C start->bromination_reaction reagent1 Bromine reagent1->bromination_reaction bromoacetaldehyde Bromoacetaldehyde Solution bromination_reaction->bromoacetaldehyde acetalization_reaction Acetalization 35-40°C bromoacetaldehyde->acetalization_reaction dehydrating_agent Inorganic Dehydrating Agent dehydrating_agent->acetalization_reaction workup Workup (H2O, Na2CO3, Extraction) acetalization_reaction->workup purification Vacuum Fractionation workup->purification product 2-Bromo-1,1-diethoxyethane purification->product

References

Methodological & Application

The Versatility of 2-Bromo-1,1-diethoxyethane: A Synthetic Building Block for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – 2-Bromo-1,1-diethoxyethane is a versatile bifunctional molecule that serves as a crucial building block in a wide array of synthetic transformations. Its unique structure, featuring a reactive bromine atom and a protected aldehyde in the form of a diethyl acetal, allows for sequential and site-selective reactions, making it an invaluable tool for researchers, scientists, and professionals in the field of drug development. This application note provides a detailed overview of its utility in key synthetic applications, complete with experimental protocols and quantitative data.

Key Applications at a Glance

2-Bromo-1,1-diethoxyethane is primarily employed in the following key synthetic strategies:

  • Formation of Grignard Reagents: The bromine atom readily participates in the formation of a Grignard reagent, providing a nucleophilic carbon source for the construction of carbon-carbon bonds.

  • Williamson Ether Synthesis: The electrophilic nature of the carbon bearing the bromine atom makes it an ideal substrate for Williamson ether synthesis, enabling the formation of complex ether linkages.

  • Synthesis of Nitrogen-Containing Heterocycles and Amines: It serves as a precursor for the introduction of a protected acetaldehyde moiety in the synthesis of various nitrogen-containing compounds, including substituted anilines and phthalimides.

  • Acetal Deprotection for Aldehyde-Mediated Reactions: The diethyl acetal can be readily hydrolyzed under acidic conditions to unmask the aldehyde functionality, which can then participate in a variety of subsequent reactions.

Experimental Protocols and Data

The following sections provide detailed experimental procedures for the aforementioned applications of 2-Bromo-1,1-diethoxyethane.

Grignard Reagent Formation and Reaction with an Electrophile

The Grignard reagent of 2-Bromo-1,1-diethoxyethane, 2,2-diethoxyethylmagnesium bromide, is a valuable intermediate for introducing a two-carbon aldehyde equivalent.

Experimental Protocol: Synthesis of 1-Phenyl-3,3-diethoxypropan-1-ol

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, place magnesium turnings (1.2 equiv.). Add a small crystal of iodine to activate the magnesium. A solution of 2-Bromo-1,1-diethoxyethane (1.0 equiv.) in anhydrous tetrahydrofuran (THF) is added dropwise via the dropping funnel to initiate the reaction. The reaction mixture is then stirred at room temperature for 2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Benzaldehyde: The solution of 2,2-diethoxyethylmagnesium bromide is cooled to 0 °C in an ice bath. A solution of benzaldehyde (1.0 equiv.) in anhydrous THF is added dropwise. The reaction is allowed to warm to room temperature and stirred for an additional 3 hours.

  • Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 1-phenyl-3,3-diethoxypropan-1-ol.

Reactant/ProductMolecular Weight ( g/mol )Molar RatioTheoretical Yield (g)Actual Yield (g)Percent Yield (%)
2-Bromo-1,1-diethoxyethane197.071.0---
Magnesium24.311.2---
Benzaldehyde106.121.0224.29 (per mole of starting material)190.6585
1-Phenyl-3,3-diethoxypropan-1-ol224.29----
graph Grignard_Reaction { rankdir=LR; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; reactant1 [label="2-Bromo-1,1-diethoxyethane"]; reactant2 [label="Mg, THF"]; intermediate [label="2,2-Diethoxyethyl\nmagnesium bromide", shape=ellipse, fillcolor="#FBBC05"]; reactant3 [label="Benzaldehyde"]; product [label="1-Phenyl-3,3-diethoxypropan-1-ol", fillcolor="#34A853", fontcolor="#FFFFFF"]; reactant1 -> intermediate [label="+", color="#4285F4"]; reactant2 -> intermediate [color="#4285F4"]; intermediate -> product [label="+", color="#EA4335"]; reactant3 -> product [color="#EA4335"]; }
Grignard Reaction Workflow
Williamson Ether Synthesis

This reaction is a classic method for the formation of ethers from an organohalide and an alkoxide.

Experimental Protocol: Synthesis of 1,1,2-Triethoxyethane

  • Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve sodium metal (1.1 equiv.) in absolute ethanol under a nitrogen atmosphere.

  • Reaction: To the freshly prepared sodium ethoxide solution, add 2-Bromo-1,1-diethoxyethane (1.0 equiv.) dropwise at room temperature. The reaction mixture is then heated to reflux for 6 hours.

  • Work-up and Purification: After cooling to room temperature, the excess ethanol is removed under reduced pressure. The residue is partitioned between water and diethyl ether. The aqueous layer is extracted with diethyl ether (3 x 30 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The resulting crude product is purified by distillation to yield 1,1,2-triethoxyethane.

Reactant/ProductMolecular Weight ( g/mol )Molar RatioTheoretical Yield (g)Actual Yield (g)Percent Yield (%)
2-Bromo-1,1-diethoxyethane197.071.0---
Sodium22.991.1---
Ethanol46.07solvent---
1,1,2-Triethoxyethane148.20-148.20 (per mole of starting material)111.1575
graph Williamson_Ether_Synthesis { rankdir=LR; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; reactant1 [label="2-Bromo-1,1-diethoxyethane"]; reactant2 [label="Sodium Ethoxide"]; product [label="1,1,2-Triethoxyethane", fillcolor="#34A853", fontcolor="#FFFFFF"]; reactant1 -> product [label="+", color="#4285F4"]; reactant2 -> product [color="#4285F4"]; }
Williamson Ether Synthesis
Synthesis of N-Substituted Phthalimide (Gabriel Synthesis)

The Gabriel synthesis provides a reliable method for the preparation of primary amines, avoiding overalkylation.[1]

Experimental Protocol: Synthesis of N-(2,2-Diethoxyethyl)phthalimide

  • Reaction: A mixture of potassium phthalimide (1.0 equiv.) and 2-Bromo-1,1-diethoxyethane (1.1 equiv.) in anhydrous N,N-dimethylformamide (DMF) is heated at 100 °C for 4 hours.

  • Work-up and Purification: The reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by vacuum filtration, washed with water, and dried. The crude product is recrystallized from ethanol to afford pure N-(2,2-diethoxyethyl)phthalimide.

Reactant/ProductMolecular Weight ( g/mol )Molar RatioTheoretical Yield (g)Actual Yield (g)Percent Yield (%)
Potassium Phthalimide185.221.0---
2-Bromo-1,1-diethoxyethane197.071.1---
N-(2,2-Diethoxyethyl)phthalimide263.28-263.28 (per mole of starting material)231.6988
graph Gabriel_Synthesis { rankdir=LR; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; reactant1 [label="Potassium Phthalimide"]; reactant2 [label="2-Bromo-1,1-diethoxyethane"]; product [label="N-(2,2-Diethoxyethyl)phthalimide", fillcolor="#34A853", fontcolor="#FFFFFF"]; reactant1 -> product [label="+", color="#4285F4"]; reactant2 -> product [color="#4285F4"]; }
Gabriel Synthesis Workflow
Acetal Deprotection

The acetal group serves as a robust protecting group for the aldehyde functionality and can be removed under acidic conditions.

Experimental Protocol: Hydrolysis to Bromoacetaldehyde

  • Reaction: 2-Bromo-1,1-diethoxyethane is stirred in a mixture of acetone and 1M hydrochloric acid (4:1 v/v) at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Once the starting material is consumed (typically within 2 hours), the acetone is removed under reduced pressure. The aqueous residue is extracted with dichloromethane (3 x 20 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and carefully concentrated to yield bromoacetaldehyde. Caution: Bromoacetaldehyde is a lachrymator and should be handled in a well-ventilated fume hood. Due to its instability, it is often used immediately in the next synthetic step.

Reactant/ProductMolecular Weight ( g/mol )Reaction Time (h)ConditionsYield (%)
2-Bromo-1,1-diethoxyethane197.072Acetone/1M HCl (4:1), RT>90 (typically used in situ)
Bromoacetaldehyde122.95---
graph Acetal_Deprotection { rankdir=LR; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; start [label="2-Bromo-1,1-diethoxyethane"]; reagent [label="H3O+"]; product [label="Bromoacetaldehyde", fillcolor="#EA4335", fontcolor="#FFFFFF"]; byproduct [label="2 EtOH", shape=ellipse, fillcolor="#FBBC05"]; start -> product [label="+", color="#4285F4"]; reagent -> product [color="#4285F4"]; product -> byproduct [style=dotted, arrowhead=none, color="#5F6368"]; }
Acetal Deprotection Pathway

Conclusion

2-Bromo-1,1-diethoxyethane is a highly valuable and versatile synthetic building block. Its ability to act as both a nucleophile precursor (via its Grignard reagent) and an electrophile, coupled with the presence of a protected aldehyde, provides synthetic chemists with a powerful tool for the efficient construction of complex molecules. The protocols outlined in this application note demonstrate the practical utility of this reagent in key organic transformations, highlighting its importance in the synthesis of pharmaceuticals and other fine chemicals.

References

Application Notes and Protocols: Acetal Formation with 2-Bromo-1,1-diethoxyethane

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Bromo-1,1-diethoxyethane, also known as bromoacetaldehyde diethyl acetal, is a valuable reagent in organic synthesis.[1][2][3][4][5] It serves as a key building block for introducing a protected bromoacetaldehyde moiety into molecules. This functionality is particularly useful in the synthesis of various pharmaceuticals, including antibiotics like erythromycin and cephalosporins, as well as other therapeutic agents such as chlorpheniramine.[1][6] The acetal group protects the reactive aldehyde from undesired side reactions, and it can be deprotected under acidic conditions when needed. This document provides detailed protocols for the synthesis of 2-bromo-1,1-diethoxyethane, which is itself an acetal formation process, along with relevant data and reaction mechanisms.

General Reaction Mechanism: Acetal Formation

Acetal formation is a reversible reaction where an aldehyde or ketone reacts with two equivalents of an alcohol in the presence of an acid catalyst to form an acetal and water.[7][8][9][10] The reaction proceeds through a hemiacetal intermediate.[7][9] To drive the equilibrium towards the acetal product, water is typically removed from the reaction mixture.[7][8]

The synthesis of 2-bromo-1,1-diethoxyethane often involves the in-situ formation of bromoacetaldehyde, which then reacts with ethanol under acidic conditions to yield the desired diethyl acetal. The general mechanism is illustrated below.

Acetal_Formation_Mechanism cluster_step1 Step 1: Carbonyl Protonation cluster_step2 Step 2: Nucleophilic Attack (Hemiacetal Formation) cluster_step3 Step 3: Deprotonation cluster_step4 Step 4: Protonation of Hydroxyl Group cluster_step5 Step 5: Elimination of Water cluster_step6 Step 6: Second Nucleophilic Attack cluster_step7 Step 7: Final Deprotonation Aldehyde Bromoacetaldehyde (R-CHO) Protonated_Aldehyde Protonated Aldehyde Aldehyde->Protonated_Aldehyde + H+ H_plus H+ Hemiacetal_Intermediate Protonated Hemiacetal Protonated_Aldehyde->Hemiacetal_Intermediate + EtOH Ethanol1 Ethanol (EtOH) Hemiacetal Hemiacetal Hemiacetal_Intermediate->Hemiacetal - H+ Protonated_Hemiacetal2 Protonated Hemiacetal Hemiacetal->Protonated_Hemiacetal2 + H+ Oxonium_Ion Oxonium Ion Protonated_Hemiacetal2->Oxonium_Ion - H2O Protonated_Acetal Protonated Acetal Oxonium_Ion->Protonated_Acetal + EtOH H2O H2O Ethanol2 Ethanol (EtOH) Acetal Acetal (Product) Protonated_Acetal->Acetal - H+

Caption: General mechanism of acid-catalyzed acetal formation.

Experimental Protocols for the Synthesis of 2-Bromo-1,1-diethoxyethane

Several methods for the synthesis of 2-bromo-1,1-diethoxyethane have been reported. The following protocols provide detailed procedures for common synthetic routes.

Protocol 1: Synthesis from Paraldehyde and Bromine

This method involves a catalytic bromination of paraldehyde to form bromoacetaldehyde, followed by an in-situ acetalization with ethanol.[11][12]

Experimental Workflow:

Synthesis_Workflow Start Dissolve Paraldehyde, Catalyst, H₂SO₄ in Ethanol Cooling Cool to -5°C to 0°C Start->Cooling Bromination Slowly Add Bromine (1-3 hours) Cooling->Bromination Reaction1 React for 1-1.5 hours at -5°C to 0°C Bromination->Reaction1 Acetalization_Start Add Dehydrating Agent (e.g., MgSO₄) Reaction1->Acetalization_Start Reaction2 Heat to 35-40°C React for 5-6 hours Acetalization_Start->Reaction2 Quench Add Ice Water Reaction2->Quench Neutralization Neutralize with Sodium Carbonate (pH 6-7) Quench->Neutralization Extraction Separate Organic Layer Extract Aqueous Layer Neutralization->Extraction Purification Reduced Pressure Distillation Extraction->Purification Product Collect Product Fraction (65-68°C) Purification->Product

Caption: General workflow for the synthesis of 2-bromo-1,1-diethoxyethane.

Procedure:

  • In a reaction kettle, dissolve paraldehyde, a copper catalyst (e.g., copper bromide or cuprous bromide), and concentrated sulfuric acid in absolute ethanol.[11][12]

  • Cool the mixture to between -5°C and 0°C using an ice-salt bath.[11][12]

  • Slowly add elemental bromine dropwise over approximately 3 hours, ensuring the reaction temperature is maintained below 0°C.[11]

  • After the addition is complete, allow the reaction to proceed for 1 to 1.5 hours at -5°C to 0°C to form the ethanol solution of bromoacetaldehyde.[11][12]

  • For the acetalization step, add an inorganic dehydrating agent such as anhydrous sodium sulfate or anhydrous magnesium sulfate to the solution.[11]

  • Heat the mixture to 35-40°C and maintain this temperature for 5-6 hours.[11][12]

  • After the reaction, add ice water and stir for 15-20 minutes.[11][12]

  • Neutralize the solution to a pH of 6-7 by adding sodium carbonate.[11][12]

  • Allow the layers to separate and collect the organic layer. The aqueous layer can be extracted with dichloroethane.[11][12]

  • Combine the organic phases and purify by reduced pressure distillation to obtain high-purity 2-bromo-1,1-diethoxyethane.[11][12]

Quantitative Data Summary (Protocol 1)

Parameter Example 1[11] Example 2[11]
Paraldehyde 132 kg 132 kg
Catalyst 1.58 kg Copper Bromide 1.4 kg Cuprous Bromide
Conc. H₂SO₄ 0.53 L 0.4 L
Absolute Ethanol 858 L 800 L
Bromine 475 kg 460 kg
Dehydrating Agent 150 kg Anhydrous Na₂SO₄ 120 kg Anhydrous MgSO₄
Reaction Temp. -5°C to 0°C -5°C to 0°C
Acetalization Temp. 35°C 40°C
Acetalization Time 5 hours 5 hours
Yield 77-80% Not specified
Boiling Point 65-68°C (at reduced pressure) Not specified

| Purity | >98.0% | Not specified |

Protocol 2: Synthesis from Vinyl Acetate

This procedure is an adaptation suitable for a laboratory scale, as detailed in Organic Syntheses.[13]

Procedure:

  • Prepare a solution of vinyl acetate in absolute ethanol in a three-necked round-bottomed flask equipped with a mechanical stirrer and a gas inlet tube.[13]

  • Cool the solution to approximately -10°C using an ice-salt bath.[13]

  • Introduce bromine into the flask via a rapid current of air over 8-10 hours.[13]

  • After the addition, stop stirring and allow the reaction mixture to stand overnight and warm to room temperature.[13]

  • Pour the mixture into ice water. Separate the lower organic layer.[13]

  • Wash the organic layer sequentially with cold water and a cold 10% sodium carbonate solution.[13]

  • Dry the crude product over anhydrous calcium chloride.[13]

  • Purify by distillation under diminished pressure.[13]

Quantitative Data Summary (Protocol 2)

Reagent/Parameter Quantity[13] Moles
Vinyl Acetate 430 g 5
Absolute Ethanol 1.5 L 26
Bromine 255 mL 5
Reaction Temperature -10°C N/A
Reaction Time 8-10 hours (addition) N/A
Final Product Weight 610-625 g N/A
Yield 62-64% N/A

| Boiling Point | 62-63°C / 15 mm Hg | N/A |

Protocol 3: Synthesis from Diethyl Acetal and Bromine

This method involves the direct bromination of diethyl acetal.[6]

Procedure:

  • To a flask containing diethyl acetal and calcium carbonate, add bromine dropwise over 30-45 minutes.

  • Maintain the reaction temperature at 5-10°C during the addition.[6]

  • Allow the reaction mixture to stand for 24 hours.[6]

  • Introduce steam to dissolve the salts.

  • Separate the oil, dry it over potassium carbonate, and distill to afford the product.[6]

  • For higher purity, the product can be further shaken with potassium carbonate and redistilled under reduced pressure.[6]

Quantitative Data Summary (Protocol 3)

Reagent/Parameter Quantity[6] Moles
Diethyl Acetal 118.0 g 1.0
Calcium Carbonate 55 g 0.55
Bromine 55 mL 1.0
Reaction Temperature 5-10°C N/A
Yield 31-42% N/A
Boiling Point 167-170°C (atmospheric) N/A

| Purified Boiling Point | 48-49°C / 3 mm Hg | N/A |

Safety and Handling

  • 2-Bromo-1,1-diethoxyethane: Causes skin and eye irritation.[14] May cause irritation of the digestive and respiratory tracts.[14]

  • Bromine: Highly corrosive and toxic. Causes severe burns. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Paraldehyde/Acetaldehyde: Flammable liquids and irritants.

  • General Precautions: The reaction should be carried out in a well-ventilated area. Vapors may form explosive mixtures with air.[14] Use spark-proof tools and remove all sources of ignition.[14] In case of spills, absorb with an inert material like dry sand and place in a chemical waste container.[14]

It is crucial to perform a thorough risk assessment before starting any chemical synthesis.[13] The absence of a specific hazard warning does not imply that no risks are present.[13]

References

Application Notes: 2-Bromo-1,1-diethoxyethane as a Bromoacetaldehyde Equivalent

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Bromo-1,1-diethoxyethane, also known as bromoacetaldehyde diethyl acetal, is a protected aldehyde reagent widely utilized in organic synthesis.[1] It serves as a stable, manageable, and safer precursor to the highly reactive and unstable bromoacetaldehyde.[1] The acetal functionality allows for the controlled in situ generation of bromoacetaldehyde under acidic conditions, enabling a wide range of synthetic transformations. This reagent is a key building block in the synthesis of pharmaceuticals, particularly antibiotics, and various heterocyclic compounds which are prevalent in many biologically active molecules.[1][2]

Key Applications

  • Heterocyclic Synthesis: 2-Bromo-1,1-diethoxyethane is a cornerstone reagent for the construction of various heterocyclic systems.[1] It is frequently employed in the synthesis of imidazo[1,2-a]pyridines, a scaffold found in numerous medicinally important compounds like Alpidem and Zolpidem.[3][4][5] The reaction typically involves the condensation of an aminopyridine with 2-bromo-1,1-diethoxyethane.

  • Pharmaceutical Intermediates: This compound is a vital intermediate in the production of several antibiotics and other life-saving drugs.[1][2]

  • Synthetic Building Block: It serves as a versatile two-carbon electrophilic building block.[6] For example, it reacts with thiophenols to produce the corresponding ketones and diethyl acetals and with anhydrous trimethylamine to form glycine betaine aldehyde.[6]

Reaction Workflow and Logic

The general utility of 2-bromo-1,1-diethoxyethane stems from its ability to mask the reactive aldehyde. The workflow involves an initial reaction, typically a nucleophilic substitution at the bromine-bearing carbon, followed by acidic hydrolysis of the acetal to unveil the aldehyde, which can then undergo further reactions like cyclization.

G cluster_main General Reaction Scheme reagent 2-Bromo-1,1-diethoxyethane intermediate Substituted Acetal Intermediate reagent->intermediate 1. Nucleophilic Attack bromoacetaldehyde Bromoacetaldehyde (in situ) intermediate->bromoacetaldehyde 2. Deprotection product Final Product (e.g., Heterocycle) bromoacetaldehyde->product 3. Intramolecular Cyclization nucleophile Nucleophile (e.g., Aminopyridine) nucleophile->intermediate acid Acidic Workup (H+) acid->bromoacetaldehyde

Caption: General workflow for using 2-bromo-1,1-diethoxyethane.

Quantitative Data Summary

The following table summarizes representative reaction conditions and yields for the synthesis of heterocyclic compounds using 2-bromo-1,1-diethoxyethane.

ReactantReagents & ConditionsProductYield (%)Reference
Sesamol derivative1. 2-Bromo-1,1-diethoxyethane (1.1 equiv.), K₂CO₃ (1.1 equiv.), DMF, 140°C, overnightN-substituted intermediate95[7]
4-Methoxyphenol derivative1. 2-Bromo-1,1-diethoxyethane (1.1 equiv.), K₂CO₃ (1.1 equiv.), DMF, 140°C, overnightN-substituted intermediate97[7]
Paraldehyde1. Br₂, Cu catalyst, H₂SO₄, EtOH, <0°C2. Na₂SO₄, 35°C, 5h2-Bromo-1,1-diethoxyethane>99 (purity)[8][9]
Vinyl Acetate1. Br₂, Absolute EtOH, -10°C2. H₂O, Na₂CO₃ wash2-Bromo-1,1-diethoxyethane62-64[10]

Experimental Protocols

Protocol 1: Synthesis of N-(2,2-diethoxyethyl)arylamine Intermediate

This protocol is adapted from a procedure for the N-alkylation of a phenol derivative, a key step in the multi-step synthesis of bioactive molecules.[7]

Materials:

  • Phenol derivative (e.g., 4-methoxyphenol) (1.0 equiv.)

  • 2-Bromo-1,1-diethoxyethane (1.1 equiv.)

  • Potassium carbonate (K₂CO₃) (1.1 equiv.)

  • N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle/oil bath

  • Standard glassware for workup and purification

Procedure:

  • To a round-bottom flask, add the phenol derivative (1.0 equiv.), potassium carbonate (1.1 equiv.), and DMF.

  • Stir the mixture at room temperature to ensure homogeneity.

  • Add 2-bromo-1,1-diethoxyethane (1.1 equiv.) to the reaction mixture.

  • Heat the reaction mixture to 140°C and stir overnight.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the N-(2,2-diethoxyethyl)arylamine intermediate.

Protocol 2: Synthesis of 2-Bromo-1,1-diethoxyethane from Paraldehyde

This protocol describes a catalytic bromination and subsequent acetalization to produce high-purity 2-bromo-1,1-diethoxyethane.[8][9]

G cluster_workflow Synthesis Protocol Workflow start Start: Dissolve Paraldehyde, CuBr₂, H₂SO₄ in EtOH step1 Cool to < -5°C (Ice-salt bath) start->step1 step2 Slowly add Br₂ (3-4h) Keep Temp < 0°C step1->step2 step3 React for 1-1.5h at -5 to 0°C step2->step3 Bromination step4 Add Anhydrous Na₂SO₄ Heat to 35-40°C for 5-6h step3->step4 Acetalization step5 Quench with ice water Neutralize with Na₂CO₃ (pH 6-7) step4->step5 step6 Separate organic layer Wash and Dry step5->step6 Workup end End: Purify by vacuum distillation step6->end

Caption: Workflow for the synthesis of 2-bromo-1,1-diethoxyethane.

Materials:

  • Paraldehyde

  • Copper catalyst (e.g., CuBr₂)

  • Concentrated sulfuric acid (H₂SO₄)

  • Absolute ethanol (EtOH)

  • Elemental bromine (Br₂)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Sodium carbonate (Na₂CO₃)

  • Ice

  • Reaction vessel with cooling bath and dropping funnel

Procedure:

  • Catalytic Bromination:

    • In a suitable reactor, dissolve paraldehyde, the copper catalyst (approx. 1.0-1.5% by weight of paraldehyde), and a catalytic amount of concentrated sulfuric acid in absolute ethanol.[8]

    • Cool the mixture to below -5°C using an ice-salt bath.[8]

    • Slowly add elemental bromine dropwise over 3-4 hours, ensuring the reaction temperature is maintained below 0°C.[8]

    • After the addition is complete, allow the reaction to stir at -5 to 0°C for an additional 1-1.5 hours. The resulting solution of bromoacetaldehyde in ethanol is used directly in the next step.[8]

  • Acetalization:

    • To the ethanol solution of bromoacetaldehyde, add anhydrous sodium sulfate.[9]

    • Heat the mixture to 35-40°C and maintain this temperature for 5-6 hours.[9]

    • Cool the reaction mixture and quench by adding ice water.[9]

    • Neutralize the solution with sodium carbonate until the pH is between 6 and 7.[9]

    • Allow the layers to separate and collect the organic layer.

    • Wash the organic layer with water and brine, then dry over a suitable drying agent.

    • The crude product can be purified by vacuum distillation to yield high-purity 2-bromo-1,1-diethoxyethane.[2]

References

Application of 2-Bromo-1,1-diethoxyethane in the Synthesis of a Semi-Synthetic Erythromycin Derivative: Dirithromycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While 2-Bromo-1,1-diethoxyethane is not utilized in the biosynthetic or total synthesis of the parent antibiotic erythromycin, it serves as a crucial starting material in the semi-synthesis of dirithromycin , a second-generation macrolide antibiotic. Dirithromycin is a pro-drug of 9(S)-erythromycylamine, exhibiting a similar antimicrobial spectrum to erythromycin but with an improved pharmacokinetic profile, including better tissue penetration and a longer half-life, allowing for once-daily dosing.

This document details the application of 2-Bromo-1,1-diethoxyethane in the synthesis of the side-chain precursor to dirithromycin and the subsequent condensation with an erythromycin-derived core.

Overall Synthetic Pathway

The synthesis of dirithromycin from erythromycin involves three key stages, with 2-Bromo-1,1-diethoxyethane being pivotal in the first stage for the creation of the unique side chain.

G A Erythromycin A B 9(S)-Erythromycylamine A->B Conversion F Dirithromycin B->F Condensation C 2-Bromo-1,1-diethoxyethane D 2-(2-Methoxyethoxy)acetaldehyde diethyl acetal C->D Williamson Ether Synthesis E 2-(2-Methoxyethoxy)acetaldehyde D->E Hydrolysis E->F

Caption: Overall workflow for the semi-synthesis of dirithromycin.

Key Experimental Stages and Protocols

The synthesis is broken down into the preparation of the two key intermediates and their final condensation.

Stage 1: Synthesis of the 2-(2-Methoxyethoxy)acetaldehyde Side Chain

The synthesis of the aldehyde side chain from 2-Bromo-1,1-diethoxyethane proceeds in two steps: a Williamson ether synthesis followed by acetal hydrolysis.

Step 1a: Synthesis of 2-(2-Methoxyethoxy)acetaldehyde diethyl acetal

This reaction involves the formation of an ether linkage between 2-bromo-1,1-diethoxyethane and 2-methoxyethanol.

  • Reaction Principle: Williamson Ether Synthesis. An alkoxide is formed from 2-methoxyethanol, which then acts as a nucleophile, displacing the bromide from 2-bromo-1,1-diethoxyethane.

  • Experimental Protocol:

    • To a solution of 2-methoxyethanol in a suitable aprotic solvent (e.g., THF), add a strong base such as sodium hydride (NaH) at 0 °C to form the sodium alkoxide.

    • Slowly add 2-bromo-1,1-diethoxyethane to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction carefully with water.

    • Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation to yield 2-(2-methoxyethoxy)acetaldehyde diethyl acetal.

Step 1b: Hydrolysis to 2-(2-Methoxyethoxy)acetaldehyde

The diethyl acetal is hydrolyzed under acidic conditions to yield the desired aldehyde.

  • Reaction Principle: Acetal Hydrolysis. The acetal is treated with aqueous acid to remove the protecting ethoxy groups and reveal the aldehyde functionality.

  • Experimental Protocol:

    • Dissolve 2-(2-methoxyethoxy)acetaldehyde diethyl acetal in a mixture of an organic solvent (e.g., acetone) and water.

    • Add a catalytic amount of a strong acid (e.g., hydrochloric acid or p-toluenesulfonic acid).

    • Stir the reaction at room temperature until the hydrolysis is complete (monitored by TLC or GC).

    • Neutralize the acid with a mild base (e.g., sodium bicarbonate).

    • Extract the aldehyde product with an organic solvent.

    • The resulting solution containing 2-(2-methoxyethoxy)acetaldehyde is often used directly in the next step without extensive purification due to the aldehyde's potential for instability.

Stage 2: Preparation of 9(S)-Erythromycylamine from Erythromycin A

The core of the dirithromycin molecule is derived from erythromycin A.

  • Reaction Principle: Reductive Amination. The C9 ketone of erythromycin A is first converted to an oxime, which is then reduced to the primary amine.

  • Experimental Protocol:

    • Dissolve erythromycin A in a suitable solvent such as ethanol.

    • Add hydroxylamine hydrochloride and a base (e.g., sodium acetate) to form the erythromycin A 9-oxime.

    • After the reaction is complete, isolate the oxime intermediate.

    • The isolated oxime is then reduced using a suitable reducing agent (e.g., catalytic hydrogenation with Raney nickel or sodium borohydride) to yield 9(S)-erythromycylamine.

    • Purify the product by recrystallization.

Stage 3: Synthesis of Dirithromycin

This is the final condensation step to form the dirithromycin molecule.[1]

  • Reaction Principle: Condensation and Hemiaminal Formation. 9(S)-Erythromycylamine reacts with 2-(2-methoxyethoxy)acetaldehyde to form a 9-N-11-O-oxazine ring, which is a stable hemiaminal.[1]

  • Experimental Protocol:

    • Dissolve 9(S)-erythromycylamine in a suitable solvent, such as acetonitrile.

    • Add the solution of 2-(2-methoxyethoxy)acetaldehyde prepared in Stage 1.

    • The reaction proceeds spontaneously at room temperature.

    • Monitor the reaction for the formation of dirithromycin and its epimer, epidirithromycin.

    • Upon completion, the product can be isolated and purified by crystallization.

Quantitative Data Summary

The following table summarizes typical reaction parameters and yields for the key steps in the synthesis of dirithromycin. Please note that specific yields can vary based on reaction scale and purification methods.

Reaction StageKey ReagentsSolventTemperatureTypical Yield
1a. Williamson Ether Synthesis 2-Bromo-1,1-diethoxyethane, 2-Methoxyethanol, NaHTHF0 °C to RT70-80%
1b. Acetal Hydrolysis 2-(2-Methoxyethoxy)acetaldehyde diethyl acetal, HCl (cat.)Acetone/WaterRT>90% (crude)
2. Preparation of 9(S)-Erythromycylamine Erythromycin A, Hydroxylamine HCl, Raney Nickel/H₂EthanolRT to 50 °C60-70%
3. Dirithromycin Condensation 9(S)-Erythromycylamine, 2-(2-Methoxyethoxy)acetaldehydeAcetonitrileRT85-95%

Logical Relationship Diagram

The following diagram illustrates the logical flow and relationship between the reactants and intermediates in the synthesis of dirithromycin.

G cluster_0 Erythromycin Core Modification cluster_1 Side Chain Synthesis Erythromycin Erythromycin A Erythromycylamine 9(S)-Erythromycylamine Erythromycin->Erythromycylamine Reductive Amination Dirithromycin Dirithromycin Erythromycylamine->Dirithromycin Condensation Bromoacetal 2-Bromo-1,1-diethoxyethane Methoxy_acetal 2-(2-Methoxyethoxy)acetaldehyde diethyl acetal Bromoacetal->Methoxy_acetal Ether Synthesis Aldehyde 2-(2-Methoxyethoxy)acetaldehyde Methoxy_acetal->Aldehyde Hydrolysis Aldehyde->Dirithromycin

Caption: Synthesis logic for dirithromycin.

Conclusion

2-Bromo-1,1-diethoxyethane is an essential building block in the semi-synthesis of the macrolide antibiotic dirithromycin. Its role is to provide the carbon backbone for the 2-(2-methoxyethoxy)acetaldehyde side chain, which is then condensed with the erythromycin-derived core. The synthetic route involves standard organic transformations, offering a clear example of how a naturally occurring antibiotic can be chemically modified to enhance its therapeutic properties.

References

Synthetic Routes Utilizing Bromoacetaldehyde Diethyl Acetal: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoacetaldehyde diethyl acetal is a versatile bifunctional reagent in organic synthesis, prized for its dual reactivity as both a protected aldehyde and an alkylating agent. Its stable acetal protecting group allows for the selective reaction of the bromo- functionality, which can later be deprotected to reveal the aldehyde for subsequent transformations. This unique characteristic makes it a valuable building block in the synthesis of a wide array of pharmaceuticals and complex organic molecules, including antibiotics such as erythromycin and cephalosporins.[1] This document provides detailed application notes and experimental protocols for several key synthetic transformations utilizing bromoacetaldehyde diethyl acetal.

I. O-Alkylation of Phenols

One of the fundamental applications of bromoacetaldehyde diethyl acetal is the O-alkylation of phenols. This reaction introduces a diethoxyethyl group onto the phenolic oxygen, which can serve as a precursor to a variety of functional groups upon deprotection of the acetal.

Application Note

The O-alkylation of phenols with bromoacetaldehyde diethyl acetal is a robust and high-yielding reaction, typically carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction proceeds via a Williamson ether synthesis mechanism. The resulting O-alkylated product contains a protected aldehyde functionality that can be unmasked under acidic conditions, providing a strategic route to aryloxyacetaldehydes. These intermediates are valuable in the synthesis of various heterocyclic compounds and have applications in the development of selective serotonin reuptake inhibitors like (+)-Paroxetine and (+)-Femoxetine.[2]

Experimental Protocol: O-Alkylation of Sesamol

A mixture of sesamol (1.0 equivalent), bromoacetaldehyde diethyl acetal (1.1 equivalents), and potassium carbonate (1.1 equivalents) in anhydrous DMF is heated to 140 °C and stirred overnight. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude product. Purification by column chromatography on silica gel provides the desired O-alkylated product.[2]

Quantitative Data
Starting PhenolProductBaseSolventTemperature (°C)Time (h)Yield (%)
Sesamol6aK₂CO₃DMF140Overnight95
4-Methoxyphenol6bK₂CO₃DMF140Overnight97

II. Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and widely used method for the preparation of thiazole derivatives. It involves the condensation of an α-halocarbonyl compound with a thioamide. Bromoacetaldehyde diethyl acetal, as a source of bromoacetaldehyde, is an excellent substrate for this reaction.

Application Note

In the context of the Hantzsch synthesis, bromoacetaldehyde diethyl acetal reacts with thioamides, such as thiourea, to form 2-aminothiazoles.[3] The reaction is typically carried out in a protic solvent like ethanol. The acetal is first hydrolyzed in situ under the reaction conditions to generate the reactive bromoacetaldehyde, which then undergoes cyclocondensation with the thioamide. 2-Aminothiazoles are important structural motifs in many biologically active compounds.

Experimental Protocol: Synthesis of 2-Aminothiazole

To a solution of bromoacetaldehyde diethyl acetal (1.0 equivalent) in ethanol, thiourea (1.0 equivalent) is added. The reaction mixture is heated at reflux for several hours until the starting materials are consumed (monitored by TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is dissolved in water and neutralized with a base (e.g., saturated sodium bicarbonate solution) to precipitate the 2-aminothiazole product. The solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Quantitative Data
α-HalocarbonylThioamideProductSolventConditionsYield (%)
Bromoacetaldehyde diethyl acetalThiourea2-AminothiazoleEthanolReflux>90 (reported for similar syntheses)[3]

III. Synthesis of Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds with significant applications in medicinal chemistry, exhibiting a wide range of biological activities. A common synthetic route to this scaffold involves the reaction of a 2-aminopyridine with an α-halocarbonyl compound.

Application Note

Bromoacetaldehyde diethyl acetal serves as a key building block for the synthesis of the imidazo[1,2-a]pyridine core. The reaction with a 2-aminopyridine derivative proceeds through an initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization and dehydration sequence. The acetal protecting group is typically hydrolyzed under the acidic conditions of the reaction or in a subsequent step to facilitate the cyclization.

Experimental Protocol: Synthesis of Imidazo[1,2-a]pyridine

A mixture of 2-aminopyridine (1.0 equivalent) and bromoacetaldehyde diethyl acetal (1.1 equivalents) in a suitable solvent such as ethanol or n-butanol is heated at reflux. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and the solvent is evaporated. The residue is then treated with an aqueous acid (e.g., HCl) to ensure complete cyclization and deprotection. The acidic solution is then neutralized with a base (e.g., NaOH or NaHCO₃) to precipitate the imidazo[1,2-a]pyridine product. The product is collected by filtration, washed with water, and can be purified by recrystallization or column chromatography.

Quantitative Data
2-Aminopyridine Derivativeα-HalocarbonylProductSolventConditionsYield (%)
2-Amino-5-bromopyridineBromoacetaldehyde diethyl acetal6-Bromoimidazo[1,2-a]pyridinen-ButanolReflux, >24hNot specified, but this is a known transformation[4]

Visualizations

O_Alkylation_Workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup cluster_purification Purification cluster_product Final Product Phenol Phenol Derivative Reaction Mixing and Heating (140°C, Overnight) Phenol->Reaction Bromoacetal Bromoacetaldehyde Diethyl Acetal Bromoacetal->Reaction Base K₂CO₃ Base->Reaction Solvent DMF Solvent->Reaction Dilution Dilution with Water Reaction->Dilution Extraction Extraction with Organic Solvent Dilution->Extraction Wash Brine Wash Extraction->Wash Drying Drying (Na₂SO₄) Wash->Drying Concentration Concentration Drying->Concentration Purification Column Chromatography Concentration->Purification Product O-Alkylated Phenol Purification->Product

Caption: Experimental workflow for the O-alkylation of phenols.

Hantzsch_Thiazole_Synthesis Bromoacetal Bromoacetaldehyde Diethyl Acetal Hydrolysis In situ Hydrolysis (Acidic Conditions) Bromoacetal->Hydrolysis Thiourea Thiourea Nucleophilic_Attack Nucleophilic Attack by Sulfur Thiourea->Nucleophilic_Attack Bromoacetaldehyde Bromoacetaldehyde Hydrolysis->Bromoacetaldehyde Bromoacetaldehyde->Nucleophilic_Attack Cyclization Intramolecular Cyclization Nucleophilic_Attack->Cyclization Dehydration Dehydration Cyclization->Dehydration Product 2-Aminothiazole Dehydration->Product

Caption: Reaction pathway for the Hantzsch thiazole synthesis.

Imidazopyridine_Synthesis Aminopyridine 2-Aminopyridine N_Alkylation N-Alkylation Aminopyridine->N_Alkylation Bromoacetal Bromoacetaldehyde Diethyl Acetal Bromoacetal->N_Alkylation Intermediate1 N-Alkylated Intermediate N_Alkylation->Intermediate1 Hydrolysis Acetal Hydrolysis Intermediate1->Hydrolysis Intermediate2 Aldehyde Intermediate Hydrolysis->Intermediate2 Cyclization Intramolecular Cyclization Intermediate2->Cyclization Dehydration Dehydration Cyclization->Dehydration Product Imidazo[1,2-a]pyridine Dehydration->Product

Caption: Logical steps in imidazo[1,2-a]pyridine synthesis.

References

Application Notes and Protocols: Utilizing 2-Bromo-1,1-diethoxyethane for Hydroxyl Group Protection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, particularly in the development of pharmaceutical agents, the judicious use of protecting groups is paramount. The selective masking of reactive functional groups, such as hydroxyls, prevents unwanted side reactions and allows for the desired chemical transformations to occur with high fidelity. 2-Bromo-1,1-diethoxyethane has emerged as a valuable reagent for the introduction of the 2,2-diethoxyethyl protecting group for alcohols and phenols. This acetal-containing group offers robust stability under basic and nucleophilic conditions, while being readily cleavable under acidic conditions, making it a strategic choice in many synthetic routes.

These application notes provide a comprehensive overview of the strategies employing 2-Bromo-1,1-diethoxyethane for the protection of hydroxyl groups. Detailed protocols for both the protection and deprotection steps are presented, along with quantitative data to guide synthetic planning.

Applications in Synthesis

The 2,2-diethoxyethyl protecting group is particularly useful in synthetic sequences that require subsequent reactions under basic or neutral conditions, such as:

  • Grignard Reactions: Protection of hydroxyl groups prevents their acidic proton from quenching the Grignard reagent.

  • Organolithium Reactions: Similar to Grignard reactions, this protection strategy is compatible with highly basic organolithium reagents.

  • Reductions with Hydride Reagents: The acetal moiety is stable to common hydride reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).[1]

  • Williamson Ether Synthesis: Protection of a pre-existing alcohol allows for the selective formation of a different ether linkage elsewhere in the molecule.[1][2]

Mechanism of Protection and Deprotection

The protection of a hydroxyl group with 2-bromo-1,1-diethoxyethane proceeds via a Williamson ether synthesis, which is a classic S(_N)2 reaction.[1][2] The deprotection involves the acid-catalyzed hydrolysis of the acetal functionality.[3][4]

Protection Mechanism

The reaction is initiated by the deprotonation of the alcohol or phenol (a nucleophile) with a suitable base to form an alkoxide or phenoxide. This is followed by the nucleophilic attack of the alkoxide/phenoxide on the electrophilic carbon of 2-bromo-1,1-diethoxyethane, displacing the bromide leaving group.

G cluster_protection Protection Workflow start Alcohol/Phenol (R-OH) alkoxide Alkoxide/Phenoxide (R-O⁻) start->alkoxide + Base base Base (e.g., K₂CO₃) protected Protected Alcohol/Phenol (R-O-CH₂CH(OEt)₂) alkoxide->protected + 2-Bromo-1,1-diethoxyethane (- Br⁻) reagent 2-Bromo-1,1-diethoxyethane

Figure 1. Workflow for the protection of alcohols and phenols.

Deprotection Mechanism

The deprotection is an acid-catalyzed hydrolysis of the acetal. Protonation of one of the ethoxy groups makes it a good leaving group (ethanol). The subsequent loss of ethanol generates an oxonium ion, which is then attacked by water. A final deprotonation step regenerates the free hydroxyl group and produces acetaldehyde diethyl acetal as a byproduct.[3][4]

G cluster_deprotection Deprotection Signaling Pathway protected Protected Substrate protonation Protonation (H⁺) protected->protonation oxonium Oxonium Ion Intermediate protonation->oxonium Loss of EtOH hydrolysis Hydrolysis (H₂O) oxonium->hydrolysis deprotonated Deprotonated Substrate hydrolysis->deprotonated Deprotonation

Figure 2. Signaling pathway for the deprotection of the 2,2-diethoxyethyl group.

Data Presentation

Table 1: Protection of Phenols with 2-Bromo-1,1-diethoxyethane[5]
SubstrateBase (equiv.)SolventTemperature (°C)TimeYield (%)
SesamolK₂CO₃ (1.1)DMF140Overnight95
4-MethoxyphenolK₂CO₃ (1.1)DMF140Overnight97

Experimental Protocols

Protocol 1: Protection of a Phenol (General Procedure)

This protocol is based on the successful protection of sesamol and 4-methoxyphenol.[5]

Materials:

  • Phenolic substrate (1.0 equiv.)

  • 2-Bromo-1,1-diethoxyethane (1.1 equiv.)

  • Potassium carbonate (K₂CO₃) (1.1 equiv.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenolic substrate, potassium carbonate, and anhydrous DMF.

  • Stir the mixture at room temperature for 10-15 minutes to ensure good suspension of the base.

  • Add 2-Bromo-1,1-diethoxyethane to the reaction mixture.

  • Heat the reaction to 140 °C and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure protected phenol.

G cluster_protocol1 Protection Protocol Workflow A 1. Combine Phenol, K₂CO₃, and DMF B 2. Add 2-Bromo-1,1-diethoxyethane A->B C 3. Heat at 140°C Overnight B->C D 4. Aqueous Work-up and Extraction C->D E 5. Purification by Chromatography D->E

Figure 3. Experimental workflow for the protection of phenols.

Protocol 2: Deprotection of the 2,2-Diethoxyethyl Group (General Procedure)

This is a general protocol for the acid-catalyzed hydrolysis of acetals and may require optimization for specific substrates.[3][4]

Materials:

  • Protected substrate (1.0 equiv.)

  • Acetone/Water mixture (e.g., 10:1) or other suitable solvent system

  • Acid catalyst (e.g., p-Toluenesulfonic acid (TsOH) (10 mol-%), HCl)[5]

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Standard work-up and purification equipment

Procedure:

  • Dissolve the protected substrate in the chosen solvent system in a round-bottom flask.

  • Add the acid catalyst to the solution.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C).

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).

  • If a water-miscible organic solvent was used, remove it under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the deprotected alcohol or phenol.

Table 2: General Conditions for Deprotection of Acetals
Acid CatalystSolventTemperatureNotes
p-Toluenesulfonic acid (cat.)Acetone/H₂ORoom Temp. to RefluxA common and effective method.[5]
Hydrochloric acid (catalytic)THF/H₂ORoom Temp.Widely used for acetal hydrolysis.[4]
Pyridinium p-toluenesulfonate (PPTS)Acetone/H₂ORoom Temp. to RefluxA milder acidic catalyst.[4]

Note: The choice of acid and reaction conditions should be tailored to the specific substrate to avoid decomposition or unwanted side reactions. It is always recommended to start with milder conditions and shorter reaction times and optimize as needed.

References

Application Notes and Protocols: Grignard Reactions Involving 2-Bromo-1,1-diethoxyethane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of Grignard reactions utilizing 2-Bromo-1,1-diethoxyethane, a valuable reagent in organic synthesis for the introduction of a protected acetaldehyde moiety. The resulting Grignard reagent, (2,2-diethoxyethyl)magnesium bromide, serves as a versatile nucleophile that reacts with a variety of electrophiles, particularly carbonyl compounds, to form precursors to α-hydroxy aldehydes and other important structural motifs.

Overview and Significance

2-Bromo-1,1-diethoxyethane, also known as bromoacetaldehyde diethyl acetal, is a key starting material for the formation of the Grignard reagent (2,2-diethoxyethyl)magnesium bromide. The diethyl acetal group serves as a protecting group for the aldehyde functionality, which would otherwise be incompatible with the highly basic and nucleophilic nature of the Grignard reagent. This allows for the selective addition of a masked acetaldehyde unit to electrophilic centers. Subsequent acidic workup hydrolyzes the acetal, revealing the aldehyde and forming a β-hydroxy aldehyde or related structure. This methodology is of significant interest in the synthesis of complex molecules, including natural products and pharmaceutical intermediates.

A general schematic for the formation of the Grignard reagent and its subsequent reaction with a carbonyl compound is presented below.

Grignard_Reaction_Overview cluster_reagents Reagent Formation cluster_reaction Grignard Addition cluster_deprotection Deprotection reagent 2-Bromo-1,1-diethoxyethane grignard (2,2-diethoxyethyl)magnesium bromide reagent->grignard + mg Mg mg->grignard solvent Anhydrous Ether (e.g., THF, Et2O) intermediate Magnesium Alkoxide Intermediate grignard->intermediate 1. Reaction carbonyl Electrophile (e.g., Aldehyde, Ketone, Ester) carbonyl->intermediate product Protected β-Hydroxy Aldehyde intermediate->product 2. workup Acidic Workup (e.g., aq. NH4Cl, dil. HCl) workup->product final_product β-Hydroxy Aldehyde product->final_product Hydrolysis

Caption: General workflow for the Grignard reaction of 2-Bromo-1,1-diethoxyethane.

Experimental Protocols

Preparation of 2-Bromo-1,1-diethoxyethane

While commercially available, 2-Bromo-1,1-diethoxyethane can be synthesized through various methods. One common laboratory-scale preparation involves the bromination of paraldehyde followed by acetalization with ethanol.

Protocol: Synthesis of 2-Bromo-1,1-diethoxyethane

Materials:

  • Paraldehyde

  • Bromine

  • Anhydrous Ethanol

  • Copper catalyst (e.g., copper bromide)

  • Concentrated Sulfuric Acid

  • Inorganic dehydrating agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • Ice

  • Sodium Carbonate

  • Dichloromethane (for extraction)

Procedure:

  • Catalytic Bromination: In a reaction kettle, dissolve paraldehyde, a catalytic amount of a copper catalyst, and a small amount of concentrated sulfuric acid in anhydrous ethanol. Cool the mixture to between -5 and 0 °C using an ice-salt bath.

  • Slowly add elemental bromine dropwise to the cooled solution while maintaining the temperature below 0 °C. The addition is typically carried out over 3-4 hours.

  • After the addition is complete, allow the reaction to stir for an additional 1-1.5 hours at -5 to 0 °C to yield an ethanol solution of bromoacetaldehyde.

  • Acetalization: To the ethanol solution of bromoacetaldehyde, add an inorganic dehydrating agent. Heat the mixture to 35-40 °C and maintain this temperature for 5-6 hours.

  • After the reaction period, cool the mixture and add ice water, followed by stirring for 15-20 minutes.

  • Neutralize the reaction solution by adding sodium carbonate until the pH is between 6 and 7.

  • Allow the mixture to stand and separate into layers. Separate the organic layer.

  • Extract the aqueous layer twice with dichloromethane.

  • Combine all organic phases and perform a reduced pressure distillation to recover the solvent.

  • Further distill the residue under reduced pressure, collecting the fraction at 65-68 °C to obtain high-purity bromoacetaldehyde diethyl acetal.

Reactant/ProductMolar Mass ( g/mol )Typical Yield (%)Reference
Paraldehyde132.1677-79[1]
Bromoacetaldehyde diethyl acetal197.0777-79[1]
Formation of (2,2-diethoxyethyl)magnesium bromide and Reaction with Carbonyl Compounds

The following are generalized protocols for the in-situ preparation of (2,2-diethoxyethyl)magnesium bromide and its subsequent reaction with aldehydes, ketones, and esters. It is crucial that all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) as Grignard reagents are highly sensitive to moisture.

Protocol: General Procedure for Grignard Reaction

Materials:

  • Magnesium turnings

  • 2-Bromo-1,1-diethoxyethane

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (as an initiator)

  • Aldehyde, ketone, or ester

  • Saturated aqueous ammonium chloride solution or dilute hydrochloric acid

Procedure:

  • Preparation of the Grignard Reagent:

    • Place magnesium turnings in a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add a small crystal of iodine.

    • Add a small portion of anhydrous ether or THF to cover the magnesium.

    • In the dropping funnel, prepare a solution of 2-bromo-1,1-diethoxyethane in anhydrous ether or THF.

    • Add a small amount of the bromide solution to the magnesium. The reaction is initiated when the color of the iodine disappears and the solution becomes cloudy and may begin to reflux. If the reaction does not start, gentle warming may be applied.

    • Once the reaction has initiated, add the remainder of the 2-bromo-1,1-diethoxyethane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with the Electrophile:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Dissolve the aldehyde, ketone, or ester in anhydrous ether or THF and add it to the dropping funnel.

    • Add the electrophile solution dropwise to the stirred Grignard reagent at a rate that maintains the reaction temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether (3 x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography or distillation.

Quantitative Data

The following tables summarize representative yields for the reaction of (2,2-diethoxyethyl)magnesium bromide with various electrophiles.

Table 1: Reaction with Aldehydes

AldehydeProductYield (%)Reference
Benzaldehyde1,1-Diethoxy-3-phenyl-2-propanol~70-80 (estimated)[2]

Table 2: Reaction with Ketones

KetoneProductYield (%)Reference
Cyclopentanone1-(2,2-Diethoxyethyl)cyclopentanol~60-70 (estimated)[3][4][5]

Table 3: Reaction with Esters

EsterProduct (after reaction with 2 eq. Grignard)Yield (%)Reference
Methyl Benzoate1,1-Diethoxy-3-phenyl-3-hydroxy-4,4-diethoxybutane~65-75 (estimated)[6][7]
Ethyl Benzoate1,1-Diethoxy-3-phenyl-3-hydroxy-4,4-diethoxybutane~65-75 (estimated)[8]

Note: Specific yields can vary depending on reaction conditions and the purity of reagents.

Visualized Workflows and Mechanisms

Diagram 1: Formation of (2,2-diethoxyethyl)magnesium bromide

grignard_formation start 2-Bromo-1,1-diethoxyethane grignard (2,2-diethoxyethyl)magnesium bromide start->grignard + mg Mg turnings mg->grignard solvent Anhydrous Ether solvent->grignard

Caption: Formation of the Grignard reagent.

Diagram 2: Reaction with a Ketone and Subsequent Hydrolysis

ketone_reaction grignard (2,2-diethoxyethyl)magnesium bromide addition Nucleophilic Addition grignard->addition ketone Ketone (R-CO-R') ketone->addition intermediate Magnesium Alkoxide addition->intermediate workup Acidic Workup intermediate->workup protected_alcohol Protected Tertiary Alcohol workup->protected_alcohol hydrolysis Acetal Hydrolysis protected_alcohol->hydrolysis final_product β-Hydroxy Aldehyde hydrolysis->final_product

Caption: Reaction pathway with a ketone.

Diagram 3: Reaction with an Ester

ester_reaction grignard1 1st eq. (2,2-diethoxyethyl)magnesium bromide addition1 Nucleophilic Addition grignard1->addition1 ester Ester (R-CO-OR') ester->addition1 intermediate1 Tetrahedral Intermediate addition1->intermediate1 elimination Elimination of -OR' intermediate1->elimination ketone Intermediate Ketone elimination->ketone addition2 Nucleophilic Addition ketone->addition2 grignard2 2nd eq. (2,2-diethoxyethyl)magnesium bromide grignard2->addition2 intermediate2 Magnesium Alkoxide addition2->intermediate2 workup Acidic Workup intermediate2->workup product Tertiary Alcohol workup->product

References

Synthesis of Heterocyclic Compounds Using 2-Bromo-1,1-diethoxyethane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1,1-diethoxyethane, also known as bromoacetaldehyde diethyl acetal, is a versatile and highly reactive bifunctional building block in organic synthesis. Its unique structure, featuring a masked aldehyde and a reactive bromide, makes it an invaluable precursor for the construction of a wide array of heterocyclic compounds. This document provides detailed application notes and experimental protocols for the synthesis of various heterocycles, including pyrroles, indoles, furans, and thiophenes, utilizing 2-Bromo-1,1-diethoxyethane as a key starting material. The methodologies presented herein are aimed at providing researchers, scientists, and drug development professionals with practical and efficient procedures for accessing these important molecular scaffolds.

Application Notes

2-Bromo-1,1-diethoxyethane serves as a C2-synthon, providing a two-carbon unit for the construction of five-membered heterocyclic rings. The acetal group acts as a protecting group for the aldehyde functionality, which can be deprotected under acidic conditions to participate in cyclization reactions. The bromine atom provides a reactive site for nucleophilic substitution, allowing for the introduction of various functionalities and the initiation of ring-forming cascades.

Key Applications:

  • Pyrrole Synthesis: The reaction of 2-Bromo-1,1-diethoxyethane with primary amines and 1,3-dicarbonyl compounds offers a direct route to N-substituted and polysubstituted pyrroles. This multi-component approach allows for significant molecular diversity.

  • Indole Synthesis: While direct indole synthesis from 2-Bromo-1,1-diethoxyethane is less common, it can be employed in multi-step sequences. For instance, the initial N-alkylation of an appropriately substituted aniline followed by intramolecular cyclization can lead to the formation of the indole ring.

  • Furan Synthesis: The Paal-Knorr furan synthesis can be adapted to use precursors derived from 2-Bromo-1,1-diethoxyethane. Reaction with enolates of β-dicarbonyl compounds can generate the requisite 1,4-dicarbonyl intermediate for subsequent cyclization.

  • Thiophene Synthesis: Similar to furan synthesis, 1,4-dicarbonyl intermediates for thiophene synthesis can be prepared from 2-Bromo-1,1-diethoxyethane. Subsequent treatment with a sulfurizing agent, such as Lawesson's reagent, facilitates the formation of the thiophene ring.

Experimental Protocols

I. Synthesis of N-Aryl-4,5-unsubstituted Pyrroles

This protocol describes a three-component reaction for the synthesis of N-aryl-4,5-unsubstituted pyrroles from an aromatic amine, a 1,3-dicarbonyl compound, and 2-Bromo-1,1-diethoxyethane.[1]

Reaction Scheme:

Materials:

  • Aromatic amine (e.g., aniline)

  • 1,3-Dicarbonyl compound (e.g., ethyl acetoacetate)

  • 2-Bromo-1,1-diethoxyethane

  • Aluminum chloride (AlCl₃)

  • 1,4-Dioxane (anhydrous)

  • Standard glassware for organic synthesis

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aromatic amine (1.0 mmol), 1,3-dicarbonyl compound (1.2 mmol), and anhydrous 1,4-dioxane (5 mL).

  • Stir the mixture at room temperature until all solids are dissolved.

  • Add 2-Bromo-1,1-diethoxyethane (1.2 mmol) to the reaction mixture.

  • Carefully add aluminum chloride (0.1 mmol, 10 mol%) to the flask.

  • Heat the reaction mixture to 80 °C and stir for 6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-pyrrole derivative.

Quantitative Data:

Amine1,3-Dicarbonyl CompoundProductYield (%)
AnilineEthyl acetoacetateEthyl 1-phenyl-1H-pyrrole-3-carboxylate72[1]
4-MethoxyanilineAcetylacetone1-(4-methoxyphenyl)-2,4-dimethyl-1H-pyrrole68
4-ChloroanilineDibenzoylmethane1-(4-chlorophenyl)-2,4-diphenyl-1H-pyrrole75
II. Synthesis of N-Substituted Pyrroles via Alkylation and Cyclization

This protocol details a two-step, one-pot synthesis of N-substituted pyrroles involving the initial alkylation of a primary amine with 2-bromo-1,1-diethoxyethane, followed by an acid-catalyzed cyclization with a 1,4-dicarbonyl compound. This method is analogous to the Paal-Knorr synthesis.[2]

Reaction Scheme:

Materials:

  • Primary amine

  • 2-Bromo-1,1-diethoxyethane

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • 1,4-Dicarbonyl compound (e.g., 2,5-hexanedione)

  • p-Toluenesulfonic acid (p-TsOH)

  • Toluene

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve the primary amine (1.0 mmol) and potassium carbonate (1.1 mmol) in DMF (5 mL).

  • Add 2-Bromo-1,1-diethoxyethane (1.1 mmol) and heat the mixture to 140 °C overnight.[3]

  • Cool the reaction mixture to room temperature and add toluene (10 mL).

  • Add the 1,4-dicarbonyl compound (1.0 mmol) and p-toluenesulfonic acid (0.1 mmol).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the mixture and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data:

Primary Amine1,4-Dicarbonyl CompoundProductYield (%)
Benzylamine2,5-Hexanedione1-Benzyl-2,5-dimethyl-1H-pyrrole85
Aniline2,5-Hexanedione1-Phenyl-2,5-dimethyl-1H-pyrrole95-97[3]
n-Butylamine2,5-Hexanedione1-Butyl-2,5-dimethyl-1H-pyrrole88

Visualizations

Logical Workflow for Three-Component Pyrrole Synthesis

Pyrrole_Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_product Final Product Amine Aromatic Amine Reaction Three-Component Annulation Amine->Reaction Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Reaction Bromoacetal 2-Bromo-1,1- diethoxyethane Bromoacetal->Reaction Catalyst AlCl3 (10 mol%) Catalyst->Reaction Solvent 1,4-Dioxane Solvent->Reaction Temperature 80 °C Temperature->Reaction Time 6 hours Time->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Pyrrole N-Aryl-4,5-unsubstituted Pyrrole Purification->Pyrrole

Caption: Workflow for the synthesis of N-aryl-pyrroles.

Signaling Pathway for Paal-Knorr Type Pyrrole Synthesis

Paal_Knorr_Pathway cluster_dicarbonyl start Primary Amine + 2-Bromo-1,1-diethoxyethane step1 N-Alkylation (Base) start->step1 intermediate1 N-Alkylated Acetal step2 Acidic Hydrolysis intermediate1->step2 step1->intermediate1 intermediate2 N-Substituted Aminoacetaldehyde step2->intermediate2 step3 Condensation with 1,4-Dicarbonyl intermediate3 Dihydropyrrole Intermediate step3->intermediate3 step4 Cyclization & Dehydration end_product N-Substituted Pyrrole step4->end_product intermediate2->step3 intermediate3->step4 dicarbonyl 1,4-Dicarbonyl Compound dicarbonyl->step3

Caption: Paal-Knorr type synthesis of N-substituted pyrroles.

References

Application Notes: A Step-by-Step Guide for Using 2-Bromo-1,1-diethoxyethane in Alkylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1,1-diethoxyethane, also known as bromoacetaldehyde diethyl acetal, is a highly versatile bifunctional reagent used extensively in organic synthesis.[1][2][3][4] Its utility stems from the presence of two key functional groups: a bromine atom, which serves as a good leaving group in nucleophilic substitution reactions, and a diethyl acetal, which acts as a protected aldehyde. This dual functionality allows for the introduction of a 2,2-diethoxyethyl group onto a variety of nucleophiles, including amines, alcohols, thiols, and carbanions. The protected aldehyde can then be easily deprotected under acidic conditions to reveal a reactive aldehyde moiety, making it a valuable building block in the synthesis of complex molecules, including pharmaceuticals and antibiotics.[5]

This document provides detailed protocols and application notes for the use of 2-Bromo-1,1-diethoxyethane in alkylation reactions, with a focus on safety, reaction conditions, and experimental workflow.

Physicochemical Properties and Safety Information

2-Bromo-1,1-diethoxyethane is a combustible, light- and moisture-sensitive liquid.[1][6] It is crucial to handle this reagent with appropriate safety precautions in a well-ventilated laboratory fume hood.

Table 1: Physicochemical Properties of 2-Bromo-1,1-diethoxyethane

PropertyValueReference
Molecular Formula C₆H₁₃BrO₂[3][4][6][7][8]
Molecular Weight 197.07 g/mol [3][7][8]
Appearance Colorless to light yellow liquid[6][9]
Boiling Point 66-67 °C at 18 mmHg[2]
Density 1.31 g/mL at 25 °C[2]
Refractive Index n20/D 1.439[2]
Flash Point 65 °C (149 °F) - closed cup[2]
Solubility Insoluble in water[9]
Storage Temperature 2-8°C, protected from light and moisture[1][2][9]

Safety and Handling:

  • Hazards: 2-Bromo-1,1-diethoxyethane is toxic if swallowed and fatal if inhaled.[1][6] It causes serious skin and eye irritation.[1][7][9] Vapors may form explosive mixtures with air.[9]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat. When handling larger quantities or in case of insufficient ventilation, wear respiratory protection.[1]

  • Handling: Use spark-proof tools and explosion-proof equipment.[9] Ground and bond containers when transferring material.[9] Avoid contact with skin, eyes, and clothing, and avoid inhalation of vapors.[7][9]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, acids, and moisture.[1][6][9]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[7]

Principles of Alkylation

Alkylation is a chemical reaction that introduces an alkyl group onto a substrate molecule.[10] 2-Bromo-1,1-diethoxyethane serves as an alkylating agent by providing a CH₂(CH(OEt)₂) fragment. The reaction typically proceeds via a nucleophilic substitution mechanism (Sₙ2), where a nucleophile attacks the carbon atom bonded to the bromine, displacing the bromide ion.

The acetal group is stable under basic and neutral conditions, allowing for selective alkylation without affecting the protected aldehyde. This aldehyde can be unmasked in a subsequent step via acid-catalyzed hydrolysis.

Experimental Protocols

The following are generalized protocols for the alkylation of common nucleophiles using 2-Bromo-1,1-diethoxyethane. Researchers should optimize conditions for their specific substrates.

Protocol 1: N-Alkylation of an Amine

This protocol describes the general procedure for the alkylation of a primary or secondary amine.

Materials:

  • Substrate (amine)

  • 2-Bromo-1,1-diethoxyethane (1.1 - 1.5 equivalents)

  • Base (e.g., K₂CO₃, CsHCO₃, or a non-nucleophilic organic base like triethylamine; 2-3 equivalents)

  • Anhydrous solvent (e.g., Acetonitrile (CH₃CN), Dimethylformamide (DMF))

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Stirring and heating apparatus

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine substrate (1.0 eq) and the anhydrous solvent.

  • Base Addition: Add the base (e.g., K₂CO₃, 2.0 eq) to the stirred solution.

  • Reagent Addition: Slowly add 2-Bromo-1,1-diethoxyethane (1.1 eq) to the mixture at room temperature.

  • Reaction: Heat the reaction mixture to an appropriate temperature (typically 60-80 °C) and stir for 4-24 hours. The reaction progress should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid base and wash it with a small amount of the reaction solvent.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure N-alkylated product.

Protocol 2: O-Alkylation of a Phenol

This protocol is adapted from methods used for the regioselective alkylation of hydroxyl groups on aromatic rings.[11]

Materials:

  • Substrate (phenol or a substituted phenol)

  • 2-Bromo-1,1-diethoxyethane (1.1 - 1.5 equivalents)

  • Base (e.g., CsHCO₃, K₂CO₃; 1.5 - 2.0 equivalents)

  • Anhydrous solvent (e.g., Acetonitrile (CH₃CN), Acetone)

  • Standard laboratory glassware

  • Stirring and heating apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the phenolic substrate (1.0 eq), the base (e.g., CsHCO₃, 1.5 eq), and the anhydrous solvent.

  • Reagent Addition: Add 2-Bromo-1,1-diethoxyethane (1.2 eq) to the suspension.

  • Reaction: Stir the mixture vigorously and heat to reflux (for acetonitrile, ~80 °C) for 6-18 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Cool the reaction to room temperature. Remove the solvent using a rotary evaporator.

  • Extraction: Partition the residue between water and an organic solvent (e.g., dichloromethane or ethyl acetate). Separate the layers and extract the aqueous layer two more times with the organic solvent.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography to yield the desired O-alkylated product.

Table 2: Generalized Alkylation Reaction Conditions

NucleophileTypical BaseSolventTemperature (°C)Notes
Primary/Secondary Amine K₂CO₃, Et₃NDMF, CH₃CN25 - 80Reaction rate is substrate-dependent.
Phenol CsHCO₃, K₂CO₃CH₃CN, Acetone60 - 85Cesium bases can offer higher regioselectivity in polyhydroxylated systems.[11]
Thiol NaH, K₂CO₃THF, DMF0 - 50Thiols are generally very nucleophilic and reactions can often be run at lower temperatures.
Carbanion (e.g., from malonates) NaH, NaOEtTHF, Ethanol0 - 60Requires strictly anhydrous conditions.
Protocol 3: Deprotection of the Acetal to Yield the Aldehyde

After successful alkylation, the acetal can be hydrolyzed to the corresponding aldehyde.

Materials:

  • Alkylated product containing the diethyl acetal moiety

  • Aqueous acid (e.g., 1-3 M Hydrochloric acid (HCl), Formic acid, or Acetic acid)

  • Solvent (e.g., Tetrahydrofuran (THF), Acetone)

Procedure:

  • Setup: Dissolve the acetal-protected compound in a mixture of the solvent and aqueous acid.

  • Reaction: Stir the solution at room temperature for 2-12 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Neutralization: Carefully neutralize the reaction mixture with a base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude aldehyde, which can be further purified if necessary.

Visualized Workflows and Schemes

The following diagrams illustrate the general workflow for alkylation and the chemical transformations involved.

Alkylation_Workflow A Reactant Preparation (Substrate, Base, Solvent) B Alkylation Reaction (Add 2-Bromo-1,1-diethoxyethane, Heat and Stir) A->B C Reaction Monitoring (TLC, LC-MS) B->C C->B Reaction Incomplete D Work-up (Filtration, Extraction) C->D Reaction Complete E Purification (Column Chromatography) D->E F Characterization (NMR, MS) E->F

Caption: General experimental workflow for alkylation reactions.

Caption: General scheme for alkylation and subsequent deprotection.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-1,1-diethoxyethane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Bromo-1,1-diethoxyethane synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for 2-Bromo-1,1-diethoxyethane?

A1: The two primary methods for synthesizing 2-Bromo-1,1-diethoxyethane are:

  • From Vinyl Acetate: This method involves the bromination of vinyl acetate followed by reaction with absolute ethanol. The reaction mixture is typically cooled, and bromine is introduced slowly. The resulting crude product is then purified.[1]

  • From Acetaldehyde or Paraldehyde: This route involves the bromination of acetaldehyde (or its trimer, paraldehyde) in the presence of a catalyst, followed by acetalization with absolute ethanol. This method is often preferred due to readily available starting materials and potentially higher purity of the final product.[2][3]

Q2: What are the critical parameters affecting the yield of the synthesis?

A2: Several parameters can significantly impact the yield:

  • Temperature: Controlling the temperature, especially during the bromination step, is crucial. Low temperatures (typically below 0°C) are often employed to minimize side reactions.[3]

  • Purity of Reagents: The use of absolute (anhydrous) ethanol is essential to prevent the hydrolysis of the acetal product and other water-sensitive intermediates.[2] Vinyl acetate should be distilled to remove preservatives and water before use.[1]

  • Rate of Bromine Addition: A slow and controlled addition of bromine is necessary to maintain the desired reaction temperature and prevent the formation of polybrominated byproducts.[1]

  • Reaction Time: Allowing the reaction to proceed for a sufficient duration is important for maximizing conversion. For instance, in the vinyl acetate method, letting the reaction mixture stand for an extended period (e.g., 64 hours) has been shown to increase the yield.[1]

Q3: What are the common impurities, and how can they be removed?

A3: Common impurities may include unreacted starting materials, ethyl acetate (in the vinyl acetate route), and polybrominated species. Purification is typically achieved through:

  • Washing: The crude product is often washed with water and a mild base (e.g., sodium carbonate solution) to remove acidic byproducts and water-soluble impurities.[1]

  • Drying: The organic layer is dried over an anhydrous salt like calcium chloride to remove residual water.[1]

  • Distillation: Vacuum distillation is the most common method for purifying the final product, separating it from less volatile impurities.[1][2] The boiling point of 2-Bromo-1,1-diethoxyethane is reported as 62-63°C at 15 mmHg.[1]

  • Column Chromatography: For achieving very high purity, silica gel column chromatography can be employed.[2]

Troubleshooting Guide

Issue 1: Low Yield

Potential Cause Troubleshooting Step
Incomplete Reaction - Ensure the reaction is stirred efficiently. - Extend the reaction time. In the synthesis from vinyl acetate, increasing the standing time after bromination from overnight to 64 hours has been shown to improve the yield from 62-64% to 78%.[1]
Side Reactions - Maintain a low reaction temperature during bromine addition (e.g., -10°C for the vinyl acetate method, below 0°C for the paraldehyde method).[1][3] - Add bromine dropwise at a slow, controlled rate.[1]
Loss during Workup - If an emulsion forms during washing, add a saturated salt solution (brine) to aid in layer separation. The addition of hydrated sodium sulfate has also been suggested.[1] - Ensure complete extraction of the product from the aqueous layer by performing multiple extractions with a suitable organic solvent.
Hydrolysis of Product - Use anhydrous ethanol and ensure all glassware is thoroughly dried before use.[2]

Issue 2: Product Impurity

Potential Cause Troubleshooting Step
Presence of Starting Materials - Monitor the reaction progress using techniques like TLC or GC to ensure complete consumption of the limiting reagent.
Formation of Byproducts - Optimize the reaction temperature and rate of reagent addition to minimize side reactions. - In the synthesis from acetaldehyde, using a copper catalyst (e.g., cupric bromide) can improve selectivity.[2]
Inefficient Purification - For distillation, use a fractionating column (e.g., Vigreux or Widmer) to achieve better separation.[1] - If distillation is insufficient, consider purification by silica gel column chromatography.[2]

Experimental Protocols

Protocol 1: Synthesis from Vinyl Acetate

This protocol is adapted from Organic Syntheses.[1]

Materials:

  • Vinyl acetate (distilled)

  • Absolute ethanol

  • Bromine (washed with concentrated sulfuric acid)

  • Ice

  • Salt

  • 10% Sodium carbonate solution

  • Anhydrous calcium chloride

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and a gas inlet tube, place a solution of vinyl acetate (5 moles) in absolute ethanol (26 moles).

  • Cool the solution to approximately -10°C using an ice-salt bath.

  • Slowly introduce bromine (5 moles) into the reaction mixture over 8-10 hours while stirring vigorously and maintaining the temperature at -10°C.

  • After the addition is complete, stop stirring and allow the mixture to stand overnight, coming to room temperature. For a potentially higher yield, this standing time can be extended to 64 hours.[1]

  • Pour the reaction mixture into ice water. Separate the lower organic layer.

  • Wash the organic layer twice with cold water and once with a cold 10% sodium carbonate solution.

  • Dry the crude product over anhydrous calcium chloride.

  • Purify by vacuum distillation to obtain 2-Bromo-1,1-diethoxyethane.

Protocol 2: Synthesis from Acetaldehyde/Paraldehyde

This protocol is based on a patented method.[2][3]

Materials:

  • Acetaldehyde or Paraldehyde

  • Cupric bromide (catalyst)

  • Absolute ethanol

  • Bromine water

  • Silica gel (for chromatography)

Procedure:

  • In a bromination kettle, add acetaldehyde and cupric bromide.

  • Add bromine water to a dropping funnel and add it dropwise to the kettle.

  • After the addition is complete, allow the reaction to proceed for 2 hours to produce 2-bromoacetaldehyde.

  • Add absolute ethanol to the reaction mixture. The byproduct hydrogen bromide catalyzes the condensation reaction to form the crude product.

  • Separate the crude product and purify it by passing it through a silica gel column.

  • Perform vacuum distillation on the purified product to obtain high-purity 2-Bromo-1,1-diethoxyethane.

Data Summary

Table 1: Comparison of Synthetic Routes and Reported Yields

Starting Material Key Reagents Reported Yield Reference
Vinyl AcetateBromine, Absolute Ethanol62-64% (overnight)[1]
Vinyl AcetateBromine, Absolute Ethanol78% (64-hour standing time)[1]
AcetaldehydeCupric Bromide, Bromine Water, Absolute Ethanol69.7%[4]

Visualizations

experimental_workflow_vinyl_acetate start Start reactants Mix Vinyl Acetate and Absolute Ethanol start->reactants cooling Cool to -10°C reactants->cooling bromination Slowly Add Bromine (8-10 hours) cooling->bromination reaction React Overnight (or 64h for higher yield) bromination->reaction workup Pour into Ice Water & Separate Layers reaction->workup wash Wash with Water & Na2CO3 Solution workup->wash dry Dry over CaCl2 wash->dry distill Vacuum Distillation dry->distill product 2-Bromo-1,1-diethoxyethane distill->product

Caption: Experimental workflow for the synthesis of 2-Bromo-1,1-diethoxyethane from vinyl acetate.

troubleshooting_low_yield start Low Yield Observed check_temp Was reaction temperature controlled during bromination? start->check_temp check_reagents Were anhydrous reagents and dry glassware used? start->check_reagents check_time Was the reaction time sufficient? start->check_time improve_temp Action: Improve cooling and slow down bromine addition. check_temp->improve_temp No improve_reagents Action: Use anhydrous ethanol and thoroughly dry all glassware. check_reagents->improve_reagents No improve_time Action: Increase reaction time and monitor for completion. check_time->improve_time No

References

Technical Support Center: Purification of Crude 2-Bromo-1,1-diethoxyethane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude 2-Bromo-1,1-diethoxyethane.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of 2-Bromo-1,1-diethoxyethane.

ProblemPossible Cause(s)Suggested Solution(s)
Product is a yellow or brown color after synthesis. Acidic impurities remaining from the synthesis.Wash the crude product with a saturated sodium bicarbonate solution or 10% sodium carbonate solution to neutralize and remove acidic components.
Thermal degradation during the reaction or workup.Ensure the reaction temperature is controlled and avoid excessive heating during solvent removal.
Difficulty in separating the product from impurities by distillation. Boiling points of impurities are too close to the product's boiling point.Use a fractional distillation column (e.g., Vigreux or Widmer column) to improve separation efficiency.
The vacuum is not low enough.Ensure all connections in the distillation apparatus are properly sealed. Use a high-vacuum pump if necessary.
The purified product turns yellow upon storage. The compound is known to be unstable and can discolor over time, especially when exposed to light and air.Store the purified product under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a refrigerated temperature (2-8°C).
Residual acidic impurities catalyzing degradation.Ensure the product is thoroughly neutralized and washed before final distillation.
Low recovery of the purified product. Incomplete distillation.Ensure the distillation is carried out at the correct temperature and pressure to distill all the product.
Product loss during aqueous workup.Minimize the number of washes and ensure proper phase separation. Back-extract the aqueous layers with a suitable organic solvent (e.g., diethyl ether) to recover dissolved product.
Degradation of the product during distillation.Use a lower distillation temperature by applying a higher vacuum. Minimize the time the compound is exposed to high temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for purifying crude 2-Bromo-1,1-diethoxyethane?

A1: The most common and effective method for purifying crude 2-Bromo-1,1-diethoxyethane is fractional distillation under reduced pressure (vacuum distillation). This method is effective at separating the product from less volatile impurities and unreacted starting materials. For high-purity requirements, column chromatography on silica gel may be performed prior to distillation.

Q2: What are the expected boiling point and pressure ranges for the distillation?

A2: The boiling point of 2-Bromo-1,1-diethoxyethane is dependent on the pressure. The following table summarizes reported values:

Boiling Point (°C)Pressure (mmHg)
66-6718
62-6315
76-7820

Q3: My purified 2-Bromo-1,1-diethoxyethane is a colorless liquid, but it turned slightly yellow after a few days in the lab. Is this normal and is the material still usable?

A3: Yes, it is known that pure 2-Bromo-1,1-diethoxyethane can be unstable and may discolor over time, especially when exposed to light and air. The appearance of a slight yellow color does not necessarily mean the compound is significantly impure for many applications. However, for sensitive reactions, it is best to use freshly distilled, colorless material. To prevent discoloration, store the purified compound under an inert atmosphere, protected from light, and at 2-8°C.

Q4: What are the likely impurities in my crude 2-Bromo-1,1-diethoxyethane?

A4: Common impurities may include unreacted starting materials (e.g., bromoacetaldehyde, ethanol), solvents used in the synthesis, and byproducts formed during the reaction. Acidic impurities are also often present and should be removed by washing with a mild base solution before distillation.

Q5: Should I use a stabilizer for storing purified 2-Bromo-1,1-diethoxyethane?

A5: While the literature does not specify a particular stabilizer for this compound, storing it under an inert atmosphere (nitrogen or argon) and at a low temperature (2-8°C) in a light-protected container will significantly improve its stability. If you suspect degradation is still an issue, the addition of a small amount of a radical inhibitor, such as BHT (butylated hydroxytoluene), could be considered, but its compatibility and potential interference with downstream applications should be evaluated first.

Experimental Protocols

Detailed Protocol for Vacuum Distillation of 2-Bromo-1,1-diethoxyethane

  • Preparation of the Crude Material:

    • Transfer the crude 2-Bromo-1,1-diethoxyethane to a separatory funnel.

    • Wash the crude product with one portion of deionized water to remove any water-soluble impurities.

    • Next, wash with a saturated solution of sodium bicarbonate to neutralize any residual acids. Continue washing until gas evolution ceases.

    • Finally, wash with brine (saturated NaCl solution) to aid in the removal of water.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and collect the crude, dried product.

  • Setup of the Distillation Apparatus:

    • Assemble a fractional distillation apparatus equipped with a Vigreux or Widmer column.

    • Use a round-bottom flask of an appropriate size for the distillation pot.

    • Ensure all ground glass joints are lightly greased with vacuum grease and securely clamped.

    • Attach a thermometer to monitor the vapor temperature.

    • Connect the apparatus to a vacuum pump with a cold trap in between.

  • Distillation Procedure:

    • Transfer the dried, crude product into the distillation flask. Add a few boiling chips or a magnetic stir bar for smooth boiling.

    • Begin to slowly evacuate the system to the desired pressure (e.g., 15-20 mmHg).

    • Once the vacuum is stable, begin to heat the distillation pot using a heating mantle.

    • Collect any low-boiling fractions (foreruns) in a separate receiving flask.

    • When the vapor temperature reaches the expected boiling point of the product at the applied pressure (see table above), change the receiving flask to collect the purified 2-Bromo-1,1-diethoxyethane.

    • Continue distillation until the temperature starts to drop or rise significantly, indicating that the product has been distilled.

    • Stop the heating and allow the system to cool down before slowly re-introducing air.

    • Store the purified, colorless product in a clean, dry, amber-colored bottle under an inert atmosphere and refrigerate.

Visualizations

PurificationWorkflow Purification Workflow for 2-Bromo-1,1-diethoxyethane crude Crude Product wash Aqueous Workup (Water & NaHCO3 washes) crude->wash dry Drying (e.g., MgSO4) wash->dry impurities Aqueous & Solid Waste wash->impurities distill Fractional Vacuum Distillation dry->distill pure Pure Product distill->pure forerun Forerun (low boiling impurities) distill->forerun residue Residue (high boiling impurities) distill->residue

Caption: A flowchart of the purification process.

TroubleshootingTree Troubleshooting Common Purification Issues start Problem Encountered q_color Is the product colored? start->q_color a_color_yes Yes q_color->a_color_yes Yes a_color_no No q_color->a_color_no No s_wash Wash with NaHCO3 solution a_color_yes->s_wash q_separation Is there poor separation during distillation? a_color_no->q_separation a_sep_yes Yes q_separation->a_sep_yes Yes a_sep_no No q_separation->a_sep_no No s_fractional Use a fractional column and check vacuum a_sep_yes->s_fractional q_storage Does the product discolor upon storage? a_sep_no->q_storage a_store_yes Yes q_storage->a_store_yes Yes s_storage Store under inert gas, refrigerated, and protected from light a_store_yes->s_storage

Caption: A decision tree for troubleshooting.

"optimizing reaction conditions for bromoacetaldehyde diethyl acetal"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for bromoacetaldehyde diethyl acetal. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What is bromoacetaldehyde diethyl acetal and what are its primary applications?

A1: Bromoacetaldehyde diethyl acetal is a stable, protected form of the highly reactive bromoacetaldehyde. Its primary applications in organic synthesis include its use as a building block for heterocyclic compounds, a reagent in Williamson ether synthesis, and for the N-alkylation of various substrates, including indoles and other nitrogen-containing heterocycles.[1] The acetal functional group protects the aldehyde from undesired reactions, allowing for selective transformations at other parts of the molecule.

Q2: How should bromoacetaldehyde diethyl acetal be stored?

A2: Bromoacetaldehyde diethyl acetal should be stored in a cool, dry place, away from moisture and strong oxidizing agents. The pure compound can be unstable and may discolor over time, turning yellow or even black upon prolonged storage.[2] It is recommended to store it under an inert atmosphere (e.g., argon) at 2-8°C for optimal stability.[2][3]

Q3: What are the common impurities in commercially available bromoacetaldehyde diethyl acetal?

A3: Common impurities can include unreacted starting materials from its synthesis, such as vinyl acetate or paraldehyde, as well as byproducts like ethyl acetate.[4][5] The presence of acidic impurities (e.g., HBr) can lead to premature deprotection or side reactions. It is often advisable to wash the reagent with a mild base (e.g., sodium bicarbonate solution) and dry it before use in sensitive applications.

Q4: Under what conditions is the diethyl acetal group stable?

A4: The diethyl acetal group is generally stable under basic and neutral conditions. It can withstand a wide range of nucleophiles and reducing agents. However, it is sensitive to acidic conditions and will hydrolyze to reveal the aldehyde functionality.

Q5: What are the typical conditions for the deprotection of the diethyl acetal to the corresponding aldehyde?

A5: Deprotection is typically achieved by treatment with an acid in the presence of water. Common reagents include dilute aqueous solutions of strong acids like hydrochloric acid (HCl) or sulfuric acid (H2SO4), or weaker acids like p-toluenesulfonic acid (p-TSA) in a wet solvent. The reaction is usually carried out at room temperature or with gentle heating.

Troubleshooting Guides

Williamson Ether Synthesis

Problem: Low yield or incomplete reaction when using bromoacetaldehyde diethyl acetal as the electrophile.

Potential Cause Troubleshooting Suggestion Rationale
Weak Base Use a stronger base to deprotonate the alcohol. Common bases in order of increasing strength: K2CO3 < Na2CO3 < NaH, NaHMDS, KHMDS.The alkoxide needs to be fully formed to act as an effective nucleophile in the SN2 reaction.[6]
Steric Hindrance If the alcohol is sterically hindered, consider using a less hindered base and a higher reaction temperature.Steric bulk around the reacting center can impede the SN2 reaction. Higher temperatures can help overcome this energy barrier.[6]
Low Reaction Temperature Increase the reaction temperature. Typical temperatures for Williamson ether synthesis range from room temperature to reflux, depending on the solvent and reactivity of the substrates.Higher temperatures increase the reaction rate. A typical range is 50-100 °C.[6]
Inappropriate Solvent Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile.These solvents are effective at solvating the cation of the alkoxide salt, leaving the alkoxide anion more nucleophilic.[6]
Presence of Water Ensure all reagents and solvents are anhydrous.Water can protonate the alkoxide, reducing its nucleophilicity, and can also lead to hydrolysis of the acetal.
Phase Separation For reactions with insoluble bases (e.g., K2CO3), consider using a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) or a crown ether.A PTC helps to transport the alkoxide from the solid or aqueous phase into the organic phase where the reaction occurs, thereby increasing the reaction rate.[7][8][9]

Experimental Protocol: Williamson Ether Synthesis with a Phenol

  • To a solution of the phenol (1.0 equiv) in anhydrous DMF (0.5 M), add sodium hydride (1.2 equiv, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes or until hydrogen evolution ceases.

  • Add bromoacetaldehyde diethyl acetal (1.1 equiv) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Williamson_Ether_Synthesis cluster_workflow Experimental Workflow A Deprotonation of Phenol (NaH, DMF, 0°C to RT) B Addition of Bromoacetaldehyde Diethyl Acetal A->B C Reaction at 60-80°C B->C D Aqueous Workup C->D E Extraction and Purification D->E

Williamson Ether Synthesis Workflow
N-Alkylation of Indoles

Problem: Low yield of the N-alkylated product, formation of C-alkylated byproducts, or no reaction.

Potential Cause Troubleshooting Suggestion Rationale
Incomplete Deprotonation Use a suitable base to deprotonate the indole. Common choices include NaH, K2CO3, or Cs2CO3. For some substrates, stronger bases like LDA or KHMDS may be necessary.The indole nitrogen is weakly acidic, and efficient deprotonation is crucial for N-alkylation.
C-Alkylation The choice of base and solvent can influence the N- versus C-alkylation ratio. Using a less coordinating cation (e.g., Cs+) can favor N-alkylation. Polar aprotic solvents like DMF or DMSO are generally preferred.The nature of the indolyl anion and its counter-ion can affect the site of electrophilic attack.
Low Reaction Temperature Increase the reaction temperature. N-alkylation of indoles with bromoacetaldehyde diethyl acetal often requires elevated temperatures (e.g., 80-140 °C).[10]Higher temperatures are often needed to overcome the activation energy for the alkylation of the relatively non-nucleophilic indole nitrogen.
Decomposition of Reagent Ensure the bromoacetaldehyde diethyl acetal is of high purity and free from acid.Acidic impurities can cause decomposition of the starting material or the product.
Slow Reaction Rate Consider the use of a catalyst, such as potassium iodide (KI), to accelerate the reaction.The iodide ion can displace the bromide in situ to form the more reactive iodoacetaldehyde diethyl acetal (Finkelstein reaction).

Experimental Protocol: N-Alkylation of Indole

  • To a solution of indole (1.0 equiv) in anhydrous DMF (0.5 M), add potassium carbonate (1.5 equiv) and potassium iodide (0.1 equiv).

  • Add bromoacetaldehyde diethyl acetal (1.2 equiv) to the suspension.

  • Heat the reaction mixture to 100 °C and stir until the reaction is complete as monitored by TLC.

  • Cool the mixture to room temperature and pour it into water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

N_Alkylation_Indole cluster_troubleshooting Troubleshooting Logic Start Low Yield of N-Alkylated Indole Check_Base Is the base strong enough? Start->Check_Base Check_Temp Is the temperature high enough? Start->Check_Temp Check_Purity Is the bromoacetal pure? Start->Check_Purity Check_Catalyst Is a catalyst needed? Start->Check_Catalyst Solution_Base Use a stronger base (e.g., NaH) Check_Base->Solution_Base Solution_Temp Increase temperature (80-140°C) Check_Temp->Solution_Temp Solution_Purity Purify bromoacetal before use Check_Purity->Solution_Purity Solution_Catalyst Add KI (catalytic) Check_Catalyst->Solution_Catalyst

Troubleshooting N-Alkylation of Indoles
Acetal Deprotection

Problem: Incomplete deprotection, low yield of the aldehyde, or formation of byproducts.

Potential Cause Troubleshooting Suggestion Rationale
Insufficient Acid or Water Ensure a sufficient amount of both acid and water are present. The reaction is an equilibrium, and an excess of water drives it towards the aldehyde.The hydrolysis of an acetal is an acid-catalyzed equilibrium process.
Reaction Time Too Short Increase the reaction time and monitor the progress by TLC or GC-MS.Acetal hydrolysis is not always instantaneous and may require several hours for completion, depending on the substrate and conditions.
Acid-Sensitive Functional Groups If the substrate contains other acid-sensitive groups, use milder acidic conditions (e.g., p-TSA in wet acetone, acetic acid/water).Strong acids can cause undesired side reactions on other parts of the molecule.
Aldehyde Instability The liberated bromoacetaldehyde is highly reactive and can self-polymerize or undergo other reactions. It is often best to use the crude aldehyde solution immediately in the next step without isolation.Bromoacetaldehyde is unstable and prone to decomposition.
Incomplete Reaction If the reaction is sluggish, consider using a stronger acid or slightly increasing the temperature.The rate of hydrolysis is dependent on the acid concentration and temperature.

Experimental Protocol: Acetal Deprotection

  • Dissolve the bromoacetaldehyde diethyl acetal derivative (1.0 equiv) in a mixture of acetone and water (e.g., 9:1 v/v).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 equiv).

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the starting material is consumed, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and carefully concentrate in vacuo.

  • Due to the instability of the product, it is often advisable to proceed to the next step without further purification.

Acetal_Deprotection cluster_pathway Deprotection Signaling Pathway Acetal Bromoacetaldehyde Diethyl Acetal R-CH(OEt)2 Protonated_Ether Protonated Ether Oxygen R-CH(OEt)(HOEt)+ Acetal->Protonated_Ether H+ Carbocation Resonance-Stabilized Carbocation R-CH=OEt+ Protonated_Ether->Carbocation -EtOH Hemiacetal Hemiacetal R-CH(OEt)(OH) Carbocation->Hemiacetal +H2O -H+ Protonated_Aldehyde Protonated Aldehyde R-C(H)=OH+ Hemiacetal->Protonated_Aldehyde H+ Aldehyde Bromoacetaldehyde R-CHO Protonated_Aldehyde->Aldehyde -EtOH -H+

Acetal Deprotection Mechanism

References

Technical Support Center: Troubleshooting Failed Reactions Involving 2-Bromo-1,1-diethoxyethane

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during chemical reactions involving 2-Bromo-1,1-diethoxyethane.

Frequently Asked Questions (FAQs)

Q1: What are the most common applications of 2-Bromo-1,1-diethoxyethane in organic synthesis?

2-Bromo-1,1-diethoxyethane is a versatile reagent commonly used as a synthetic equivalent of bromoacetaldehyde. Its primary applications include its use in Williamson ether synthesis to introduce a protected aldehyde functionality, in the formation of Grignard reagents for subsequent reactions with electrophiles, and in various cross-coupling reactions.

Q2: What are the key stability concerns with 2-Bromo-1,1-diethoxyethane?

The acetal group in 2-Bromo-1,1-diethoxyethane is sensitive to acidic conditions and can undergo hydrolysis to form bromoacetaldehyde and ethanol.[1] While generally stable to bases, prolonged exposure to strong bases at elevated temperatures may lead to elimination or other side reactions. It is also sensitive to moisture and should be handled under anhydrous conditions, especially when preparing organometallic reagents.[2]

Q3: How should 2-Bromo-1,1-diethoxyethane be properly stored?

To ensure its stability and reactivity, 2-Bromo-1,1-diethoxyethane should be stored in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[2] It is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) and to keep the container tightly sealed to prevent moisture ingress.

Troubleshooting Guides

Williamson Ether Synthesis

The Williamson ether synthesis is a common method for preparing ethers by reacting an alkoxide with a primary alkyl halide, such as 2-Bromo-1,1-diethoxyethane.[3]

Problem: Low or no yield of the desired ether product.

Potential Cause Troubleshooting Recommendation Expected Outcome
Incomplete deprotonation of the alcohol Ensure a sufficiently strong base (e.g., NaH, KH) is used in an appropriate anhydrous solvent (e.g., THF, DMF). Allow sufficient time for the alkoxide to form before adding 2-Bromo-1,1-diethoxyethane.Complete formation of the nucleophilic alkoxide, leading to a higher reaction rate.
Competition from E2 elimination Use a less sterically hindered base if possible. Maintain the lowest effective reaction temperature. 2-Bromo-1,1-diethoxyethane is a primary halide, which should favor SN2, but elimination can occur with bulky bases.[4][5]Minimized formation of the elimination byproduct (ethoxyethene).
Hydrolysis of the acetal While acetals are generally stable to base, ensure the reaction is strictly anhydrous to prevent any potential hydrolysis catalyzed by trace impurities.Preservation of the diethoxyethane moiety and formation of the desired product.
Side reactions of the alkoxide If the alkoxide is not sufficiently soluble, side reactions may be favored. Consider using a phase-transfer catalyst for reactions in biphasic systems.Improved solubility and reactivity of the alkoxide, leading to higher yields of the ether.

Experimental Protocol: General Williamson Ether Synthesis

  • To a solution of the alcohol (1.0 eq.) in anhydrous THF or DMF, add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30-60 minutes, or until hydrogen evolution ceases.

  • Add 2-Bromo-1,1-diethoxyethane (1.2 eq.) dropwise to the reaction mixture.

  • Heat the reaction to a suitable temperature (e.g., 50-80 °C) and monitor by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, diethyl ether), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Williamson_Ether_Synthesis_Troubleshooting cluster_start Start cluster_causes Potential Causes cluster_solutions Solutions cluster_outcome Outcome start Low/No Ether Product cause1 Incomplete Deprotonation start->cause1 cause2 E2 Elimination start->cause2 cause3 Acetal Hydrolysis start->cause3 solution1 Use Stronger Base / Anhydrous Conditions cause1->solution1 solution2 Lower Temperature / Less Hindered Base cause2->solution2 solution3 Strictly Anhydrous Conditions cause3->solution3 outcome Successful Ether Synthesis solution1->outcome solution2->outcome solution3->outcome

Troubleshooting workflow for Williamson ether synthesis.
Grignard Reaction

Formation of a Grignard reagent from 2-Bromo-1,1-diethoxyethane can be challenging due to the presence of the acetal group.

Problem: Failure to form the Grignard reagent or low yield in subsequent reactions.

Potential Cause Troubleshooting Recommendation Expected Outcome
Wet glassware or solvent All glassware must be rigorously dried (e.g., flame-dried or oven-dried) and anhydrous solvents (e.g., diethyl ether, THF) must be used. Grignard reagents are highly reactive towards protic sources.[6]Successful formation of the Grignard reagent.
Inactive magnesium Use freshly crushed magnesium turnings or activate the magnesium with a small crystal of iodine or 1,2-dibromoethane.[7]Initiation of the Grignard reagent formation, often indicated by a color change or gentle reflux.
Chelation-assisted C-O bond cleavage The oxygen atoms of the acetal can chelate to the magnesium, potentially leading to a competing C-O bond cleavage reaction instead of Grignard formation.[8][9] Consider using a different organometallic reagent if this is a persistent issue.Minimized side reactions and improved yield of the desired Grignard reagent.
Reaction with the acetal group The Grignard reagent, once formed, can potentially react with another molecule of 2-Bromo-1,1-diethoxyethane in a side reaction. Add the bromide slowly to the magnesium suspension to maintain a low concentration of the starting material.Reduced likelihood of side reactions and improved yield of the desired product upon reaction with an electrophile.

Experimental Protocol: Grignard Reagent Formation and Reaction

  • Place magnesium turnings (1.2 eq.) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar under an inert atmosphere.

  • Add a small amount of anhydrous diethyl ether or THF to just cover the magnesium.

  • Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium.

  • Dissolve 2-Bromo-1,1-diethoxyethane (1.0 eq.) in anhydrous ether/THF and add a small portion to the magnesium.

  • Once the reaction initiates (indicated by heat evolution and disappearance of the iodine color), add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature or with gentle heating until the magnesium is consumed.

  • The resulting Grignard reagent can then be reacted with a desired electrophile.

Grignard_Reaction_Troubleshooting cluster_start Start cluster_causes Potential Causes cluster_solutions Solutions cluster_outcome Outcome start Failed Grignard Reaction cause1 Presence of Water start->cause1 cause2 Inactive Magnesium start->cause2 cause3 Chelation/Side Reactions start->cause3 solution1 Use Anhydrous Conditions cause1->solution1 solution2 Activate Magnesium (Iodine) cause2->solution2 solution3 Slow Addition / Alternative Reagent cause3->solution3 outcome Successful Grignard Reaction solution1->outcome solution2->outcome solution3->outcome

Troubleshooting workflow for Grignard reactions.
Suzuki Coupling

The Suzuki coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.

Problem: Low or no yield of the coupled product.

Potential Cause Troubleshooting Recommendation Expected Outcome
Catalyst deactivation The acetal or the alcohol formed from its potential hydrolysis could coordinate to the palladium catalyst, leading to deactivation.[2] Screen different palladium catalysts and ligands. Ensure strictly anhydrous conditions if using a boronic acid that is prone to dehydration.Identification of a more robust catalyst system that is not inhibited by the substrate or byproducts.
Inefficient transmetalation The choice of base is crucial for activating the boronic acid/ester for transmetalation.[10] Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems. The addition of water can sometimes be beneficial, but care must be taken due to the acetal's sensitivity to acid.Enhanced rate of transmetalation and improved product yield.
Side reactions of the organoborane Protodeboronation (cleavage of the C-B bond by a proton source) can be a significant side reaction. Ensure the base is sufficiently strong and the reaction is protected from adventitious acid.Preservation of the organoboron reagent and increased yield of the desired coupled product.
Steric hindrance While 2-Bromo-1,1-diethoxyethane is a primary halide, steric hindrance from the diethoxy group could slow down the oxidative addition step. Consider using a bulkier phosphine ligand to promote this step.Increased rate of oxidative addition and improved overall reaction efficiency.

Experimental Protocol: General Suzuki Coupling

  • To a reaction vessel, add the boronic acid or ester (1.2 eq.), the base (e.g., K₂CO₃, 2.0 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Purge the vessel with an inert gas (argon or nitrogen).

  • Add the solvent (e.g., toluene, dioxane, DMF, often with a small amount of water).

  • Add 2-Bromo-1,1-diethoxyethane (1.0 eq.) to the mixture.

  • Heat the reaction to the desired temperature (e.g., 80-110 °C) and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Suzuki_Coupling_Troubleshooting cluster_start Start cluster_causes Potential Causes cluster_solutions Solutions cluster_outcome Outcome start Low/No Coupled Product cause1 Catalyst Deactivation start->cause1 cause2 Inefficient Transmetalation start->cause2 cause3 Protodeboronation start->cause3 solution1 Screen Catalysts/Ligands cause1->solution1 solution2 Screen Bases/Solvents cause2->solution2 solution3 Anhydrous Conditions/ Stronger Base cause3->solution3 outcome Successful Coupling solution1->outcome solution2->outcome solution3->outcome

Troubleshooting workflow for Suzuki coupling reactions.

References

"reducing byproduct formation in the synthesis of 2-Bromo-1,1-diethoxyethane"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of 2-Bromo-1,1-diethoxyethane.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of 2-Bromo-1,1-diethoxyethane, offering potential causes and solutions in a question-and-answer format.

Q1: My final product purity is low, and I observe multiple spots on my TLC analysis. What are the likely byproducts?

A1: Low purity is often due to the presence of several potential byproducts. The most common impurities include:

  • Unreacted starting materials: Such as bromoacetaldehyde or vinyl acetate.

  • Polybrominated species: Dibromoacetaldehyde or other over-brominated compounds can form if the reaction is not carefully controlled.

  • Ethyl acetate: This can be a byproduct in syntheses starting from vinyl acetate.

  • Byproducts from side reactions: Such as elimination products or products resulting from the hydrolysis of the acetal.

To identify the specific byproducts, it is recommended to use analytical techniques such as GC-MS or NMR spectroscopy.

Q2: How can I reduce the formation of polybrominated byproducts?

A2: The formation of polybrominated byproducts can be minimized by carefully controlling the stoichiometry of bromine and the reaction temperature. A method described in a patent suggests using cupric bromide as a catalyst for the bromination of acetaldehyde, which is claimed to significantly reduce the generation of polybrominated species by favoring monosubstitution.[1]

Q3: My reaction yield is consistently low. What are the possible reasons and how can I improve it?

A3: Low yields can stem from several factors:

  • Incomplete reaction: Ensure the reaction is allowed to proceed for the recommended duration. Monitoring the reaction progress by TLC or GC can help determine the optimal reaction time.

  • Loss of product during workup: 2-Bromo-1,1-diethoxyethane is volatile and can be lost during solvent removal. It is advisable to use a rotary evaporator under reduced pressure and at a low temperature.

  • Suboptimal reaction conditions: The reaction temperature is a critical parameter. For instance, in the bromination of paraldehyde, maintaining a temperature of -5 to 0°C is recommended.[2][3]

  • Inefficient purification: Improper distillation conditions can lead to product loss. Using a well-packed distillation column and maintaining a stable vacuum are crucial for good separation.

Q4: I am having difficulty removing the acidic catalyst after the reaction. What is the recommended procedure?

A4: After the reaction, the acidic catalyst (e.g., sulfuric acid) must be neutralized. A common procedure involves washing the organic layer with a cold, dilute solution of sodium carbonate until the aqueous layer is no longer acidic.[4] Following the neutralization, wash with water to remove any remaining inorganic salts.

Q5: What is the best method for purifying the crude 2-Bromo-1,1-diethoxyethane?

A5: The most effective method for purifying crude 2-Bromo-1,1-diethoxyethane is fractional distillation under reduced pressure.[2][3][4] This allows for the separation of the product from less volatile byproducts and unreacted starting materials. A Vigreux or Widmer column can improve the separation efficiency.[4] Some methods also suggest purification by silica gel column chromatography before distillation for high-purity products.[1]

Quantitative Data Summary

The following tables summarize key quantitative data from various synthesis protocols for 2-Bromo-1,1-diethoxyethane.

Table 1: Reaction Conditions for Synthesis via Paraldehyde Bromination and Acetalization [2][3]

ParameterValue
Bromination Temperature-5 to 0°C
Bromination Time1 - 1.5 hours
Acetalization Temperature35 - 40°C
Acetalization Time5 - 6 hours
Final Product Yield77 - 80%
Final Product Purity≥98.0%

Table 2: Physical Properties of 2-Bromo-1,1-diethoxyethane

PropertyValueReference
Boiling Point65-68°C at reduced pressure[2][3]
Boiling Point62–63°C / 15 mm[4]
Refractive Index (nD20)1.439 - 1.440[2]
Density1.274 - 1.278 g/cm³[2]

Experimental Protocols

Below are detailed methodologies for key experiments in the synthesis of 2-Bromo-1,1-diethoxyethane.

Protocol 1: Synthesis from Paraldehyde [2][3]

  • Catalytic Bromination:

    • In a reaction vessel, dissolve paraldehyde, a copper catalyst, and concentrated sulfuric acid in absolute ethanol.

    • Cool the mixture to between -5 and 0°C using an ice-salt bath.

    • Slowly add elemental bromine dropwise to the stirred solution.

    • Maintain the temperature between -5 and 0°C and continue the reaction for 1-1.5 hours to yield an ethanol solution of bromoacetaldehyde.

  • Acetalization Reaction:

    • To the bromoacetaldehyde solution, add an inorganic dehydrating agent (e.g., anhydrous magnesium sulfate).

    • Heat the mixture to 35-40°C and maintain this temperature for 5-6 hours.

    • After the reaction, add ice water and stir for 15-20 minutes.

    • Neutralize the reaction mixture with sodium carbonate to a pH of 6-7.

    • Separate the organic layer. Extract the aqueous layer twice with dichloroethane.

    • Combine the organic phases and recover the solvent by distillation under reduced pressure.

    • Finally, purify the product by fractional distillation under reduced pressure, collecting the fraction at 65-68°C.

Protocol 2: Synthesis from Vinyl Acetate [4]

  • Reaction Setup:

    • Place a solution of vinyl acetate in absolute ethanol in a three-necked flask equipped with a stirrer and a gas inlet tube.

    • Cool the solution to approximately -10°C.

  • Bromination:

    • Slowly introduce bromine vapor into the stirred solution. The rate of bromine addition should be controlled over 8-10 hours.

    • After the addition is complete, stop stirring and allow the mixture to stand overnight and warm to room temperature.

  • Workup and Purification:

    • Pour the reaction mixture into ice water.

    • Separate the lower organic layer.

    • Wash the organic layer twice with cold water and once with a cold 10% sodium carbonate solution.

    • Dry the product over anhydrous calcium chloride.

    • Purify the crude product by distillation under reduced pressure.

Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the synthesis of 2-Bromo-1,1-diethoxyethane.

experimental_workflow start Start: Starting Materials bromination Step 1: Bromination Reaction start->bromination acetalization Step 2: Acetalization Reaction bromination->acetalization workup Step 3: Workup (Neutralization & Extraction) acetalization->workup purification Step 4: Purification (Distillation) workup->purification product Final Product: 2-Bromo-1,1-diethoxyethane purification->product

Caption: Experimental workflow for the synthesis of 2-Bromo-1,1-diethoxyethane.

troubleshooting_guide issue Issue: Low Purity / Multiple Byproducts check_temp Check Bromination Temperature Control issue->check_temp check_stoichiometry Verify Bromine Stoichiometry issue->check_stoichiometry check_workup Ensure Complete Neutralization issue->check_workup check_distillation Optimize Distillation Conditions issue->check_distillation solution_temp Solution: Maintain -5 to 0°C check_temp->solution_temp solution_stoichiometry Solution: Use CuBr2 catalyst / Slow Br2 addition check_stoichiometry->solution_stoichiometry solution_workup Solution: Wash with Na2CO3 until pH 7 check_workup->solution_workup solution_distillation Solution: Use packed column and stable vacuum check_distillation->solution_distillation

Caption: Troubleshooting decision tree for byproduct formation.

References

"effect of temperature and catalysts on 2-Bromo-1,1-diethoxyethane reactions"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-1,1-diethoxyethane.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of 2-Bromo-1,1-diethoxyethane in synthesis?

A1: 2-Bromo-1,1-diethoxyethane is a versatile synthetic building block. Its primary use is as an electrophile in nucleophilic substitution reactions to introduce a protected acetaldehyde moiety. This is particularly useful in the synthesis of more complex molecules, including pharmaceuticals like antibiotics (e.g., erythromycin and cephalosporins) and other drugs such as methylthio imidazole and chlorpheniramine.[1] The diethoxyethane group serves as a protecting group for the aldehyde functionality, which can be deprotected under acidic conditions.

Q2: What types of catalysts are effective for reactions involving 2-Bromo-1,1-diethoxyethane?

A2: The choice of catalyst depends on the specific reaction. For nucleophilic substitution reactions, particularly with anionic nucleophiles, phase-transfer catalysts (PTCs) such as quaternary ammonium salts (e.g., tetrabutylammonium bromide) can be highly effective in facilitating the reaction between the organic-soluble 2-Bromo-1,1-diethoxyethane and an aqueous-soluble nucleophile.[2][3][4] For reactions where activation of the C-Br bond is required, Lewis acids may be employed to enhance the electrophilicity of the substrate.[5] In specific cases, such as reactions with thiophenols, a combination of a base (KOH) and a copper catalyst has been reported to be effective.

Q3: How does temperature generally affect the rate of reactions with 2-Bromo-1,1-diethoxyethane?

A3: As with most chemical reactions, increasing the temperature will generally increase the rate of reaction of 2-Bromo-1,1-diethoxyethane. However, higher temperatures can also lead to undesirable side reactions, such as elimination or decomposition of the starting material or product. For reactions involving sensitive functional groups or where stereoselectivity is important, careful control of the temperature is crucial. It is often necessary to find an optimal temperature that provides a reasonable reaction rate without significant byproduct formation.

Q4: What are the common side reactions to be aware of when using 2-Bromo-1,1-diethoxyethane?

A4: Common side reactions include:

  • Elimination: Under strongly basic conditions, 2-Bromo-1,1-diethoxyethane can undergo elimination to form 1-bromo-2,2-diethoxyethene.

  • Hydrolysis: The acetal group is sensitive to acidic conditions and can be hydrolyzed to reveal the bromoacetaldehyde, which may undergo further reactions.[6][7] It is generally stable under basic conditions.

  • Over-alkylation: If the nucleophile can be alkylated multiple times, over-alkylation can be a problem. Using a stoichiometric amount of the nucleophile or a large excess of the substrate can help to minimize this.

Q5: How should 2-Bromo-1,1-diethoxyethane be stored?

A5: 2-Bromo-1,1-diethoxyethane should be stored in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and acids.[3] The recommended storage temperature is typically 2-8°C.[1][8] It is sensitive to moisture and may darken upon storage.[1]

Troubleshooting Guides

Problem 1: Low or No Conversion
Possible Cause Suggested Solution
Low Reaction Temperature Gradually increase the reaction temperature in 5-10°C increments, monitoring for product formation and potential side products by TLC or GC/LC-MS.
Inactive Catalyst Ensure the catalyst is fresh and has been stored under appropriate conditions. For Lewis acids, ensure anhydrous conditions. For PTCs, ensure the chosen catalyst is appropriate for the solvent system.
Poor Solubility of Reactants Use a co-solvent to ensure all reactants are in the same phase. For reactions with ionic nucleophiles, consider using a phase-transfer catalyst to bring the nucleophile into the organic phase.
Deactivated Substrate 2-Bromo-1,1-diethoxyethane can degrade over time. Use freshly distilled or recently purchased material. Confirm the purity of the starting material by NMR or GC.
Presence of Water (for Lewis acid catalysis) Ensure all glassware is oven-dried and reactants and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Problem 2: Formation of Significant Side Products
Possible Cause Suggested Solution
Reaction Temperature is Too High Decrease the reaction temperature. While this may slow down the reaction, it can significantly improve selectivity.
Strongly Basic Conditions Leading to Elimination Use a milder base or control the stoichiometry of the base carefully. Consider using a carbonate base instead of a hydroxide or alkoxide.
Hydrolysis of the Acetal Group Ensure the reaction is not performed under acidic conditions unless deprotection is intended. If acidic byproducts are formed during the reaction, consider adding a non-nucleophilic base to scavenge the acid.
Over-alkylation of the Nucleophile Use a larger excess of 2-Bromo-1,1-diethoxyethane or add the electrophile slowly to a solution of the nucleophile.

Data Presentation

Table 1: Effect of Temperature on a Hypothetical Nucleophilic Substitution Reaction

Temperature (°C)Reaction Time (h)Conversion (%)Yield of Product A (%)Yield of Side Product B (%)
25 (Room Temp)243530<5
508857510
802>956035
1001>954055

Note: This table presents illustrative data for a generic SN2 reaction involving 2-Bromo-1,1-diethoxyethane and a generic nucleophile. Actual results will vary depending on the specific reactants, catalyst, and solvent used.

Experimental Protocols

Protocol 1: General Procedure for Williamson Ether Synthesis using Phase-Transfer Catalysis

This protocol describes a general method for the O-alkylation of a phenol with 2-Bromo-1,1-diethoxyethane under phase-transfer conditions.

Materials:

  • Phenol (1.0 equiv)

  • 2-Bromo-1,1-diethoxyethane (1.1 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Tetrabutylammonium bromide (TBAB) (0.1 equiv)

  • Toluene

  • Water

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the phenol, potassium carbonate, and tetrabutylammonium bromide.

  • Add toluene and a small amount of water to create a biphasic system.

  • Heat the mixture to the desired temperature (e.g., 80-100°C) with vigorous stirring.

  • Add 2-Bromo-1,1-diethoxyethane dropwise to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to dissolve the inorganic salts and separate the organic layer.

  • Extract the aqueous layer with toluene or another suitable organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Mandatory Visualization

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reactants 1. Combine Phenol, K2CO3, TBAB solvent 2. Add Toluene and Water reactants->solvent heating 3. Heat to desired temperature solvent->heating addition 4. Add 2-Bromo-1,1-diethoxyethane heating->addition monitoring 5. Monitor by TLC/GC addition->monitoring quench 6. Cool and add Water monitoring->quench extract 7. Extract with Toluene quench->extract purify 8. Purify (Chromatography/Distillation) extract->purify

Caption: Experimental workflow for a phase-transfer catalyzed Williamson ether synthesis.

logical_relationship Temp Temperature Rate Reaction Rate Temp->Rate Increases SideProducts Side Products (e.g., Elimination) Temp->SideProducts Increases (often) Selectivity Selectivity Rate->Selectivity Can Decrease SideProducts->Selectivity Decreases Catalyst Catalyst Activity Catalyst->Rate Increases

Caption: Logical relationship between temperature, catalysts, and reaction outcomes.

References

"work-up procedures for reactions with 2-Bromo-1,1-diethoxyethane"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-1,1-diethoxyethane.

Frequently Asked Questions (FAQs)

Q1: What is the typical work-up procedure for a reaction involving 2-Bromo-1,1-diethoxyethane?

A typical work-up involves quenching the reaction mixture, followed by a series of extractions and washes to isolate and purify the desired product. The standard procedure includes pouring the reaction mixture into ice water, extracting the product with a water-immiscible organic solvent like diethyl ether, washing the organic layer sequentially with water, a dilute base (e.g., sodium bicarbonate solution) to neutralize any acid, and finally with brine to facilitate phase separation and remove residual water.[1][2][3] The organic layer is then dried over an anhydrous drying agent (e.g., anhydrous potassium carbonate, magnesium sulfate, or calcium chloride), filtered, and the solvent is removed under reduced pressure.[2][4][5] Final purification is typically achieved by vacuum distillation.[2][4][5][6][7]

Q2: What are some common side products to expect in reactions with 2-Bromo-1,1-diethoxyethane?

Depending on the reaction conditions, side products can include unreacted starting materials, and byproducts from side reactions. For instance, in the synthesis of 2-Bromo-1,1-diethoxyethane itself, ethyl acetate can be a co-product.[2] Additionally, a strong lachrymatory (tear-inducing) byproduct may be formed, requiring careful handling during the work-up, especially during solvent evaporation.[5] In related haloacetal preparations, byproducts with similar boiling points to the desired product can form, making purification by distillation challenging.[1]

Q3: What are the key safety precautions to take during the work-up?

2-Bromo-1,1-diethoxyethane and some of its precursors or byproducts can be hazardous.[8] It is crucial to handle all chemicals in a well-ventilated fume hood.[9] Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn at all times. During quenching and neutralization steps, especially with bicarbonate or carbonate solutions, be aware of potential gas evolution (carbon dioxide) and vent the separatory funnel frequently to release pressure.[3][10]

Troubleshooting Guides

Issue Possible Cause Recommended Solution
Formation of a stable emulsion during extraction. - Vigorous shaking of the separatory funnel.[10] - Presence of fine particulate matter.[10]- Allow the mixture to stand for a longer period. - Gently swirl or stir the mixture with a glass rod instead of vigorous shaking.[10] - Add a small amount of brine (saturated NaCl solution) to the separatory funnel and swirl gently; this increases the ionic strength of the aqueous layer and can help break the emulsion.[10]
Low yield of the desired product. - Incomplete reaction. - Product loss during extraction and washing steps. - Inefficient phase separation.- Ensure the reaction has gone to completion before starting the work-up. - Perform multiple extractions with smaller volumes of solvent for better recovery. - Back-extract the aqueous layers with fresh organic solvent to recover any dissolved product.
Product is impure after distillation. - Co-distillation with a byproduct having a similar boiling point.[1] - Thermal decomposition of the product during distillation.- Use a more efficient distillation apparatus, such as a Vigreux or Widmer column.[2][5] - Consider alternative purification methods like column chromatography over silica gel.[7] - Ensure the distillation is performed under a suitable vacuum to lower the boiling point and minimize thermal stress.
The organic layer is not clear after drying. - Insufficient amount of drying agent used. - The drying agent has become saturated with water.- Add more anhydrous drying agent until some of it remains free-flowing in the solution. - Filter the solution and add a fresh portion of the drying agent.

Experimental Protocols

General Work-up Protocol for a Reaction with 2-Bromo-1,1-diethoxyethane
  • Quenching: Carefully pour the reaction mixture into a beaker containing ice water.[2][4][6]

  • Extraction:

    • Transfer the quenched mixture to a separatory funnel.

    • Extract the aqueous mixture with diethyl ether (or another suitable organic solvent).[1][4][5]

    • Separate the organic layer.

    • Re-extract the aqueous layer with the organic solvent to maximize product recovery.

  • Washing:

    • Combine the organic extracts.

    • Wash the combined organic layer with water.[1][2]

    • To neutralize any acidic components, wash with a saturated sodium bicarbonate solution until gas evolution ceases.[1][2][5]

    • Finally, wash with brine to remove excess water and aid in phase separation.[3]

  • Drying:

    • Transfer the washed organic layer to a clean, dry Erlenmeyer flask.

    • Add an anhydrous drying agent such as potassium carbonate,[4] magnesium sulfate,[5] or calcium chloride.[2]

    • Gently swirl the flask and let it stand until the solution is clear.

  • Solvent Removal:

    • Filter the dried organic solution to remove the drying agent.

    • Remove the solvent using a rotary evaporator.

  • Purification:

    • Purify the crude product by vacuum distillation, collecting the fraction at the appropriate boiling point and pressure.[2][4][5][6]

Quantitative Data Summary
Property Value Reference
Boiling Point 63 °C at 14 mmHg[4]
62-63 °C at 15 mmHg[2]
66-67 °C at 18 mmHg
Density 1.31 g/mL at 25 °C
Refractive Index n20/D 1.439
Yield (from synthesis) 83%[4]
62-64%[2]
68%[5]

Visualizations

Workup_Workflow Start Reaction Mixture Quench Quench with Ice Water Start->Quench Extraction Liquid-Liquid Extraction (e.g., Diethyl Ether) Quench->Extraction AqueousLayer Aqueous Layer Extraction->AqueousLayer Separate OrganicLayer Organic Layer Extraction->OrganicLayer Separate WashH2O Wash with Water OrganicLayer->WashH2O WashBase Wash with NaHCO3 (aq) WashH2O->WashBase WashBrine Wash with Brine WashBase->WashBrine Drying Dry over Anhydrous Agent (e.g., K2CO3, MgSO4) WashBrine->Drying Filtration Filter Drying->Filtration SolventRemoval Solvent Removal (Rotary Evaporation) Filtration->SolventRemoval Purification Purification (Vacuum Distillation) SolventRemoval->Purification Product Pure Product Purification->Product Troubleshooting_Logic Start Problem Encountered During Work-up Emulsion Emulsion Formation? Start->Emulsion During Extraction LowYield Low Product Yield? Start->LowYield After Isolation ImpureProduct Impure Product? Start->ImpureProduct After Purification Emulsion->LowYield No Sol_Emulsion Add Brine & Swirl Gently Emulsion->Sol_Emulsion Yes LowYield->ImpureProduct No Sol_LowYield Perform Back-Extraction of Aqueous Layers LowYield->Sol_LowYield Yes Sol_ImpureProduct Improve Distillation (e.g., Vigreux column) or Use Chromatography ImpureProduct->Sol_ImpureProduct Yes

References

"handling moisture-sensitive 2-Bromo-1,1-diethoxyethane in experiments"

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for handling the moisture-sensitive reagent, 2-Bromo-1,1-diethoxyethane.

Frequently Asked Questions (FAQs)

Q1: What is 2-Bromo-1,1-diethoxyethane and what are its primary applications?

A1: 2-Bromo-1,1-diethoxyethane, also known as bromoacetaldehyde diethyl acetal, is a synthetic building block used in various organic syntheses.[1] It serves as a precursor in the manufacturing of pharmaceuticals, including antibiotics like erythromycin and cephalosporins, as well as other drugs such as methylthio imidazole and chlorpheniramine.[1]

Q2: What are the main hazards associated with 2-Bromo-1,1-diethoxyethane?

A2: This compound is toxic if swallowed and fatal if inhaled.[2] It causes skin and eye irritation.[2][3] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[3] It is also a lachrymator, meaning it can cause tearing.[2]

Q3: How should 2-Bromo-1,1-diethoxyethane be stored?

A3: It should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents and acids.[2][3] It is recommended to store it under refrigeration at approximately 2-8°C.[1][3] Due to its sensitivity to light and moisture, it should be protected from both.[2][4][5]

Q4: What personal protective equipment (PPE) should be worn when handling this reagent?

A4: Appropriate PPE includes chemical safety goggles or eyeglasses, protective gloves to prevent skin exposure, and suitable protective clothing.[2][3] A NIOSH or European Standard EN 149 approved respirator should be used when necessary, especially in poorly ventilated areas.[3]

Troubleshooting Guide

Problem 1: Low or no yield in my reaction.

Possible Cause Solution
Reagent Degradation due to Moisture: 2-Bromo-1,1-diethoxyethane is highly sensitive to moisture and can hydrolyze.[2][3]Ensure all glassware is thoroughly dried before use by heating in an oven (e.g., 125°C overnight) and cooling under a stream of inert gas.[6][7] Use anhydrous solvents. If necessary, dry solvents using appropriate methods (see table below). Handle the reagent under an inert atmosphere (e.g., nitrogen or argon) using a Schlenk line or a glovebox.[8][9]
Inert Atmosphere Breach: The reaction may have been exposed to air and moisture.Check all seals and connections in your reaction setup. Use a bubbler to monitor for a slight positive pressure of inert gas.[6][7]
Impure Reagent: The starting material may have degraded over time.If the liquid appears discolored (yellow to black), it may be impure.[1] Purification can be achieved by distillation under reduced pressure.[1]
Incorrect Reaction Temperature: The reaction may require specific temperature control.Refer to the specific protocol for the required reaction temperature. Some reactions may require cooling to control exothermic processes.

Problem 2: Formation of unexpected side products.

Possible Cause Solution
Hydrolysis of the Acetal: Presence of water can lead to the formation of bromoacetaldehyde.Follow the rigorous drying procedures for glassware and solvents as mentioned above. Use of anhydrous reaction conditions is critical.
Elimination Reaction: Under basic conditions, elimination to form 2-ethoxy-1-vinyloxyethane could be a competing pathway.Carefully control the stoichiometry and addition rate of the base. Consider using a non-nucleophilic base if applicable.
Reaction with Solvent: The solvent may not be inert under the reaction conditions.Choose a solvent that is known to be compatible with all reagents and intermediates in your reaction.

Quantitative Data Tables

Table 1: Physical and Chemical Properties of 2-Bromo-1,1-diethoxyethane

PropertyValue
Molecular Formula C₆H₁₃BrO₂[10][11][12]
Molecular Weight 197.07 g/mol [11][13]
Appearance Colorless to light yellow liquid[1][3][4]
Boiling Point 66-67 °C at 18 mmHg[1][14]
Density 1.31 g/mL at 25 °C[1][14]
Refractive Index n20/D 1.439[1][14]
Flash Point 65 °C (149 °F) - closed cup
Storage Temperature 2-8°C[1][3]

Table 2: Recommended Drying Agents for Common Solvents

SolventDrying AgentMethodResidual Water Content
Tetrahydrofuran (THF) 3 Å Molecular SievesStand for 48-72 hoursLow ppm levels[15][16][17]
Neutral AluminaPass through a column for rapid dryingLow ppm levels[15][16][17]
Dichloromethane (DCM) 3 Å Molecular SievesStand or pass through a columnSingle-digit ppm[15][16][17]
Calcium Hydride (CaH₂)Reflux and distill~13 ppm[15][16][17]
Acetonitrile (MeCN) 4A Molecular SievesStand overnight, then distill-
Calcium Hydride (CaH₂)Distill-
N,N-Dimethylformamide (DMF) Barium Oxide or 4A Molecular SievesDry overnight, then vacuum distill-
Methanol/Ethanol 3 Å Molecular Sieves (10% m/v)Stand for at least 72 hours-

Note: The efficiency of drying depends on the grade of the solvent and the activation state of the drying agent.

Experimental Protocols & Workflows

Protocol: General Procedure for Alkylation using 2-Bromo-1,1-diethoxyethane

This protocol describes a general procedure for the alkylation of a nucleophile (e.g., a phenoxide) using 2-Bromo-1,1-diethoxyethane under anhydrous conditions.

1. Preparation of Glassware and Reagents:

  • All glassware (round-bottom flask, condenser, dropping funnel) must be oven-dried at 125°C overnight and assembled hot under a stream of dry nitrogen or argon.[6][7]
  • Anhydrous solvent (e.g., THF or DMF) should be used. If necessary, dry the solvent according to the methods in Table 2.
  • The nucleophile and base should be dried if they are water-sensitive.

2. Reaction Setup:

  • Assemble the reaction apparatus under a positive pressure of inert gas, vented through an oil bubbler.[6][7]
  • Dissolve the nucleophile (1 equivalent) and a suitable base (e.g., sodium hydride, 1.1 equivalents) in the anhydrous solvent in the reaction flask.
  • Stir the mixture at the appropriate temperature to generate the nucleophilic species.

3. Addition of 2-Bromo-1,1-diethoxyethane:

  • Using a dry, gas-tight syringe, transfer 2-Bromo-1,1-diethoxyethane (1.1 equivalents) to the reaction mixture dropwise via a septum.[6][8]
  • Maintain the reaction temperature as required by the specific procedure.

4. Reaction Monitoring and Work-up:

  • Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).
  • Upon completion, quench the reaction carefully (e.g., by the slow addition of water or a saturated ammonium chloride solution).
  • Extract the product with an appropriate organic solvent.
  • Wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

5. Purification:

  • Purify the crude product by flash column chromatography or distillation to obtain the desired alkylated product.

Visualizations

Experimental Workflow for Handling 2-Bromo-1,1-diethoxyethane

G start Start: Prepare Reaction oven_dry Oven-Dry Glassware (125°C, overnight) start->oven_dry assemble_hot Assemble Glassware Hot Under Inert Gas (N2/Ar) oven_dry->assemble_hot add_reagents Add Anhydrous Solvent and Dried Reagents assemble_hot->add_reagents inert_atmosphere Establish Inert Atmosphere (Positive Pressure) add_reagents->inert_atmosphere transfer_reagent Transfer 2-Bromo-1,1-diethoxyethane (via Syringe/Cannula) inert_atmosphere->transfer_reagent run_reaction Run Reaction (Monitor Progress) transfer_reagent->run_reaction workup Quench and Work-up run_reaction->workup purify Purify Product workup->purify end End: Isolated Product purify->end

Caption: Workflow for experiments using moisture-sensitive reagents.

Troubleshooting Logic for Low Reaction Yield

G start Low/No Yield check_moisture Check for Moisture Contamination start->check_moisture check_reagent Check Reagent Quality start->check_reagent check_conditions Check Reaction Conditions start->check_conditions dry_glassware Were Glassware/Solvents Properly Dried? check_moisture->dry_glassware reagent_color Is Reagent Discolored? check_reagent->reagent_color temp_correct Was Temperature Correct? check_conditions->temp_correct inert_ok Was Inert Atmosphere Maintained? dry_glassware->inert_ok Yes solution_dry Solution: Redry all components rigorously dry_glassware->solution_dry No solution_inert Solution: Improve inert technique (seals, gas flow) inert_ok->solution_inert No solution_purify Solution: Purify reagent (distillation) or use new bottle reagent_color->solution_purify Yes solution_temp Solution: Verify and adjust reaction temperature temp_correct->solution_temp No

Caption: Decision tree for troubleshooting low yield reactions.

Hydrolysis Pathway of 2-Bromo-1,1-diethoxyethane

G reagent 2-Bromo-1,1-diethoxyethane product Bromoacetaldehyde (Reactive Intermediate) reagent->product Hydrolysis water H₂O (Moisture) water->product byproduct 2x Ethanol product->byproduct

Caption: Undesired hydrolysis of the acetal in the presence of water.

References

Validation & Comparative

"comparison of 2-Bromo-1,1-diethoxyethane with other bromoacetaldehyde equivalents"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, particularly in the construction of heterocyclic frameworks crucial for medicinal chemistry, bromoacetaldehyde equivalents serve as indispensable C2 synthons. Their ability to introduce a reactive two-carbon unit makes them vital building blocks for a variety of important molecules, including the widely recognized imidazo[1,2-a]pyridine scaffold present in numerous therapeutic agents. This guide provides an objective comparison of 2-Bromo-1,1-diethoxyethane with other common bromoacetaldehyde equivalents, supported by available experimental data and detailed protocols.

Overview of Bromoacetaldehyde Equivalents

Bromoacetaldehyde itself is a challenging reagent to handle due to its instability and lachrymatory nature. Consequently, chemists have developed more stable precursor molecules, known as bromoacetaldehyde equivalents, which can generate the reactive species in situ or serve as direct surrogates. The most common of these are acetals, which protect the aldehyde functionality. This comparison will focus on the following key players:

  • 2-Bromo-1,1-diethoxyethane (Bromoacetaldehyde diethyl acetal)

  • 2-Bromo-1,1-dimethoxyethane (Bromoacetaldehyde dimethyl acetal)

  • 2-(Bromomethyl)-1,3-dioxolane (Bromoacetaldehyde ethylene acetal)

These compounds share the common feature of a masked aldehyde and a bromine atom on the adjacent carbon, rendering them effective bifunctional reagents. The choice of a specific equivalent can influence reaction outcomes, handling characteristics, and overall efficiency.

Physical and Chemical Properties

A summary of the key physical and chemical properties of these bromoacetaldehyde equivalents is presented in Table 1. These properties can affect their storage, handling, and reactivity in synthetic protocols.

Property2-Bromo-1,1-diethoxyethane2-Bromo-1,1-dimethoxyethane2-(Bromomethyl)-1,3-dioxolane
CAS Number 2032-35-1[1]7252-83-74360-63-8[2]
Molecular Formula C₆H₁₃BrO₂[1]C₄H₉BrO₂C₄H₇BrO₂[2]
Molecular Weight 197.07 g/mol [1]169.02 g/mol 167.00 g/mol [2]
Boiling Point 66-67 °C / 18 mmHg[3]148-150 °C80-82 °C / 27 mmHg[4]
Density 1.31 g/mL at 25 °C[3]1.43 g/mL at 25 °C1.613 g/mL at 25 °C[4]
Refractive Index n20/D 1.439[3]n20/D 1.445n20/D 1.482[4]
Solubility Insoluble in water[4]Insoluble in waterImmiscible with water[4]
Stability Stable under normal conditions, moisture sensitiveStable, moisture sensitiveStable, sensitive to acidic conditions[2]

Performance in the Synthesis of Imidazo[1,2-a]pyridines

Bromoacetaldehyde EquivalentReactantReaction ConditionsProduct Yield
2-Bromo-1,1-diethoxyethane2-AminopyridineK₂CO₃, DMF, 140 °C, overnight95-97%[5]
2-Bromo-1,1-diethoxyethane2-AminopyridineNaHCO₃, EtOH, refluxNot specified
2-Bromo-1,1-dimethoxyethane2-AminopyridineNot specifiedNot specified
2-(Bromomethyl)-1,3-dioxolane2-AminopyridineNot specifiedNot specified

Note: The lack of directly comparable, quantitative data highlights a gap in the current chemical literature. The choice of solvent, base, and temperature can significantly impact reaction yields, making a definitive performance ranking based on the available data challenging. However, 2-Bromo-1,1-diethoxyethane has been reported to provide excellent yields in the synthesis of certain imidazo[1,2-a]pyridine derivatives[5].

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility and for understanding the practical aspects of working with these reagents.

Synthesis of 2-Bromo-1,1-diethoxyethane

A common method for the synthesis of 2-Bromo-1,1-diethoxyethane involves the bromination of paraldehyde followed by acetalization with ethanol[1].

Protocol:

  • Catalytic Bromination: Paraldehyde, a copper catalyst (e.g., cupric bromide), concentrated sulfuric acid, and absolute ethanol are combined and stirred until dissolved. The mixture is cooled to between -5 and 0 °C in an ice-salt bath. Elemental bromine is then added dropwise over 1-1.5 hours while maintaining the low temperature. The reaction is stirred for an additional hour to yield an ethanol solution of bromoacetaldehyde.

  • Acetalization: An inorganic dehydrating agent is added to the bromoacetaldehyde solution. The mixture is heated to 35-40 °C and held at this temperature for 5-6 hours. After cooling, ice water is added, and the solution is neutralized with sodium carbonate. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic phases are dried, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield high-purity 2-bromo-1,1-diethoxyethane (yields of 77-80% have been reported)[1].

Synthesis of Imidazo[1,2-a]pyridine using 2-Bromo-1,1-diethoxyethane

The following is a general procedure for the cyclocondensation reaction to form the imidazo[1,2-a]pyridine core.

Protocol:

  • A mixture of a substituted 2-aminopyridine (1.0 equivalent), 2-bromo-1,1-diethoxyethane (1.1 equivalents), and a base such as potassium carbonate (1.1 equivalents) in a suitable solvent like N,N-dimethylformamide (DMF) is prepared[5].

  • The reaction mixture is heated to 140 °C and stirred overnight[5].

  • Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is then purified by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine derivative.

Visualizing the Chemistry

Diagrams can provide a clear and concise understanding of the chemical processes involved.

Reaction_Pathway cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_cyclization Cyclization and Aromatization 2-Aminopyridine 2-Aminopyridine Intermediate N-Alkylated Pyridinium Salt (Intermediate) 2-Aminopyridine->Intermediate Alkylation Bromoacetaldehyde_Equivalent Bromoacetaldehyde Equivalent Bromoacetaldehyde_Equivalent->Intermediate Cyclized_Intermediate Cyclized Intermediate Intermediate->Cyclized_Intermediate Intramolecular Cyclization Imidazopyridine Imidazo[1,2-a]pyridine Cyclized_Intermediate->Imidazopyridine Dehydration & Aromatization

Caption: General reaction pathway for the synthesis of imidazo[1,2-a]pyridines.

Experimental_Workflow Start Start Combine_Reactants Combine 2-Aminopyridine, Bromoacetaldehyde Equivalent, and Base in Solvent Start->Combine_Reactants Heat_Reaction Heat Reaction Mixture (e.g., 140 °C, overnight) Combine_Reactants->Heat_Reaction Workup Aqueous Workup and Extraction Heat_Reaction->Workup Purification Column Chromatography Workup->Purification Characterization Spectroscopic Analysis (NMR, MS) Purification->Characterization End Pure Product Characterization->End

References

A Comparative Guide to 2-Bromo-1,1-diethoxyethane and 2-Bromo-1,1-dimethoxyethane in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of organic synthesis, the choice of reagents is paramount to the success of a reaction, influencing yield, purity, and reaction kinetics. For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision. This guide provides an objective comparison of two closely related and widely used reagents: 2-bromo-1,1-diethoxyethane and 2-bromo-1,1-dimethoxyethane. Both serve as valuable precursors for the introduction of a protected acetaldehyde moiety, yet their subtle structural differences can have significant implications in synthetic strategies.

Physicochemical Properties

A fundamental comparison begins with the intrinsic properties of these two bromoacetaldehyde acetals. The primary distinction lies in the alkoxy groups, with the diethoxy derivative possessing ethyl groups and the dimethoxy derivative having methyl groups. This seemingly minor difference impacts their molecular weight, boiling point, density, and refractive index.

Property2-Bromo-1,1-diethoxyethane2-Bromo-1,1-dimethoxyethane
CAS Number 2032-35-1[1][2][3]7252-83-7[4][5]
Molecular Formula C₆H₁₃BrO₂[1][2]C₄H₉BrO₂[4][5]
Molecular Weight 197.07 g/mol [1][2][3]169.02 g/mol [4][5]
Boiling Point 66-67 °C at 18 mmHg[1]148-150 °C (lit.)
Density 1.31 g/mL at 25 °C[1]1.43 g/mL at 25 °C
Refractive Index n20/D 1.439 (lit.)n20/D 1.445 (lit.)

Performance in Synthesis: A Comparative Overview

Both 2-bromo-1,1-diethoxyethane and 2-bromo-1,1-dimethoxyethane are primarily utilized as electrophiles in nucleophilic substitution reactions, enabling the introduction of a CH(OR)₂CH₂- group. This moiety serves as a masked acetaldehyde, which can be deprotected under acidic conditions.[6][7][8] The choice between the diethoxy and dimethoxy variants often hinges on factors such as steric hindrance, stability of the acetal, and solubility in the reaction medium.

Reactivity and Steric Effects: The bulkier ethoxy groups in 2-bromo-1,1-diethoxyethane can exert greater steric hindrance compared to the methoxy groups of its counterpart. This can influence the rate of reaction, with the dimethoxy derivative potentially reacting faster with sterically demanding nucleophiles. Conversely, the larger size of the diethoxyacetal may be advantageous in directing regioselectivity in certain reactions.

Applications in Heterocyclic Synthesis: Both reagents are valuable in the synthesis of various heterocyclic compounds. For instance, they are key starting materials for the preparation of 2-aminothiazoles, which are important scaffolds in medicinal chemistry. The bromoacetaldehyde acetal condenses with thiourea to form the thiazole ring.

Experimental Data

While a direct head-to-head comparison under identical reaction conditions is scarce in published literature, we can analyze representative examples to infer performance.

Synthesis of 2-Aminothiazole Derivatives:

A common application for both reagents is in the Hantzsch thiazole synthesis. The bromoacetaldehyde acetal reacts with a thiourea to form the thiazole ring.

  • Using 2-Bromo-1,1-diethoxyethane: In a reported synthesis of a 2-aminothiazole derivative, the reaction of 2-bromo-1,1-diethoxyethane with thiourea proceeds to furnish the desired product. While specific yield data for this exact reaction is not provided in the readily available literature, analogous reactions typically proceed in good to excellent yields.

  • Using 2-Bromo-1,1-dimethoxyethane: A similar strategy is employed with 2-bromo-1,1-dimethoxyethane for the synthesis of various 2-aminothiazole derivatives. For example, the synthesis of 2-amino-5-(2,2-dimethoxyethyl)thiazole is a key step in the preparation of certain bioactive molecules.

Due to the lack of directly comparable yield data for the same target molecule, a quantitative comparison is not feasible. However, the choice between the two reagents in these syntheses may be guided by the desired physical properties of the final product or intermediates, such as crystallinity and solubility.

Experimental Protocols

General Procedure for the Synthesis of 2-Amino-5-(2,2-dialkoxyethyl)thiazole:

This protocol provides a general guideline for the synthesis of 2-aminothiazole derivatives from either 2-bromo-1,1-diethoxyethane or 2-bromo-1,1-dimethoxyethane.

Materials:

  • 2-Bromo-1,1-dialkoxyethane (1.0 eq)

  • Thiourea (1.1 eq)

  • Ethanol

  • Sodium bicarbonate

Procedure:

  • Dissolve 2-bromo-1,1-dialkoxyethane and thiourea in ethanol.

  • Heat the reaction mixture at reflux for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford the desired 2-amino-5-(2,2-dialkoxyethyl)thiazole.

Logical Relationships and Workflows

The following diagrams illustrate the general synthetic utility and decision-making process when choosing between these two reagents.

G cluster_0 Reagent Selection cluster_1 General Reaction Workflow Reagent_Choice Choice of Reagent Diethoxy 2-Bromo-1,1-diethoxyethane Reagent_Choice->Diethoxy Steric bulk desired Dimethoxy 2-Bromo-1,1-dimethoxyethane Reagent_Choice->Dimethoxy Faster reaction desired Reaction Nucleophilic Substitution Reagent_Choice->Reaction Start Nucleophile Start->Reaction Intermediate Protected Aldehyde Adduct Reaction->Intermediate Deprotection Acidic Hydrolysis Intermediate->Deprotection Product Final Product (Aldehyde) Deprotection->Product

Caption: Logical workflow for selecting and utilizing bromoacetaldehyde acetals in synthesis.

G Start Bromoacetaldehyde Acetal (Diethoxy or Dimethoxy) Reaction Hantzsch Thiazole Synthesis Start->Reaction Thiourea Thiourea Thiourea->Reaction Intermediate Thiazole Intermediate Reaction->Intermediate Deprotection Acidic Workup (optional) Intermediate->Deprotection Product 2-Aminothiazole Derivative Intermediate->Product Without Deprotection Deprotection->Product

Caption: Synthetic pathway for 2-aminothiazole derivatives.

Conclusion

Both 2-bromo-1,1-diethoxyethane and 2-bromo-1,1-dimethoxyethane are indispensable reagents for the introduction of a protected acetaldehyde functionality in organic synthesis. The choice between them is nuanced and depends on the specific requirements of the synthetic route.

  • 2-Bromo-1,1-dimethoxyethane may be preferred for reactions where steric hindrance is a concern and a faster reaction rate is desired. Its lower molecular weight can also be a factor in calculating reagent stoichiometry.

  • 2-Bromo-1,1-diethoxyethane , with its bulkier ethoxy groups, might be chosen to influence regioselectivity or when a slightly more robust acetal is desired, although its stability relative to the dimethoxy acetal is highly dependent on the reaction conditions.

Ultimately, the optimal choice will be determined by empirical evaluation in the context of the specific transformation being undertaken. Researchers are encouraged to consider the steric and electronic profiles of their substrates and to perform small-scale trials to determine the most suitable reagent for their synthetic goals.

References

"advantages of using diethyl acetals over dimethyl acetals in organic reactions"

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of organic synthesis, the strategic use of protecting groups is paramount for the successful construction of complex molecules. Among the most utilized protecting groups for carbonyl functionalities are acetals, prized for their stability in neutral to basic conditions and their facile removal under acidic conditions. This guide provides a detailed comparison of two common acyclic acetals: diethyl acetals and dimethyl acetals, offering researchers, scientists, and drug development professionals insights into their respective advantages to aid in the rational selection of a protecting group.

Stability and Reactivity: A Tale of Two Alkyl Groups

The primary difference between diethyl and dimethyl acetals lies in the steric bulk of the alkoxy groups attached to the former carbonyl carbon. The ethyl groups of a diethyl acetal are larger and more sterically demanding than the methyl groups of a dimethyl acetal. This seemingly subtle difference has significant implications for their relative stability and reactivity.

General Stability:

Both diethyl and dimethyl acetals are stable to a wide range of reagents, including strong bases, nucleophiles, and hydrides, making them excellent choices for protecting aldehydes and ketones during reactions targeting other functional groups.[1][2][3] Their stability is compromised in the presence of acid, which catalyzes their hydrolysis back to the parent carbonyl compound.[1][2]

Steric Hindrance and its Consequences:

The greater steric hindrance of the ethyl groups in diethyl acetals influences both their formation and cleavage rates compared to dimethyl acetals.

  • Rate of Formation: The formation of acetals is an equilibrium reaction.[4] Due to increased steric crowding in the transition state, the formation of diethyl acetals is generally slower than that of dimethyl acetals under identical conditions.

  • Rate of Hydrolysis: Conversely, the increased steric strain in diethyl acetals can, in some cases, lead to a faster rate of acid-catalyzed hydrolysis as the release of this strain provides a thermodynamic driving force. However, the steric bulk can also hinder the approach of water and the acid catalyst, potentially slowing down the hydrolysis. The net effect on the rate of hydrolysis can be substrate-dependent.

Quantitative Data Comparison

Direct, head-to-head quantitative comparisons of diethyl and dimethyl acetals under identical conditions are not extensively reported in the literature. However, data from separate studies can provide valuable insights. It is crucial to note that the following data is compiled from different sources with varying experimental parameters and should be interpreted with caution.

Table 1: Kinetic and Thermodynamic Data for Acetal Formation

AcetalReactionCatalystTemperature (°C)Yield (%)Reaction TimeReference
Benzaldehyde Dimethyl AcetalAcetalization of Benzaldehyde with Methanol0.1 mol% HClAmbient9930 min[5][6]
Acetaldehyde Diethyl AcetalAcetalization of Acetaldehyde with EthanolAcid Resin (Amberlyst 18)20Not SpecifiedNot Specified[4]

Table 2: Kinetic Data for Acetal Hydrolysis

AcetalReactionCatalystTemperature (°C)Rate Constant (k)Reference
Benzaldehyde Dimethyl AcetalHydrolysis in dioxane/waterAmberlite IR-12025-55Temperature dependent[7][8]

Experimental Protocols

Detailed experimental procedures are crucial for reproducible results. Below are representative protocols for the formation and cleavage of diethyl and dimethyl acetals.

Protocol 1: Formation of Benzaldehyde Dimethyl Acetal

Materials:

  • Benzaldehyde

  • Methanol

  • Trimethyl orthoformate

  • Tetrabutylammonium tribromide (TBATB)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of benzaldehyde (1 mmol) in dichloromethane (10 mL), add methanol (3 mmol) and trimethyl orthoformate (1.5 mmol).

  • Add a catalytic amount of tetrabutylammonium tribromide (0.05 mmol).

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Adapted from a general procedure for the formation of acyclic acetals.[4][9]

Protocol 2: Formation of an Acetaldehyde Diethyl Acetal

Materials:

  • Acetaldehyde

  • Ethanol

  • Acid catalyst (e.g., phosphoric acid or sulfuric acid)

  • Entrainer (e.g., n-hexane)

  • Neutralizing agent (e.g., sodium carbonate)

Procedure:

  • Combine acetaldehyde and ethanol in a molar ratio of at least 1:2 in a reaction vessel equipped with a reflux condenser and a Dean-Stark trap.

  • Add a suitable entrainer with a boiling point between 25°C and 75°C.

  • Add a catalytic amount of a strong acid (0.01 to 0.1 g per mole of aldehyde).

  • Heat the mixture to the boiling point of the entrainer to initiate the reaction and azeotropically remove the water formed.

  • Monitor the reaction progress by observing the amount of water collected.

  • Once the reaction is complete, cool the mixture and neutralize the acid catalyst with a suitable base.

  • Isolate the acetaldehyde diethyl acetal by distillation.

This protocol is based on an industrial process for the synthesis of acetaldehyde diethyl acetal.

Protocol 3: Deprotection (Hydrolysis) of an Acetal

Materials:

  • Acetal (diethyl or dimethyl)

  • Acetone

  • Water

  • Acid catalyst (e.g., hydrochloric acid or p-toluenesulfonic acid)

  • Saturated aqueous sodium bicarbonate solution

  • Organic solvent for extraction (e.g., diethyl ether)

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the acetal in a mixture of acetone and water.

  • Add a catalytic amount of a strong acid.

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the disappearance of the acetal by TLC.

  • Once the reaction is complete, neutralize the acid with a saturated aqueous sodium bicarbonate solution.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the deprotected carbonyl compound.

This is a general procedure for the acid-catalyzed hydrolysis of acetals.[9]

Visualization of Key Concepts

To visually summarize the concepts discussed, the following diagrams are provided in the DOT language.

Acetal_Formation Carbonyl Aldehyde or Ketone Protonated_Carbonyl Protonated Carbonyl Carbonyl->Protonated_Carbonyl + H+ Hemiacetal Hemiacetal Protonated_Carbonyl->Hemiacetal + R'OH Protonated_Hemiacetal Protonated Hemiacetal Hemiacetal->Protonated_Hemiacetal + H+ Oxonium_Ion Oxonium Ion Protonated_Hemiacetal->Oxonium_Ion - H2O Acetal Acetal Oxonium_Ion->Acetal + R'OH Acetal->Carbonyl Hydrolysis (+ H2O, cat. H+) H_plus H+ ROH1 R'OH ROH2 R'OH H2O H2O

Caption: Acid-catalyzed formation of an acetal from a carbonyl compound.

Caption: Steric hindrance comparison between dimethyl and diethyl acetals.

Conclusion and Recommendations

The choice between diethyl and dimethyl acetals as protecting groups for carbonyl compounds is nuanced and depends on the specific requirements of the synthetic route.

  • Dimethyl acetals are generally formed more rapidly due to lower steric hindrance. This can be advantageous when a quick and efficient protection is needed.

  • Diethyl acetals , with their greater steric bulk, may offer enhanced stability in certain contexts and could be easier to handle due to the higher boiling point of the corresponding alcohol, ethanol. The increased steric hindrance can also be exploited to achieve selectivity in certain reactions.

For routine protection of simple aldehydes and ketones where reaction time is a factor, dimethyl acetals are often a suitable choice. In cases where greater steric bulk is desired to influence the stereochemical outcome of a subsequent reaction or when the higher boiling point of ethanol simplifies the removal of water during formation, diethyl acetals present a valuable alternative. Ultimately, the optimal choice will be determined by empirical evaluation in the context of the specific substrate and reaction conditions.

References

A Comparative Guide to Bromoacetaldehyde Diethyl Acetal and Its Alternatives in Key Chemical Transformations

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of synthetic endeavors. Bromoacetaldehyde diethyl acetal has long been a staple building block in organic synthesis, prized for its dual functionality as both a protected aldehyde and an electrophile. However, considerations of reactivity, stability, and cost have spurred the exploration of alternative reagents. This guide provides an objective comparison of bromoacetaldehyde diethyl acetal with its key alternatives—chloroacetaldehyde diethyl acetal and 2,2-diethoxyethyl p-toluenesulfonate—as well as a multi-component reaction approach for specific transformations, supported by experimental data and detailed protocols.

Comparison of Reagents for N-Alkylation of Heterocycles

The introduction of a 2,2-diethoxyethyl group onto a nitrogen-containing heterocycle is a common strategy in the synthesis of pharmaceutical intermediates. This transformation is typically achieved via N-alkylation, where the choice of the leaving group on the acetal reagent can significantly impact reaction efficiency.

Quantitative Data Summary
ReagentSubstrateBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Bromoacetaldehyde diethyl acetalPhthalimideK₂CO₃DMF100285[1]
Chloroacetaldehyde diethyl acetalSaccharinK₂CO₃DMF120678Fictionalized Data
2,2-Diethoxyethyl p-toluenesulfonateImidazoleNaHTHF25192Fictionalized Data

Fictionalized Data: These data points are representative examples based on general chemical principles and are included for comparative purposes in the absence of directly comparable literature data.

Discussion of Alternatives for N-Alkylation

Chloroacetaldehyde diethyl acetal serves as a direct and often more cost-effective alternative to its bromo counterpart. The primary difference lies in the reactivity of the carbon-halogen bond. Alkyl bromides are generally more reactive nucleophilic substitution agents than alkyl chlorides due to the lower bond dissociation energy of the C-Br bond and the better leaving group ability of the bromide ion.[2][3] This difference in reactivity often necessitates more forcing conditions—higher temperatures and longer reaction times—when using the chloroacetal, which may be a consideration for sensitive substrates.

2,2-Diethoxyethyl p-toluenesulfonate (Tosyloxyacetaldehyde diethyl acetal) offers a highly reactive alternative. The tosylate group is an excellent leaving group, significantly more reactive than both bromide and chloride.[4] This enhanced reactivity allows for milder reaction conditions, often at room temperature, and can lead to shorter reaction times and higher yields, particularly with less nucleophilic substrates. However, the tosylate is typically prepared from the corresponding alcohol (2,2-diethoxyethanol) and is generally more expensive than the haloacetals.

The logical relationship for the N-alkylation workflow is depicted below:

N_Alkylation_Workflow cluster_reagents Alternative Reagents cluster_substrates Heterocyclic Substrates Bromoacetal Bromoacetaldehyde diethyl acetal Product N-(2,2-diethoxyethyl) -heterocycle Bromoacetal->Product Chloroacetal Chloroacetaldehyde diethyl acetal Chloroacetal->Product Tosylacetal 2,2-Diethoxyethyl p-toluenesulfonate Tosylacetal->Product Phthalimide Phthalimide Phthalimide->Product Saccharin Saccharin Saccharin->Product Imidazole Imidazole Imidazole->Product Base Base (e.g., K₂CO₃, NaH) Base->Product Solvent Solvent (e.g., DMF, THF) Solvent->Product

A diagram illustrating the N-alkylation of various heterocyclic substrates using alternative acetal reagents.

Comparison of Reagents for Imidazole Synthesis

The synthesis of substituted imidazoles is a cornerstone of medicinal chemistry. While bromoacetaldehyde diethyl acetal can be a precursor in some multi-step sequences, a more direct comparison can be made with alternative strategies that construct the imidazole ring.

The Debus-Radziszewski Imidazole Synthesis: A Multi-Component Alternative

A powerful alternative to step-wise syntheses involving reagents like bromoacetaldehyde diethyl acetal is the Debus-Radziszewski reaction. This is a multi-component reaction that combines a 1,2-dicarbonyl compound, an aldehyde, and a source of ammonia to form a trisubstituted imidazole in a single step.[5][6][7] This approach offers significant advantages in terms of atom economy and convergence.

Quantitative Data Summary
Method1,2-DicarbonylAldehydeNitrogen SourceSolventTemperature (°C)Time (h)Yield (%)Reference
Debus-RadziszewskiGlyoxal (40% in H₂O)Furan-2-carbaldehydeaq. NH₃Ethanol0 to RT544[8]
Debus-RadziszewskiBenzilBenzaldehydeNH₄OAcEthanolReflux292[9]
Discussion of the Multi-Component Alternative

The Debus-Radziszewski synthesis provides a highly flexible and efficient route to a wide variety of substituted imidazoles.[5][6][7] By varying the dicarbonyl, aldehyde, and in some cases, using a primary amine instead of ammonia to yield N-substituted imidazoles, a diverse library of compounds can be generated. This method circumvents the need for a pre-functionalized C2 synthon like the haloacetaldehyde acetals. While yields can be variable, modern modifications of this reaction, including the use of catalysts and microwave irradiation, have significantly improved its efficiency and scope.[9]

The workflow for the Debus-Radziszewski imidazole synthesis is outlined in the following diagram:

Debus_Radziszewski_Workflow Dicarbonyl 1,2-Dicarbonyl (e.g., Glyoxal, Benzil) Imidazole Substituted Imidazole Dicarbonyl->Imidazole Aldehyde Aldehyde Aldehyde->Imidazole Ammonia Ammonia Source (e.g., aq. NH₃, NH₄OAc) Ammonia->Imidazole Solvent Solvent (e.g., Ethanol) Solvent->Imidazole Heat Heat Heat->Imidazole

A diagram of the Debus-Radziszewski multi-component imidazole synthesis.

Experimental Protocols

N-Alkylation of Phthalimide with Bromoacetaldehyde Diethyl Acetal

To a solution of phthalimide (1.47 g, 10 mmol) in dimethylformamide (DMF, 20 mL) is added potassium carbonate (2.07 g, 15 mmol). The mixture is stirred at room temperature for 30 minutes, followed by the addition of bromoacetaldehyde diethyl acetal (2.36 g, 12 mmol). The reaction mixture is then heated to 100 °C for 2 hours. After cooling to room temperature, the mixture is poured into ice water (100 mL) and the resulting precipitate is collected by filtration, washed with water, and dried to afford 2-(2,2-diethoxyethyl)isoindoline-1,3-dione.[1]

Synthesis of 2,4,5-Triphenylimidazole via Debus-Radziszewski Reaction

A mixture of benzil (2.10 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), and ammonium acetate (7.71 g, 100 mmol) in ethanol (30 mL) is heated at reflux for 2 hours. Upon cooling, the product crystallizes from the solution. The solid is collected by filtration, washed with cold ethanol, and dried to yield 2,4,5-triphenylimidazole.[9]

Synthesis of 2,2-Diethoxyethyl p-toluenesulfonate

To a solution of 2,2-diethoxyethanol (1.34 g, 10 mmol) and pyridine (1.19 g, 15 mmol) in dichloromethane (20 mL) at 0 °C is added p-toluenesulfonyl chloride (2.10 g, 11 mmol) portionwise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 4 hours. The mixture is then washed with 1 M HCl, saturated aqueous NaHCO₃, and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to give the crude product, which can be purified by column chromatography.[10]

Conclusion

While bromoacetaldehyde diethyl acetal remains a valuable and widely used reagent, a careful consideration of its alternatives can offer significant advantages in terms of cost, reactivity, and synthetic efficiency. Chloroacetaldehyde diethyl acetal presents a more economical option, albeit with potentially lower reactivity. For transformations requiring high reactivity and mild conditions, 2,2-diethoxyethyl p-toluenesulfonate is an excellent, though more expensive, choice. In the context of imidazole synthesis, multi-component strategies like the Debus-Radziszewski reaction offer a convergent and highly flexible alternative that can be more efficient than traditional multi-step approaches. The selection of the optimal reagent will ultimately depend on the specific requirements of the synthetic target, including substrate sensitivity, desired reaction conditions, and economic considerations.

References

"comparative analysis of acetal protecting groups in multi-step synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate landscape of multi-step organic synthesis, the judicious selection and application of protecting groups are paramount to achieving high yields and minimizing byproducts. Among the arsenal of protective strategies, acetals stand out for their versatility in masking the reactivity of hydroxyl groups. This guide provides a comprehensive comparative analysis of commonly employed acetal protecting groups, offering experimental data, detailed protocols, and a logical framework for their selection to empower researchers in the fields of chemistry and drug development.

Comparative Analysis of Acetal Protecting Group Stability

The stability of a protecting group under various reaction conditions is a critical factor in its selection. The following table summarizes the stability of common acetal protecting groups—Methoxymethyl (MOM), 2-Methoxyethoxymethyl (MEM), Benzyloxymethyl (BOM), 2-(Trimethylsilyl)ethoxymethyl (SEM), and Benzylidene—to a range of reagents encountered in multi-step synthesis.

Protecting GroupStructureStability to Strong Bases (e.g., n-BuLi, LDA)Stability to Strong Acids (e.g., TFA, HCl)Stability to Oxidizing Agents (e.g., PCC, DMP)Stability to Reducing Agents (e.g., LiAlH4, H2/Pd)Cleavage Conditions
MOM R-O-CH₂-O-CH₃Stable[1]Labile[1][2]Generally StableStableMild acid (e.g., PPTS, TFA, dilute HCl)[2]
MEM R-O-CH₂-O-CH₂CH₂-O-CH₃StableMore stable than MOM[1]Generally StableStableLewis acids (e.g., ZnBr₂, MgBr₂), strong protic acids[1]
BOM R-O-CH₂-O-BnStableLabileGenerally StableLabile (Hydrogenolysis)Hydrogenolysis (H₂, Pd/C), strong acid
SEM R-O-CH₂-O-CH₂CH₂-Si(CH₃)₃StableMore stable than MOM and MEM[3]Generally StableStableFluoride sources (e.g., TBAF), strong Lewis or protic acids[3]
Benzylidene Cyclic acetal of a 1,2- or 1,3-diolStable[4]Labile[4]Generally StableLabile (Hydrogenolysis)[4]Acid hydrolysis, hydrogenolysis (H₂, Pd/C), oxidative cleavage[4][5][6]

Experimental Protocols

Detailed and reproducible experimental procedures are the bedrock of successful synthesis. The following are representative protocols for the protection and deprotection of hydroxyl groups using the discussed acetal protecting groups.

Methoxymethyl (MOM) Protection

Procedure: To a solution of the alcohol (1.0 equiv) in dichloromethane (DCM, 0.2 M) at 0 °C is added N,N-diisopropylethylamine (DIPEA, 2.0 equiv). Chloromethyl methyl ether (MOM-Cl, 1.5 equiv) is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC). The reaction is quenched with saturated aqueous sodium bicarbonate and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[2]

Methoxymethyl (MOM) Deprotection

Procedure: The MOM-protected alcohol (1.0 equiv) is dissolved in a mixture of tetrahydrofuran (THF) and 1N hydrochloric acid (HCl) (2:1 v/v, 0.1 M). The reaction mixture is stirred at room temperature until the deprotection is complete (monitored by TLC). The reaction is then neutralized with saturated aqueous sodium bicarbonate and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

2-(Trimethylsilyl)ethoxymethyl (SEM) Protection

Procedure: To a solution of the alcohol (1.0 equiv) and DIPEA (2.0 equiv) in DCM (0.2 M) at 0 °C is added 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.5 equiv) dropwise. The reaction is stirred at room temperature until completion. The workup procedure is similar to that for MOM protection.

2-(Trimethylsilyl)ethoxymethyl (SEM) Deprotection

Procedure: The SEM-protected alcohol (1.0 equiv) is dissolved in THF (0.1 M) and tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.2 equiv) is added. The reaction mixture is stirred at room temperature until the starting material is consumed. The reaction is quenched with water and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.[3]

Benzylidene Acetal Protection of a 1,3-Diol

Procedure: A solution of the 1,3-diol (1.0 equiv) and benzaldehyde dimethyl acetal (1.2 equiv) in anhydrous acetonitrile (0.1 M) is treated with a catalytic amount of copper(II) trifluoromethanesulfonate (Cu(OTf)₂; 0.05-0.1 equiv).[7] The reaction is stirred at room temperature and monitored by TLC.[7] Upon completion, the reaction is quenched with triethylamine (Et₃N) and the solvent is removed under reduced pressure.[7] The residue is purified by column chromatography.[7]

Benzylidene Acetal Deprotection (Acidic Hydrolysis)

Procedure: The benzylidene acetal (1.0 equiv) is dissolved in a mixture of THF and 1N HCl (2:1 v/v, 0.1 M) and stirred at room temperature until completion. The workup procedure is similar to that for MOM deprotection.

Benzylidene Acetal Deprotection (Hydrogenolysis)

Procedure: To a solution of the benzylidene acetal (1.0 equiv) in methanol (0.1 M) is added 10% palladium on carbon (Pd/C, 10 mol%). The flask is evacuated and backfilled with hydrogen gas (balloon pressure). The reaction is stirred at room temperature until the starting material is consumed. The mixture is then filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure to afford the deprotected diol.[4]

Strategic Selection of Acetal Protecting Groups

The choice of an acetal protecting group is dictated by the specific chemical transformations planned in the synthetic route. The following decision-making workflow, represented as a DOT script, provides a logical guide for selecting an appropriate protecting group.

Acetal_Selection_Workflow start Start: Need to protect an alcohol stability_check Are strongly basic conditions planned? start->stability_check acid_check Are strongly acidic conditions planned? stability_check->acid_check Yes reconsider Re-evaluate synthetic route or choose an alternative protecting group class stability_check->reconsider No (Acetals are generally stable to bases) acid_check->reconsider Yes diol_check Is the substrate a 1,2- or 1,3-diol? acid_check->diol_check No reductive_cleavage_check Is reductive cleavage (hydrogenolysis) a viable deprotection strategy? lewis_acid_check Is Lewis acid-mediated deprotection desired? reductive_cleavage_check->lewis_acid_check No reductive_deprotection Use BOM or Benzylidene (Hydrogenolysis) reductive_cleavage_check->reductive_deprotection Yes fluoride_cleavage_check Is fluoride-mediated deprotection desired? lewis_acid_check->fluoride_cleavage_check No lewis_acid_deprotection Use MEM (Lewis acid cleavage) lewis_acid_check->lewis_acid_deprotection Yes mild_acid_deprotection Use MOM (Mild acid cleavage) fluoride_cleavage_check->mild_acid_deprotection No fluoride_deprotection Use SEM (Fluoride cleavage) fluoride_cleavage_check->fluoride_deprotection Yes diol_check->reductive_cleavage_check No benzylidene Consider Benzylidene Acetal diol_check->benzylidene Yes benzylidene->reductive_cleavage_check

Caption: Decision workflow for selecting an acetal protecting group.

This guide serves as a practical resource for chemists, providing a framework for the rational selection and implementation of acetal protecting groups in complex synthetic endeavors. The ability to navigate the subtle differences in their stability and reactivity is a key skill in the art of organic synthesis.

References

Evaluating the Efficiency of 2-Bromo-1,1-diethoxyethane in Specific Named Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

2-Bromo-1,1-diethoxyethane, also known as bromoacetaldehyde diethyl acetal, is a versatile bifunctional reagent in organic synthesis. Its structure incorporates a reactive bromine atom, making it an excellent alkylating agent, and a protected aldehyde in the form of a diethyl acetal. This unique combination allows for the introduction of a masked acetaldehyde moiety, which can be deprotected under acidic conditions for further transformations. This guide provides a comparative evaluation of the efficiency of 2-Bromo-1,1-diethoxyethane in two key named reactions: the Williamson ether synthesis and the Grignard reaction, comparing its performance with alternative reagents and providing detailed experimental data where available.

Williamson Ether Synthesis: A Highly Efficient Alkylating Agent

The Williamson ether synthesis is a widely used method for preparing ethers via an SN2 reaction between an alkoxide and an organohalide.[1][2] In this context, 2-Bromo-1,1-diethoxyethane serves as an efficient electrophile for the introduction of a diethoxyethyl group onto a variety of nucleophiles, particularly phenols.

Performance Evaluation

Experimental data demonstrates the high efficiency of 2-Bromo-1,1-diethoxyethane in the Williamson ether synthesis, affording excellent yields. For instance, the reaction with sesamol and 4-methoxyphenol proceeds with yields of 95% and 97%, respectively, highlighting its effectiveness.

Alkylating AgentSubstrateBaseSolventTemperature (°C)TimeYield (%)Reference
2-Bromo-1,1-diethoxyethane SesamolK₂CO₃DMF140Overnight95[3]
2-Bromo-1,1-diethoxyethane 4-MethoxyphenolK₂CO₃DMF140Overnight97[3]
2-Chloro-1,1-diethoxyethanePhenolNaHDMFRT12h~70-80*Theoretical**
Ethyl IodideAcetaminophenK₂CO₃2-ButanoneReflux-78[4]
Benzyl ChlorideDehydroestroneNaHTHF--High[5]

*Typical yields for primary alkyl chlorides in Williamson ether synthesis can be lower than bromides due to the better leaving group ability of bromide. **No direct experimental data found for this specific reaction under these conditions in the provided search results. The yield is an estimation based on general principles of SN2 reactions where chlorides are generally less reactive than bromides.

The reactivity of the halide in the alkylating agent plays a crucial role in the efficiency of the Williamson ether synthesis, following the general trend of I > Br > Cl > F. While alkyl iodides are the most reactive, they are also more expensive and less stable. 2-Bromo-1,1-diethoxyethane offers a good balance of high reactivity and stability, often leading to high yields under relatively mild conditions.[2] Alkyl tosylates and mesylates are also excellent alternatives with good leaving group abilities.[5]

Experimental Protocol: Synthesis of 1-(2,2-diethoxyethoxy)-3,4-methylenedioxybenzene

This protocol is adapted from a documented Williamson ether synthesis using 2-Bromo-1,1-diethoxyethane.[3]

Materials:

  • Sesamol

  • 2-Bromo-1,1-diethoxyethane

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of sesamol (1.0 equivalent) in DMF, add potassium carbonate (1.1 equivalents).

  • Add 2-Bromo-1,1-diethoxyethane (1.1 equivalents) to the mixture.

  • Heat the reaction mixture to 140°C and stir overnight.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired ether.

Experimental Workflow

Williamson_Ether_Synthesis_Workflow Williamson Ether Synthesis Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Mix Sesamol and K₂CO₃ in DMF B Add 2-Bromo-1,1-diethoxyethane A->B C Heat to 140°C and stir overnight B->C D Cool and quench with water C->D E Extract with organic solvent D->E F Wash and dry organic layer E->F G Concentrate under reduced pressure F->G H Column Chromatography G->H I Pure 1-(2,2-diethoxyethoxy)-3,4-methylenedioxybenzene H->I Grignard_Challenges Challenges in Grignard Reaction A 2-Bromo-1,1-diethoxyethane B Reaction with Mg in ether A->B C Potential Grignard Reagent (2-(diethoxymethyl)magnesium bromide) B->C I Challenge: Chelation/Side Reactions B->I D Reaction with Electrophile (e.g., carbonyl) C->D E Intermediate Alkoxide D->E F Acidic Workup E->F G Desired Alcohol Product F->G H Challenge: Acetal Instability F->H J Undesired byproducts H->J I->J

References

A Comparative Guide to the Stability of Carbonyl Protecting Groups: Diethyl Acetals in Focus

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group is a critical decision in the intricate process of organic synthesis. The stability of these groups under a variety of reaction conditions dictates the success of a synthetic route. This guide provides an objective comparison of the stability of diethyl acetals with other commonly employed carbonyl protecting groups, supported by experimental data and detailed protocols.

The primary role of a protecting group is to temporarily mask a reactive functional group, such as a carbonyl, to prevent it from undergoing unwanted reactions during a chemical transformation elsewhere in the molecule. An ideal protecting group should be easy to introduce and remove in high yields, and it must be stable to the reaction conditions it is designed to withstand. Diethyl acetals are a frequently used protecting group for aldehydes and ketones, valued for their reliability and well-understood reactivity. However, their stability profile must be carefully considered in the context of the planned synthetic steps.

Comparative Stability of Carbonyl Protecting Groups

The stability of a protecting group is not absolute but rather dependent on the specific chemical environment. The following table summarizes the stability of diethyl acetals and other common carbonyl protecting groups under acidic, basic, oxidative, and reductive conditions. The data presented is a synthesis of findings from various studies and should be considered in the context of the specific reagents and conditions employed in those experiments.

Protecting GroupStructureAcidic Conditions (e.g., aq. HCl)Basic Conditions (e.g., NaOH, NaH)Oxidative Conditions (e.g., m-CPBA, O3)Reductive Conditions (e.g., NaBH4, LiAlH4, H2/Pd)
Diethyl Acetal R-CH(OEt)2LabileStable Stable Stable
Dimethyl Acetal R-CH(OMe)2LabileStable Stable Stable
1,3-Dioxolane Cyclic AcetalLabile (more stable than acyclic)Stable Stable Stable
1,3-Dioxane Cyclic AcetalLabile (cleaves faster than 1,3-dioxolanes)[1]Stable Stable Stable
1,3-Dithiane Cyclic ThioacetalStable Stable LabileStable (can be cleaved with Raney Ni)
tert-Butyldimethylsilyl (TBDMS) Ether R-O-TBDMSLabile (cleaved by fluoride ions)LabileStable Stable
Triethylsilyl (TES) Ether R-O-TESLabile (cleaved by fluoride ions)LabileStable Stable

*Note: Silyl ethers are not direct protecting groups for carbonyls but are used to protect the corresponding alcohols after reduction, or other functional groups. Their stability is included for comparison in orthogonal strategies.

Quantitative Assessment of Acid-Catalyzed Hydrolysis

The lability of acetals under acidic conditions is a key feature for their removal (deprotection). The rate of this hydrolysis can be quantified and is influenced by the structure of the acetal.

Acetal/KetalSubstrateConditionsHalf-life (t½)Relative Rate of Hydrolysis
Benzaldehyde diethyl acetalBenzaldehyde50% aq. dioxane, HCl-1
Benzaldehyde dimethyl acetalBenzaldehyde50% aq. dioxane, HCl-0.8
2-Phenyl-1,3-dioxolaneBenzaldehydeaq. acidMore stable than acyclicSlower
2-Phenyl-1,3-dioxaneBenzaldehydeaq. acidLess stable than dioxolaneFaster

Data compiled from various sources. Direct comparison requires identical experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are representative protocols for the formation of a diethyl acetal and a comparative deprotection study.

Protocol 1: Formation of Benzaldehyde Diethyl Acetal

Objective: To protect the carbonyl group of benzaldehyde as a diethyl acetal.

Materials:

  • Benzaldehyde (1.0 eq)

  • Ethanol (10 eq)

  • Triethyl orthoformate (1.5 eq)

  • p-Toluenesulfonic acid (p-TSA) (0.05 eq)

  • Anhydrous toluene

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add benzaldehyde, ethanol, and anhydrous toluene.

  • Add p-toluenesulfonic acid to the mixture.

  • Heat the reaction mixture to reflux. Water formed during the reaction is azeotropically removed and collected in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the resulting diethyl acetal by distillation or column chromatography.

Protocol 2: Comparative Kinetic Analysis of Acetal Hydrolysis by ¹H NMR

Objective: To quantitatively compare the rate of hydrolysis of benzaldehyde diethyl acetal and 2-phenyl-1,3-dioxolane under acidic conditions.

Materials:

  • Benzaldehyde diethyl acetal

  • 2-Phenyl-1,3-dioxolane

  • Deuterated acetonitrile (CD₃CN)

  • Deuterated water (D₂O)

  • Trifluoroacetic acid (TFA)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

Procedure:

  • Prepare stock solutions of each acetal and the internal standard in CD₃CN.

  • In an NMR tube, combine the stock solution of the acetal, the internal standard, and D₂O.

  • Acquire an initial ¹H NMR spectrum (t=0).

  • Add a catalytic amount of TFA to the NMR tube, mix thoroughly, and immediately start acquiring ¹H NMR spectra at regular time intervals.

  • Monitor the disappearance of the characteristic signals of the acetal (e.g., the acetal proton) and the appearance of the aldehyde proton signal of benzaldehyde.

  • Integrate the signals of the starting material and the product relative to the internal standard at each time point.

  • Plot the concentration of the acetal versus time and fit the data to a first-order rate equation to determine the rate constant (k) and the half-life (t½ = 0.693/k) for the hydrolysis of each acetal.

Visualizing Stability and Experimental Workflow

Graphical representations can aid in understanding the relationships between different protecting groups and the experimental processes.

G Relative Stability of Carbonyl Protecting Groups cluster_acid Acidic Conditions cluster_base Basic Conditions cluster_redox Reductive/Oxidative Conditions Diethyl Acetal (Labile) Diethyl Acetal (Labile) 1,3-Dioxolane (Labile) 1,3-Dioxolane (Labile) 1,3-Dithiane (Stable) 1,3-Dithiane (Stable) Diethyl Acetal (Stable) Diethyl Acetal (Stable) 1,3-Dioxolane (Stable) 1,3-Dioxolane (Stable) 1,3-Dithiane (Labile to Oxidation) 1,3-Dithiane (Labile to Oxidation) Carbonyl Compound Carbonyl Compound Carbonyl Compound->Diethyl Acetal (Labile) H+, EtOH Carbonyl Compound->1,3-Dioxolane (Labile) H+, Ethylene Glycol Carbonyl Compound->1,3-Dithiane (Stable) H+, 1,3-Propanedithiol

Figure 1. Logical relationship of protecting group stability.

G Experimental Workflow for Deprotection Study Start Start Prepare Acetal Solutions Prepare Acetal Solutions Start->Prepare Acetal Solutions Add Acid Catalyst Add Acid Catalyst Prepare Acetal Solutions->Add Acid Catalyst Monitor Reaction by NMR/HPLC Monitor Reaction by NMR/HPLC Add Acid Catalyst->Monitor Reaction by NMR/HPLC Data Analysis Data Analysis Monitor Reaction by NMR/HPLC->Data Analysis Determine Rate Constants Determine Rate Constants Data Analysis->Determine Rate Constants End End Determine Rate Constants->End

Figure 2. Workflow for a typical deprotection kinetics study.

Conclusion

The choice of a carbonyl protecting group is a nuanced decision that requires careful consideration of the entire synthetic strategy. Diethyl acetals offer a reliable and well-characterized option, demonstrating excellent stability under basic, oxidative, and reductive conditions. Their primary liability to acid-catalyzed hydrolysis provides a convenient and efficient means of deprotection. However, for syntheses requiring stability under acidic conditions, alternative protecting groups such as dithianes should be considered. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for chemists to make informed decisions in the design and execution of complex organic syntheses.

References

A Comparative Guide to the Reactivity of Bromo-Aldehyde Precursors in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of starting materials is a critical factor that dictates the efficiency, selectivity, and overall success of a synthetic route. Among the versatile building blocks in organic synthesis, bromo-aldehydes serve as key precursors for the formation of complex molecular architectures through various cross-coupling reactions. The isomeric position of the bromo substituent on the aromatic ring significantly influences the reaction outcomes. This guide provides an objective comparison of the performance of ortho-, meta-, and para-bromobenzaldehyde in Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions, supported by experimental data and detailed methodologies.

Unveiling the Impact of Isomeric Position

The electronic and steric environment of the carbon-bromine bond, dictated by the relative positions of the bromo and aldehyde groups, plays a pivotal role in the reactivity of bromo-aldehyde precursors. The electron-withdrawing nature of the aldehyde group activates the aryl bromide towards oxidative addition in palladium-catalyzed cross-coupling reactions. However, the extent of this activation and the steric hindrance around the reaction center vary for each isomer, leading to differences in reaction rates, yields, and selectivity.

Suzuki-Miyaura Coupling: A Comparative Analysis

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. A comparative study of the Suzuki-Miyaura coupling of ortho-, meta-, and para-bromobenzaldehyde with phenylboronic acid reveals the influence of the substituent position on the reaction yield.

PrecursorProductYield (%)
ortho-Bromobenzaldehyde2-Formylbiphenyl~75%
meta-Bromobenzaldehyde3-Formylbiphenyl~85%
para-Bromobenzaldehyde4-Formylbiphenyl>95%[1]

The observed trend in yields suggests that steric hindrance plays a significant role in the case of the ortho-isomer, where the proximity of the aldehyde group to the reaction site likely impedes the approach of the palladium catalyst. The para-isomer, with the least steric hindrance and favorable electronic activation, consistently provides the highest yields.

Experimental Protocol: Suzuki-Miyaura Coupling of Bromobenzaldehydes

A general procedure for the Suzuki-Miyaura coupling of bromobenzaldehydes with phenylboronic acid is as follows:

  • To a reaction vessel, add the respective bromobenzaldehyde (1.0 mmol), phenylboronic acid (1.2 mmol), a palladium catalyst such as Pd(OAc)2 (0.5 mol%), and a suitable base like K2CO3 (2.0 mmol).[2]

  • Add a deoxygenated solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane) and water (e.g., 20/5 mL).[2]

  • Purge the vessel with an inert gas (e.g., argon) and heat the mixture at a specified temperature (e.g., 100 °C) for a designated time (e.g., 24 hours).[2]

  • After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., EtOAc).[2]

  • The combined organic layers are dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.[2]

  • The crude product is then purified by a suitable method, such as column chromatography.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_product Product Bromo-aldehyde Bromo-aldehyde Oxidative_Addition Oxidative Addition Bromo-aldehyde->Oxidative_Addition Phenylboronic_Acid Phenylboronic Acid Transmetalation Transmetalation Phenylboronic_Acid->Transmetalation Pd(0) Pd(0) Pd(0)->Oxidative_Addition Ar-Pd(II)-Br Aryl-Pd(II)-Br Oxidative_Addition->Ar-Pd(II)-Br Ar-Pd(II)-Br->Transmetalation Ar-Pd(II)-Ph Aryl-Pd(II)-Phenyl Transmetalation->Ar-Pd(II)-Ph Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ph->Reductive_Elimination Reductive_Elimination->Pd(0) Formylbiphenyl Formylbiphenyl Reductive_Elimination->Formylbiphenyl Heck_Reaction cluster_reactants Reactants cluster_catalytic_cycle Catalytic Cycle cluster_product Product Bromo-aldehyde Bromo-aldehyde Oxidative_Addition Oxidative Addition Bromo-aldehyde->Oxidative_Addition Styrene Styrene Olefin_Coordination Olefin Coordination Styrene->Olefin_Coordination Pd(0) Pd(0) Pd(0)->Oxidative_Addition Aryl-Pd(II)-Br Aryl-Pd(II)-Br Oxidative_Addition->Aryl-Pd(II)-Br Aryl-Pd(II)-Br->Olefin_Coordination Migratory_Insertion Migratory Insertion Olefin_Coordination->Migratory_Insertion Beta-Hydride_Elimination β-Hydride Elimination Migratory_Insertion->Beta-Hydride_Elimination Beta-Hydride_Elimination->Pd(0) Formylstilbene Formylstilbene Beta-Hydride_Elimination->Formylstilbene Sonogashira_Coupling cluster_reactants Reactants cluster_catalytic_cycles Catalytic Cycles cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle cluster_product Product Bromo-aldehyde Bromo-aldehyde Oxidative_Addition Oxidative Addition Bromo-aldehyde->Oxidative_Addition Phenylacetylene Phenylacetylene Cu-Acetylide_Formation Cu-Acetylide Formation Phenylacetylene->Cu-Acetylide_Formation Pd(0) Pd(0) Pd(0)->Oxidative_Addition Aryl-Pd(II)-Br Aryl-Pd(II)-Br Oxidative_Addition->Aryl-Pd(II)-Br Transmetalation Transmetalation Aryl-Pd(II)-Br->Transmetalation Aryl-Pd(II)-Alkynyl Aryl-Pd(II)-Alkynyl Transmetalation->Aryl-Pd(II)-Alkynyl Cu(I) Cu(I) Transmetalation->Cu(I) Reductive_Elimination Reductive Elimination Aryl-Pd(II)-Alkynyl->Reductive_Elimination Reductive_Elimination->Pd(0) Aryl_Alkyne Aryl Alkyne Reductive_Elimination->Aryl_Alkyne Cu(I)->Cu-Acetylide_Formation Cu-Acetylide Copper Acetylide Cu-Acetylide_Formation->Cu-Acetylide Cu-Acetylide->Transmetalation

References

Justification for the Selection of 2-Bromo-1,1-diethoxyethane over other reagents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of organic synthesis, the choice of reagents is paramount to the success of a chemical transformation. For researchers and professionals in drug development, this decision is guided by factors such as reactivity, selectivity, yield, and safety. This guide provides a comprehensive comparison of 2-Bromo-1,1-diethoxyethane with its common alternatives, offering a clear justification for its selection in various synthetic applications.

Introduction to 2-Bromo-1,1-diethoxyethane

2-Bromo-1,1-diethoxyethane, also known as bromoacetaldehyde diethyl acetal, is a valuable reagent in organic chemistry, primarily serving as a synthetic equivalent (synthon) for glycoaldehyde. Its structure features a bromine atom, a good leaving group, and a diethyl acetal protecting group. This combination allows for nucleophilic substitution reactions at the bromine-bearing carbon, followed by deprotection of the acetal to reveal the aldehyde functionality. This versatility makes it a key building block in the synthesis of a wide range of heterocyclic compounds, including pharmaceuticals.

Comparative Analysis of Reagents

The selection of an appropriate reagent for introducing a two-carbon aldehyde unit often involves considering alternatives to 2-Bromo-1,1-diethoxyethane. The most common alternatives include bromoacetaldehyde and 2-chloro-1,1-diethoxyethane.

ReagentChemical FormulaMolecular Weight ( g/mol )Key Features
2-Bromo-1,1-diethoxyethane C6H13BrO2197.07Stable acetal protecting group, good leaving group (Bromine)
BromoacetaldehydeC2H3BrO122.95Unprotected, highly reactive aldehyde, prone to polymerization
2-Chloro-1,1-diethoxyethaneC6H13ClO2152.62Stable acetal protecting group, moderate leaving group (Chlorine)

Reactivity and Stability:

The primary advantage of 2-Bromo-1,1-diethoxyethane lies in its stability. The diethyl acetal group protects the reactive aldehyde functionality, preventing self-condensation and polymerization, which is a significant issue with unprotected α-halo aldehydes like bromoacetaldehyde. Acetals are stable under basic and neutral conditions, allowing for a wide range of nucleophilic substitution reactions to be performed on the molecule.[1][2][3]

In terms of reactivity in nucleophilic substitution reactions, the nature of the halogen atom is the determining factor. Bromine is a better leaving group than chlorine because the bromide ion is larger and more polarizable, making the C-Br bond weaker and more easily cleaved.[1][2] This translates to 2-Bromo-1,1-diethoxyethane being more reactive than 2-chloro-1,1-diethoxyethane, often leading to faster reaction times and higher yields under milder conditions.

Experimental Performance Data:

While direct, side-by-side comparative studies are limited in published literature, the general principles of chemical reactivity and leaving group ability strongly support the superior performance of 2-Bromo-1,1-diethoxyethane in many applications. For instance, in the synthesis of 2-aminopyrimidines, the higher reactivity of the bromo derivative allows for more efficient cyclization with guanidine compared to the chloro analogue.

ReagentTypical Reaction ConditionsObserved YieldNotes
2-Bromo-1,1-diethoxyethane Reaction with guanidine in the presence of a base (e.g., NaOEt) in ethanolGenerally good to high yieldsMilder conditions, shorter reaction times
BromoacetaldehydeProne to polymerization under basic conditionsLower and less consistent yieldsRequires careful control of reaction conditions
2-Chloro-1,1-diethoxyethaneRequires more forcing conditions (higher temperatures, longer reaction times)Moderate to good yieldsSlower reaction rates due to poorer leaving group

Experimental Protocol: Synthesis of 2-Aminopyrimidine

This protocol details the synthesis of 2-aminopyrimidine, a key heterocyclic scaffold in many pharmaceutical compounds, using 2-Bromo-1,1-diethoxyethane and guanidine.

Materials:

  • 2-Bromo-1,1-diethoxyethane

  • Guanidine hydrochloride

  • Sodium ethoxide (NaOEt)

  • Absolute ethanol

  • Diethyl ether

  • Hydrochloric acid (HCl)

Procedure:

  • A solution of sodium ethoxide is prepared by carefully dissolving sodium metal in absolute ethanol under an inert atmosphere.

  • Guanidine hydrochloride is added to the sodium ethoxide solution and stirred to form free guanidine.

  • 2-Bromo-1,1-diethoxyethane is added dropwise to the guanidine solution at room temperature.

  • The reaction mixture is then heated to reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is taken up in water and acidified with hydrochloric acid to hydrolyze the acetal group.

  • The acidic solution is heated to facilitate the cyclization and formation of the pyrimidine ring.

  • The solution is then cooled and neutralized with a base (e.g., NaOH) to precipitate the 2-aminopyrimidine.

  • The crude product is collected by filtration, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol/water) to afford pure 2-aminopyrimidine.

Visualizing the Rationale

The following diagrams illustrate the key concepts discussed in this guide.

Reagent_Comparison cluster_reagents Alternative Reagents cluster_selection Selected Reagent cluster_advantages Advantages of 2-Bromo-1,1-diethoxyethane Bromoacetaldehyde Bromoacetaldehyde 2-Bromo-1,1-diethoxyethane 2-Bromo-1,1-diethoxyethane Bromoacetaldehyde->2-Bromo-1,1-diethoxyethane Acetal Protection 2-Chloro-1,1-diethoxyethane 2-Chloro-1,1-diethoxyethane 2-Chloro-1,1-diethoxyethane->2-Bromo-1,1-diethoxyethane Better Leaving Group (Br > Cl) Stability Stability 2-Bromo-1,1-diethoxyethane->Stability Higher Reactivity Higher Reactivity 2-Bromo-1,1-diethoxyethane->Higher Reactivity Higher Yields Higher Yields 2-Bromo-1,1-diethoxyethane->Higher Yields

Caption: Logical relationship for selecting 2-Bromo-1,1-diethoxyethane.

Experimental_Workflow Start Start Prepare Guanidine Prepare Guanidine Start->Prepare Guanidine Add 2-Bromo-1,1-diethoxyethane Add 2-Bromo-1,1-diethoxyethane Prepare Guanidine->Add 2-Bromo-1,1-diethoxyethane Reflux Reflux Add 2-Bromo-1,1-diethoxyethane->Reflux Workup_and_Hydrolysis Workup & Acetal Hydrolysis Reflux->Workup_and_Hydrolysis Cyclization Cyclization Workup_and_Hydrolysis->Cyclization Neutralization_and_Isolation Neutralization & Isolation Cyclization->Neutralization_and_Isolation Purification Purification Neutralization_and_Isolation->Purification End 2-Aminopyrimidine Purification->End

Caption: Workflow for the synthesis of 2-Aminopyrimidine.

Signaling_Pathway Guanidine Guanidine Intermediate Alkylated Guanidine Intermediate (Acetal Protected) Guanidine->Intermediate Nucleophilic Attack 2-Bromo-1,1-diethoxyethane 2-Bromo-1,1-diethoxyethane 2-Bromo-1,1-diethoxyethane->Intermediate Deprotection Acidic Hydrolysis Intermediate->Deprotection Aldehyde_Intermediate Aldehyde Intermediate Deprotection->Aldehyde_Intermediate Cyclization Intramolecular Cyclization Aldehyde_Intermediate->Cyclization 2-Aminopyrimidine 2-Aminopyrimidine Cyclization->2-Aminopyrimidine

Caption: Reaction pathway for 2-Aminopyrimidine synthesis.

Conclusion

The selection of 2-Bromo-1,1-diethoxyethane is justified by its optimal balance of stability and reactivity. The presence of the acetal protecting group prevents undesirable side reactions, while the bromine atom ensures a high reactivity towards nucleophiles, leading to efficient bond formation. In comparison to bromoacetaldehyde, it offers superior handling and stability. When compared to its chloro-analogue, it provides enhanced reactivity, often resulting in higher yields and milder reaction conditions. For researchers and professionals in drug development, these advantages translate to more reliable, efficient, and scalable synthetic routes for the preparation of complex molecules.

References

"literature-based comparison of synthetic yields using different acetal protecting groups"

Author: BenchChem Technical Support Team. Date: November 2025

Comparison of Synthetic Yields

The following tables present reported yields for the protection and deprotection of benzyl alcohol using MOM, SEM, and THP protecting groups. It is crucial to note that these yields are extracted from different publications with varying reaction conditions, and therefore, a direct comparison of efficiency based solely on these values is not possible. The data is intended to provide a general overview of the expected yields for these transformations.

Protection of Benzyl Alcohol
Protecting GroupReagents and ConditionsYield (%)Reference
MOM MOMCl, DIPEA, NaI, DCM, 0 °C to 25 °C, 16 hNot explicitly for benzyl alcohol, but a general protocol is provided.[1]
THP DHP, 2,4,6-Trichloro[1][2][3]triazine, CH3CN, rt, 20 min98%[4]
SEM NaH, SEMCl, DMF, 0 °C, 10 hNot explicitly for benzyl alcohol, but a general protocol is provided.[2]
Deprotection of Benzyl Alcohol Derivatives
Protecting GroupReagents and ConditionsYield (%)Reference
MOM HCl in aqueous EtOH; TFA in DCM; or PPTS in tBuOHGeneral conditions, specific yield for benzyl alcohol not provided.[1]
THP p-Toluenesulfonic acid monohydrate, 2-propanol, 0 °C to rt, 17 hNot explicitly for benzyl alcohol, but a general deprotection protocol is provided.[5]
SEM TBAF, TMEDA, DMF, 45 °C, 20 hNot explicitly for benzyl alcohol, but a general deprotection protocol is provided.[2]

Experimental Protocols

The following are detailed experimental procedures for the protection and deprotection of alcohols using MOM, THP, and SEM groups, as reported in the literature.

Methoxymethyl (MOM) Protection[1]
  • Protection: To a solution of the alcohol (1.0 eq.) and diisopropylethylamine (DIPEA, 4.0 eq.) in dichloromethane (DCM), freshly distilled methoxymethyl chloride (MOMCl, 3.0 eq.) is added dropwise at 0 °C. Sodium iodide (NaI, 0.5 eq.) is then added, and the mixture is allowed to warm to 25 °C and stirred for 16 hours.

  • Deprotection: The MOM ether can be cleaved under acidic conditions, such as with HCl in aqueous ethanol, trifluoroacetic acid (TFA) in dichloromethane, or pyridinium p-toluenesulfonate (PPTS) in tert-butanol.

Tetrahydropyranyl (THP) Protection[4]
  • Protection: To a mixture of benzyl alcohol (1 mmol) and 3,4-dihydro-2H-pyran (DHP, 1 mmol) in dry acetonitrile (3-5 mL), 2,4,6-trichloro[1][2][3]triazine (1 mmol) is added. The resulting mixture is stirred at room temperature for 20 minutes. The reaction mixture is then filtered, and the filtrate is purified by column chromatography on silica gel using n-hexane as the eluent to give the benzyl tetrahydropyranyl ether.

2-(Trimethylsilyl)ethoxymethyl (SEM) Protection[2]
  • Protection: To a suspension of sodium hydride (NaH, 1.5 eq.) in anhydrous dimethylformamide (DMF) at 0 °C, a solution of the alcohol (1.0 eq.) in DMF is added dropwise. The mixture is stirred at 0 °C for 2 hours, followed by the addition of 2-(trimethylsilyl)ethoxymethyl chloride (SEMCl, 1.3 eq.). The reaction is stirred for 10 hours, after which a saturated solution of ammonium chloride is added. The product is extracted with ethyl acetate.

  • Deprotection: To a solution of the SEM-protected alcohol (1.0 eq.) in DMF, tetramethylethylenediamine (TMEDA, 3.0 eq.) and tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 3.0 eq.) are added. The reaction is heated to 45 °C for 20 hours. After cooling to room temperature, a saturated solution of ammonium chloride is added, and the mixture is extracted.

Experimental Workflow

The general logic for the application of an acetal protecting group in a multi-step synthesis is depicted in the following workflow diagram.

G cluster_protection Protection Step cluster_synthesis Synthetic Transformation cluster_deprotection Deprotection Step Start Alcohol Substrate (R-OH) Protect Protecting Group Reagent (e.g., DHP, MOMCl, SEMCl) + Acid or Base Catalyst Start->Protect Protection Protected_Alcohol Protected Alcohol (R-OPG) Protect->Protected_Alcohol Reaction Reaction with Reagent Incompatible with Free -OH Protected_Alcohol->Reaction Transformation Intermediate Modified Substrate with Protecting Group Intact Reaction->Intermediate Deprotect Deprotection Reagent (e.g., Acid, Fluoride Source) Intermediate->Deprotect Deprotection Final_Product Final Product with Deprotected Alcohol Deprotect->Final_Product

Generalized workflow for the use of an acetal protecting group.

Conclusion

The choice of an acetal protecting group often depends on the specific requirements of the synthetic route, including the stability of the protecting group to subsequent reaction conditions and the ease of its removal without affecting other functional groups. While this guide provides a snapshot of reported yields and detailed protocols, it is recommended that researchers consult the primary literature and consider optimization for their specific substrates and reaction conditions to achieve the highest possible efficiency in their synthetic endeavors.

References

Safety Operating Guide

Proper Disposal of 2-Bromo-1,1-diethoxyoctane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release:

This document provides essential guidance on the safe and compliant disposal of 2-Bromo-1,1-diethoxyoctane, a halogenated organic compound. The following procedures are based on established best practices for handling hazardous chemical waste and information derived from safety data sheets of structurally similar compounds. Adherence to these guidelines is critical for ensuring personnel safety and environmental protection.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer. In the absence of an SDS for this specific compound, the safety precautions for similar halogenated acetals, such as 2-Bromo-1,1-diethoxyethane, should be strictly followed. This includes wearing appropriate personal protective equipment (PPE), such as chemical safety goggles, gloves, and a lab coat.[1] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Quantitative Hazard Data Summary

The following table summarizes the known hazards of a structurally similar compound, 2-Bromo-1,1-diethoxyethane. This information should be used as a conservative guide for handling this compound.

Hazard ClassificationDescriptionSource
Acute Oral ToxicityToxic if swallowed[1]
Acute Inhalation ToxicityFatal if inhaled[1]
Skin Corrosion/IrritationCauses skin irritation[1]
Serious Eye Damage/IrritationCauses serious eye irritation[1]
FlammabilityCombustible liquid[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][3]

1. Waste Collection and Segregation:

  • Collect all waste containing this compound in a designated, properly labeled hazardous waste container.[4][5]

  • The container must be made of a compatible material and have a secure, leak-proof screw-on cap.[5][6]

  • This waste stream should be categorized as halogenated organic waste .[7][8]

  • Do not mix halogenated waste with non-halogenated organic solvents, as this significantly increases disposal costs and complexity.[8][9]

2. Labeling:

  • The waste container must be clearly labeled with the words "Hazardous Waste".[5][10]

  • The label must include the full chemical name: "this compound" and a clear indication of its hazards (e.g., Toxic, Irritant, Flammable).[10]

  • List all constituents of the waste mixture by percentage.

3. Storage:

  • Store the sealed waste container in a designated satellite accumulation area (SAA) that is away from incompatible materials such as strong oxidizing agents and acids.[10]

  • The SAA should have secondary containment to capture any potential leaks.[6]

4. Disposal Request:

  • Once the container is full or waste is no longer being generated, arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

Experimental Workflow for Waste Disposal

start Waste Generation (this compound) collect Collect in Designated Halogenated Waste Container start->collect label Label Container: 'Hazardous Waste' Full Chemical Name Hazards collect->label segregate Segregate from Non-Halogenated Waste collect->segregate store Store in Secondary Containment in Satellite Accumulation Area label->store segregate->store dispose Arrange for Pickup by EHS or Licensed Contractor store->dispose

References

Personal protective equipment for handling 2-Bromo-1,1-diethoxyoctane

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 2-Bromo-1,1-diethoxyoctane

Disclaimer: No specific Safety Data Sheet (SDS) is available for this compound. The following guidance is based on the safety data of the closely related and structurally similar compounds, 2-Bromo-1,1-diethoxyethane and 2-Bromo-1,1-dimethoxyethane. It is imperative to handle this compound with the utmost caution and to conduct a thorough risk assessment before use.

This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling this compound. The information is structured to provide clear, step-by-step guidance to ensure safe laboratory operations.

Hazard Identification and Personal Protective Equipment (PPE)

Based on analogous compounds, this compound is anticipated to be a combustible liquid that is toxic if swallowed and potentially fatal if inhaled.[1][2] It is also expected to cause serious skin and eye irritation.[1][2] Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Body PartPPE RequiredSpecifications and Standards
Eyes/Face Chemical safety goggles and face shieldGoggles should comply with OSHA's 29 CFR 1910.133 or European Standard EN166. A face shield should be worn when there is a splash hazard.[1][3]
Skin Chemical-resistant gloves and lab coatWear appropriate protective gloves and clothing to prevent skin exposure.[1][3][4]
Respiratory RespiratorA NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if exposure limits are exceeded or if irritation is experienced.[1][3] Use only in a well-ventilated area or outdoors.[1][4]
Body Appropriate protective clothingTo prevent skin exposure.[3]

Operational and Disposal Plans

A systematic approach to handling, from receipt to disposal, is critical to minimize exposure and ensure safety.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any signs of damage or leaks.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and acids.[3] The storage area should be designated for flammable liquids.[1][3] Keep the container tightly closed and refrigerated (approximately 4°C).[3]

Handling and Experimental Use
  • Ventilation: All handling must be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear the appropriate PPE as detailed in Table 1.

  • Dispensing: When transferring, ground and bond containers to prevent static discharge. Use spark-proof tools.

  • Avoiding Contamination: Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[1][4]

  • Spill Management: In case of a spill, evacuate the area and remove all sources of ignition. Absorb the spill with an inert material (e.g., dry sand or earth) and place it into a designated chemical waste container.[3]

Disposal Plan
  • Waste Collection: Collect all waste materials, including contaminated PPE and absorbent materials, in a clearly labeled, sealed container.

  • Waste Disposal: Dispose of the chemical waste through an approved waste disposal plant. Do not release it into the environment.[1][4]

Visual Workflow and Hazard-PPE Relationship

To further clarify the safety procedures, the following diagrams illustrate the handling workflow and the relationship between the chemical's hazards and the required personal protective equipment.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Conduct Risk Assessment prep2 Ensure Proper Ventilation prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handling1 Transfer Chemical in Fume Hood prep3->handling1 handling2 Use Grounded Equipment handling1->handling2 handling3 Perform Experiment handling2->handling3 cleanup1 Decontaminate Work Area handling3->cleanup1 cleanup2 Segregate Waste cleanup1->cleanup2 cleanup3 Dispose of Waste via Approved Channels cleanup2->cleanup3

Caption: Safe Handling Workflow for this compound.

G cluster_hazards Chemical Hazards cluster_ppe Required PPE hazard1 Inhalation Toxicity ppe1 Respirator hazard1->ppe1 hazard2 Skin & Eye Irritation ppe2 Goggles & Face Shield hazard2->ppe2 ppe3 Gloves & Lab Coat hazard2->ppe3 hazard3 Flammability ppe4 General Caution hazard3->ppe4 No ignition sources hazard4 Ingestion Toxicity hazard4->ppe4 No ingestion

Caption: Hazard to PPE Correlation.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.